Oosponol
Description
This compound has been reported in Gloeophyllum striatum and Gloeophyllum abietinum with data available.
dopamine beta-hydroxylase inhibitor showing hypotensive effects; structure
Structure
2D Structure
3D Structure
Properties
CAS No. |
146-04-3 |
|---|---|
Molecular Formula |
C11H8O5 |
Molecular Weight |
220.18 g/mol |
IUPAC Name |
8-hydroxy-4-(2-hydroxyacetyl)isochromen-1-one |
InChI |
InChI=1S/C11H8O5/c12-4-9(14)7-5-16-11(15)10-6(7)2-1-3-8(10)13/h1-3,5,12-13H,4H2 |
InChI Key |
WRIZJEREXIDJCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=O)OC=C2C(=O)CO |
Appearance |
Solid powder |
Other CAS No. |
146-04-3 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Oosponol; Lenzitin; |
Origin of Product |
United States |
Foundational & Exploratory
Oosponol from Gloeophyllum striatum: A Technical Whitepaper on its Discovery, Isolation, and Biological Activity
For the attention of: Researchers, Scientists, and Drug Development Professionals
November 25, 2025
Abstract
This document provides a comprehensive overview of the discovery, isolation, and biological activity of Oosponol, a secondary metabolite produced by the brown-rot fungus Gloeophyllum striatum. This compound has been identified as a potent inhibitor of the enzyme dopamine β-hydroxylase, indicating its potential as a modulator of the catecholamine biosynthesis pathway. This whitepaper consolidates the available scientific information, presenting it in a structured format for researchers and professionals in the fields of natural product chemistry, mycology, and pharmacology. While the initial discovery has been documented, this paper also highlights the absence of a detailed, publicly available experimental protocol for the isolation of this compound from Gloeophyllum striatum and comprehensive quantitative data regarding its production.
Introduction
Gloeophyllum striatum is a species of brown-rot fungus known for its ability to degrade wood. Beyond its ecological role, this fungus has been identified as a source of bioactive secondary metabolites. Among these is this compound, an isocoumarin derivative that has garnered scientific interest due to its inhibitory effect on a key enzyme in human physiology.
In 1972, a team of researchers led by Hamao Umezawa reported the discovery of a dopamine β-hydroxylase inhibitor produced by Gloeophyllum striatum.[1] This compound was subsequently isolated and identified as this compound.[1] Dopamine β-hydroxylase is a critical enzyme in the catecholamine biosynthesis pathway, responsible for the conversion of dopamine to norepinephrine. Its inhibition can have significant physiological effects, suggesting potential therapeutic applications for compounds like this compound.
This technical guide aims to provide an in-depth summary of the current knowledge surrounding the discovery and isolation of this compound from Gloeophyllum striatum, its mechanism of action as a dopamine β-hydroxylase inhibitor, and to present the available information in a clear and accessible format for the scientific community.
Discovery and Initial Characterization
The initial discovery of this compound from Gloeophyllum striatum was the result of a screening program for microbial products with inhibitory activity against dopamine β-hydroxylase.[1] The producing organism was identified as Gloeophyllum striatum. The active compound was isolated from the culture broth and its chemical structure was determined to be identical to that of this compound, a compound that had been previously isolated from other fungal sources. The inhibition of dopamine β-hydroxylase by this compound was found to be competitive with respect to the substrate tyramine and non-competitive with respect to the cofactor ascorbic acid.[1] This initial study also noted that the inhibitor exhibited a hypotensive effect in experimental models.[1]
Experimental Protocols
A detailed, step-by-step experimental protocol for the cultivation of Gloeophyllum striatum and the subsequent extraction, purification, and characterization of this compound is not explicitly available in the readily accessible scientific literature. The original discovery announcement by Umezawa and colleagues in 1972 lacks the granular experimental details that would be required to replicate the isolation process.
However, based on general methodologies for the isolation of fungal secondary metabolites, a plausible workflow can be inferred.
General Experimental Workflow for Fungal Metabolite Isolation
The following diagram outlines a generalized workflow that would likely be employed for the isolation of a compound like this compound from a fungal culture.
Caption: A generalized workflow for the isolation and characterization of fungal secondary metabolites.
Quantitative Data
Comprehensive quantitative data, such as the fermentation titer of this compound from Gloeophyllum striatum, extraction yields, and final purity assessments, are not available in the reviewed scientific literature. To facilitate comparative studies and potential process optimization, such data would be invaluable. A standardized reporting table for such data is proposed below.
| Parameter | Value | Unit | Method of Determination | Reference |
| Fermentation Titer | Data not available | mg/L | HPLC, LC-MS | - |
| Extraction Yield (Crude) | Data not available | % w/w | Gravimetric | - |
| Purification Yield (Final) | Data not available | % w/w | Gravimetric | - |
| Purity of Isolated this compound | Data not available | % | HPLC, NMR | - |
| Molecular Weight | 220.19 | g/mol | Mass Spectrometry | Theoretical |
| UV-Vis λmax | Data not available | nm | UV-Vis Spectroscopy | - |
| ¹H NMR Chemical Shifts | Data not available | ppm | NMR Spectroscopy | - |
| ¹³C NMR Chemical Shifts | Data not available | ppm | NMR Spectroscopy | - |
Biological Activity and Signaling Pathway
The primary reported biological activity of this compound isolated from Gloeophyllum striatum is the inhibition of dopamine β-hydroxylase.[1] This enzyme is a copper-containing monooxygenase that catalyzes the final step in the biosynthesis of norepinephrine from dopamine.
Catecholamine Biosynthesis Pathway and Site of this compound Inhibition
The following diagram illustrates the catecholamine biosynthesis pathway, highlighting the enzymatic step inhibited by this compound.
Caption: The enzymatic conversion of L-Tyrosine to Epinephrine, with the inhibitory action of this compound on Dopamine β-Hydroxylase.
Conclusion and Future Directions
This compound, a metabolite from the fungus Gloeophyllum striatum, has been identified as a noteworthy inhibitor of dopamine β-hydroxylase. This activity positions it as a compound of interest for further investigation in the context of neurological and cardiovascular research. However, a significant gap exists in the publicly available literature concerning the detailed experimental procedures for its isolation from this specific fungal source, as well as comprehensive quantitative data on its production.
Future research should focus on:
-
Re-isolation and Full Characterization: A detailed study on the cultivation of Gloeophyllum striatum, followed by a complete, step-by-step protocol for the extraction, purification, and full spectroscopic characterization of this compound.
-
Quantitative Analysis: Determination of the production yield of this compound under various fermentation conditions to assess the feasibility of its larger-scale production.
-
Biosynthetic Pathway Elucidation: Investigation into the biosynthetic pathway of this compound in Gloeophyllum striatum could open avenues for synthetic biology approaches to enhance its production.
-
Pharmacological Evaluation: Further in-depth pharmacological studies are warranted to explore the therapeutic potential of this compound as a dopamine β-hydroxylase inhibitor.
The information compiled in this whitepaper serves as a foundational resource for the scientific community and underscores the need for further research to fully unlock the potential of this compound from Gloeophyllum striatum.
References
Oosponol: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oosponol, a naturally occurring isocoumarin derivative, has garnered interest for its diverse biological activities. This technical guide provides an in-depth exploration of the chemical structure and stereochemistry of this compound, formerly known as Lenzitin. It aims to serve as a comprehensive resource for researchers, scientists, and professionals in drug development by consolidating available data on its chemical properties, synthesis, and biological implications. This document details its structural elucidation, stereochemical considerations, and presents available quantitative data in a structured format. Furthermore, it outlines experimental methodologies where accessible and explores its interactions with biological signaling pathways.
Chemical Structure and Properties
This compound is chemically identified as 8-hydroxy-4-(2-hydroxyacetyl)-1H-2-benzopyran-1-one. Its core structure is an isocoumarin ring system, which consists of a fused benzene and pyran-1-one ring. The molecule is substituted with a hydroxyl group at the C8 position and a glycolyl group (a hydroxyacetyl group) at the C4 position.
Chemical Identity:
| Property | Value |
| IUPAC Name | 8-hydroxy-4-(2-hydroxyacetyl)isochromen-1-one[1] |
| Synonyms | This compound, Lenzitin, 4-Glycolyl-8-hydroxyisocoumarin |
| CAS Number | 146-04-3[1] |
| Molecular Formula | C₁₁H₈O₅[1] |
| Molecular Weight | 220.18 g/mol [1] |
A 2D chemical structure of this compound is presented below:
Figure 1. 2D Chemical Structure of this compound.
Stereochemistry
The glycolyl substituent at the C4 position of the isocoumarin ring introduces a chiral center at the carbon atom bearing the secondary hydroxyl group. The presence of this stereocenter means that this compound can exist as a pair of enantiomers, (R)-Oosponol and (S)-Oosponol.
The absolute configuration of naturally occurring or synthetically produced this compound is a critical aspect of its chemical characterization and biological activity. However, detailed stereochemical studies, including the determination of the absolute configuration of this compound through methods like X-ray crystallography or chiral chromatography, are not extensively reported in the readily available scientific literature. One study on the synthesis of (-)-oospoglycol, a related compound, mentions achieving about 66% optical purity, suggesting that stereoselective synthesis or resolution of enantiomers is a relevant consideration for this class of compounds[2].
The Cahn-Ingold-Prelog (CIP) priority rules can be applied to assign the R/S configuration to the chiral center once the spatial arrangement of the atoms is known. The priority of the substituents attached to the chiral carbon would be assigned based on atomic number.
Synthesis
This compound has been synthesized from 8-hydroxyisocoumarin-4-carboxylic acid, also known as oospoic acid[2]. This suggests a synthetic route that involves the conversion of the carboxylic acid group at the C4 position into a glycolyl group.
A logical workflow for such a synthesis could be as follows:
Figure 2. A potential synthetic pathway for this compound.
Biological Activity
This compound has been reported to exhibit a range of biological activities, including antifungal and hypotensive effects.
Antifungal Activity
This compound has demonstrated strong antifungal activity against various fungi[3][4]. However, specific quantitative data such as Minimum Inhibitory Concentrations (MICs) against a broad panel of fungal species are not consistently reported in the available literature.
Hypotensive Activity
This compound has been shown to have hypotensive effects and is known to be an inhibitor of dopamine β-hydroxylase[3].
Table 1: Hypotensive Effect of this compound in Spontaneously Hypertensive Rats [3]
| Dose (mg/kg, i.p.) | Initial Blood Pressure (mm Hg) | Post-treatment Blood Pressure (mm Hg) |
| 6.25 | 186 | 112 - 138 |
| 3.1 | 185 | 131 - 164 |
Mechanism of Action & Signaling Pathways
The precise mechanisms of action and the specific signaling pathways modulated by this compound are not yet fully elucidated. Its role as a dopamine β-hydroxylase inhibitor suggests an interaction with the noradrenergic system, which could explain its hypotensive effects[3]. Inhibition of this enzyme would lead to decreased production of norepinephrine from dopamine.
Some studies on related compounds, such as other coumarins, suggest potential involvement in various signaling pathways, including those related to inflammation and apoptosis. For instance, the natural coumarin osthole has been shown to induce apoptosis via the PI3K/Akt pathway in cancer cells[5]. While these findings provide potential avenues for investigation, direct evidence of this compound's impact on specific signaling cascades is limited.
A potential logical relationship for investigating the mechanism of this compound's antifungal activity could be as follows:
References
- 1. 8-Hydroxy-4-(2-hydroxyacetyl)-1H-2-benzopyran-1-one | C11H8O5 | CID 5324556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The synthesis of this compound and oospoglycol - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Antifungal activity of this compound, oospolactone, phyllodulcin, hydrangenol, and some other related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Osthole induces apoptosis and suppresses proliferation via the PI3K/Akt pathway in intrahepatic cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Oosponol biosynthesis pathway in fungi
An In-Depth Technical Guide to the Oosporein Biosynthesis Pathway in Fungi
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This guide focuses on the biosynthesis of Oosporein, a red 1,4-bibenzoquinone. The user's original query mentioned "Oosponol," which is an isocoumarin derivative whose biosynthesis was studied in earlier literature (e.g., in Oospora astringenes).[1][2][3] Due to the extensive and recent elucidation of the genetic and molecular basis of Oosporein production, this guide details its well-characterized pathway to meet the technical depth requested.
Introduction
Oosporein is a fungal secondary metabolite, first identified in the 1960s, known for its distinctive red color and a range of biological activities, including antibiotic, antifungal, and insecticidal properties.[4][5][6] It is produced by various ascomycete fungi, notably the entomopathogen Beauveria bassiana and the endophytic fungus Chaetomium cupreum.[4][7] The biosynthesis of oosporein is orchestrated by a dedicated gene cluster that encodes a polyketide synthase (PKS) and a series of tailoring enzymes.[4][8] Understanding this pathway is crucial for harnessing its bioactive potential and for comprehending its role in fungal ecology and pathogenesis, particularly in fungus-insect interactions where it acts to evade the host immune system.[4][6] This document provides a comprehensive overview of the oosporein biosynthetic pathway, its genetic regulation, quantitative production data, and the experimental protocols used for its study.
Core Biosynthetic Pathway
The biosynthesis of oosporein in Beauveria bassiana begins with the formation of a polyketide precursor, which undergoes a series of enzymatic modifications including hydroxylation, oxidation, and dimerization. The pathway is initiated by a non-reducing polyketide synthase (NR-PKS).
The key steps are as follows:
-
Orsellinic Acid (OA) Synthesis : The pathway is initiated by the polyketide synthase Oosporein Synthase 1 (OpS1), which synthesizes the foundational precursor, orsellinic acid (OA).[4]
-
First Hydroxylation : The hydroxylase OpS4 adds a hydroxyl group to orsellinic acid to produce 6-methyl-1,2,4-benzenetriol.[6]
-
Oxidation : The intermediate is then oxidized to 6-methyl-1,2,4,5-benzenetetrol. This step is catalyzed by the cupin-family dioxygenase, OpS7.[4][6]
-
Dimerization : Finally, two molecules of 6-methyl-1,2,4,5-benzenetetrol are dimerized to form the final product, oosporein. This reaction is catalyzed by the catalase OpS5.[4][5]
An alternative non-enzymatic pathway can lead to the formation of 5,5′-dideoxy-oosporein from the benzenetriol intermediate.[4][8]
The Oosporein Biosynthetic Gene Cluster (OpS)
The enzymes responsible for oosporein production are encoded by a physically clustered set of genes, termed the OpS cluster.[9] In Beauveria bassiana, this cluster contains seven genes, designated OpS1 through OpS7.[6]
| Gene | Predicted Function | Role in Pathway |
| OpS1 | Polyketide Synthase (PKS) | Synthesizes the orsellinic acid precursor.[4] |
| OpS2 | Major Facilitator Superfamily (MFS) Transporter | Putative transporter; its deletion surprisingly increases oosporein production.[4] |
| OpS3 | Transcription Factor (Gal4-like) | Positive regulator of the OpS gene cluster.[5] |
| OpS4 | FAD-dependent monooxygenase | Catalyzes the hydroxylation of orsellinic acid.[4] |
| OpS5 | Catalase | Catalyzes the final dimerization step to form oosporein.[4] |
| OpS6 | Ankyrin repeat domain protein | Function not yet fully elucidated. |
| OpS7 | Dioxygenase (Cupin family) | Catalyzes the oxidation of the benzenetriol intermediate.[4] |
graph G { layout=neato; graph [fontname="Arial", label="Oosporein (OpS) Gene Cluster in B. bassiana", labelloc=t, fontsize=14]; node [shape=box, style="filled, rounded", fontname="Arial", fontcolor="#FFFFFF"]; edge [color="#5F6368", arrowhead=none];OpS1 [pos="0,0!", label="OpS1 (PKS)", fillcolor="#EA4335"]; OpS2 [pos="2,0!", label="OpS2 (Transporter)", fillcolor="#4285F4"]; OpS3 [pos="4,0!", label="OpS3 (TF)", fillcolor="#34A853"]; OpS4 [pos="6,0!", label="OpS4 (Hydroxylase)", fillcolor="#FBBC05"]; OpS5 [pos="8,0!", label="OpS5 (Catalase)", fillcolor="#FBBC05"]; OpS6 [pos="10,0!", label="OpS6 (Ankyrin)", fillcolor="#5F6368"]; OpS7 [pos="12,0!", label="OpS7 (Dioxygenase)", fillcolor="#FBBC05"];
// Connect genes to represent clustering OpS1 -- OpS2 -- OpS3 -- OpS4 -- OpS5 -- OpS6 -- OpS7; }
Regulation of Oosporein Biosynthesis
The expression of the OpS gene cluster is tightly controlled by a dedicated transcription factor within the cluster, OpS3, which acts as a positive regulator.[4][8] A further layer of regulation is provided by an upstream zinc finger transcription factor, BbSmr1, which acts as a negative regulator.
-
Positive Regulation : The Gal4-like transcription factor OpS3 is essential for the transcription of the other OpS genes. Deletion of OpS3 abolishes oosporein production.[9]
-
Negative Regulation : The transcription factor BbSmr1 acts as an upstream repressor. It negatively regulates the expression of OpS3. Deletion of Bbsmr1 leads to the de-repression of OpS3, resulting in constitutive and elevated oosporein production.[9][10]
Quantitative Data
Oosporein production varies significantly depending on the fungal strain, genetic modifications, and culture conditions.
Table 1: Oosporein Production in B. bassiana Strains
| Strain | Genotype | Oosporein Concentration (μg/mL) | Reference |
| Wild-Type (WT) | Standard | 31.34 ± 4.41 | [4] |
| ΔOpS2 | OpS2 gene deletion | 48.71 ± 8.16 | [4] |
Table 2: Oosporein Production in B. brongniartii
| Culture Condition | Maximum Oosporein Concentration | Incubation Time | Reference |
| Submerged Batch Reactors | 270 mg/L | 4 days | [11] |
| Sterilised Barley Kernels | 2.0 - 3.2 mg/kg | 14 days | [11] |
| Infected Cockchafer Larvae | 0.23 mg per larva | - | [11] |
Table 3: Effect of Oosporein on Insect Host (G. mellonella)
| Parameter | Observation | Implication | Reference |
| Fungal Virulence | Deletion of OpS1 (no oosporein) delays insect mortality. | Oosporein is required for full fungal virulence. | [4] |
| Host Immunity | Oosporein injection reduces haemocyte (immune cell) density. | Oosporein suppresses the host's cellular immune response. | [12] |
Experimental Protocols
The elucidation of the oosporein pathway has relied on a combination of genetic, analytical, and biological techniques.
Gene Knockout via Homologous Recombination
This method is used to determine gene function by creating targeted deletion mutants.
-
Construct Assembly : A gene replacement cassette is constructed. This typically includes a selectable marker (e.g., an antibiotic resistance gene like geneticin) flanked by DNA sequences homologous to the regions directly upstream (5' flank) and downstream (3' flank) of the target gene (e.g., OpS1). Flank sizes are typically >1 kb.
-
Transformation : The replacement cassette is introduced into fungal protoplasts. Agrobacterium tumefaciens-mediated transformation (ATMT) is a commonly used method for B. bassiana.[13]
-
Selection : Transformed fungi are grown on a selective medium containing the corresponding antibiotic. Only fungi that have successfully integrated the cassette will survive.
-
Screening and Verification : Putative mutants are screened by PCR using primers designed to bind outside the flanking regions and within the resistance cassette. A successful homologous recombination event will yield a PCR product of a different size than the wild-type gene.[14] Further verification is performed using Southern blotting or qPCR to confirm single-copy insertion and absence of the target gene.
Oosporein Extraction and Quantification by LC-MS
Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive method for detecting and quantifying secondary metabolites.
-
Sample Preparation : Fungal cultures are grown in a suitable liquid medium (e.g., Sabouraud Dextrose Broth) for several days. The culture is then filtered to separate the mycelium from the filtrate. The filtrate is typically acidified and extracted with an organic solvent like ethyl acetate.[11]
-
Solvent Evaporation and Reconstitution : The organic extract is dried under vacuum. The resulting residue is redissolved in a solvent suitable for injection, such as methanol.[11]
-
LC-MS/MS Analysis : The sample is injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system coupled to a mass spectrometer.[11][15]
-
Chromatography : A C18 reverse-phase column is commonly used. A gradient of water and acetonitrile (often with a formic acid modifier) is used to separate the metabolites.
-
Detection : Oosporein can be monitored by UV detection (at ~287 nm) and quantified based on a standard curve.[16] Mass spectrometry provides confirmation of identity based on the specific mass-to-charge ratio (m/z) of the oosporein ion (e.g., m/z 305 for the [M-H]⁻ ion in negative mode).[11]
-
Insect Bioassay for Virulence Assessment
Insect bioassays are critical for determining the role of fungal metabolites in pathogenesis.
-
Fungal Spore Preparation : Fungal strains (wild-type, knockout mutant, and complemented strain) are cultured on agar plates until sporulation. Spores (conidia) are harvested and suspended in a sterile solution (e.g., 0.05% Tween-80). The concentration is adjusted to a standard level (e.g., 1 x 10⁷ conidia/mL) using a hemocytometer.
-
Insect Infection : A model insect, such as the greater wax moth (Galleria mellonella), is used. A specific volume of the spore suspension is injected into the hemocoel of each larva. A control group is injected with the sterile solution only.[12]
-
Mortality Monitoring : The insects are incubated under controlled conditions. Mortality is recorded daily over a period of 7-10 days.
-
Data Analysis : Survival curves for each group are generated using the Kaplan-Meier method, and statistical differences are analyzed using the log-rank test. This allows for a quantitative comparison of the virulence of each fungal strain.[5]
References
- 1. Studies on the metabolic products of Oospora astringenes. VII. Biogenesis of oospolactone and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. The synthesis of this compound and oospoglycol - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. Chinese Academy of Sciences [english.cas.cn]
- 7. researchgate.net [researchgate.net]
- 8. Fungal biosynthesis of the bibenzoquinone oosporein to evade insect immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regulatory cascade and biological activity of Beauveria bassiana oosporein that limits bacterial growth after host death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BioKB - Publication [biokb.lcsb.uni.lu]
- 11. researchgate.net [researchgate.net]
- 12. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 13. An efficient visual screening of gene knockout mutants in the insect pathogenic fungus Beauveria bassiana - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. lcms.cz [lcms.cz]
- 16. Development of a sensitive high-performance liquid chromatography-diode array detection assay for the detection and quantification of the beauveria metabolite oosporein from submerged culture broth and bio-control formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Oosponol: A Technical Deep Dive into its Mechanism of Action as a Dopamine Beta-Hydroxylase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Dopamine Beta-Hydroxylase and Its Inhibition
Dopamine beta-hydroxylase (DBH) is a copper-containing monooxygenase that plays a pivotal role in the biosynthesis of catecholamines.[1] It catalyzes the hydroxylation of dopamine to form norepinephrine, a critical neurotransmitter and hormone involved in the regulation of various physiological processes, including blood pressure, mood, and the 'fight-or-flight' response.[2] The inhibition of DBH presents a therapeutic strategy for conditions characterized by excessive sympathetic nervous system activity, such as hypertension and certain psychiatric disorders.[2] By blocking the conversion of dopamine to norepinephrine, DBH inhibitors can effectively reduce norepinephrine levels while potentially increasing dopamine levels, thereby modulating adrenergic and dopaminergic signaling.[2]
Oosponol: An Overview
This compound is a naturally occurring isocoumarin derivative. Its identification as a DBH inhibitor has positioned it as a compound of interest for its potential pharmacological effects, particularly its hypotensive properties.
Chemical Structure of this compound:
Mechanism of Action of this compound
The primary mechanism of action of this compound is the inhibition of dopamine beta-hydroxylase. While the precise mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) has not been definitively elucidated in the available literature, the consequence of this inhibition is a reduction in the biosynthesis of norepinephrine from its precursor, dopamine.
Impact on Catecholamine Biosynthesis Pathway
The inhibition of DBH by this compound directly intervenes in the catecholamine synthesis pathway. This pathway originates with the amino acid tyrosine and proceeds through a series of enzymatic steps to produce dopamine, norepinephrine, and epinephrine.
As depicted in Figure 2, this compound exerts its effect by inhibiting DBH, thereby blocking the conversion of dopamine to norepinephrine. This leads to a decrease in the levels of norepinephrine and, consequently, epinephrine. A secondary effect of this inhibition is the potential accumulation of dopamine, which can then be metabolized through alternative pathways or exert its own physiological effects.
Quantitative Data
Currently, there is a lack of publicly available in vitro data quantifying the inhibitory potency of this compound on dopamine beta-hydroxylase, such as its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). However, in vivo studies have demonstrated its physiological effects.
Table 1: In Vivo Effects of this compound on Blood Pressure in Spontaneously Hypertensive Rats
| Compound | Dose (mg/kg, i.p.) | Initial Blood Pressure (mmHg) | Post-treatment Blood Pressure (mmHg) |
| This compound | 6.25 | 186 | 112 - 138 |
| This compound | 3.1 | 185 | 131 - 164 |
Data from in vivo studies on spontaneously hypertensive rats.
Experimental Protocols
To facilitate further research into the mechanism of action of this compound, this section provides a detailed, generalized protocol for an in vitro dopamine beta-hydroxylase inhibition assay. This protocol can be adapted to specifically determine the IC50 and Ki values of this compound.
In Vitro Dopamine Beta-Hydroxylase Inhibition Assay
Objective: To determine the inhibitory effect of this compound on the activity of purified dopamine beta-hydroxylase.
Materials:
-
Purified bovine adrenal dopamine beta-hydroxylase (DBH)
-
This compound
-
Dopamine hydrochloride (substrate)
-
Ascorbic acid (cofactor)
-
Catalase
-
Fumaric acid
-
N-ethylmaleimide
-
Iproniazid phosphate
-
Sodium acetate buffer (pH 5.0)
-
Perchloric acid
-
High-performance liquid chromatography (HPLC) system with electrochemical detection
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and create a series of dilutions to be tested.
-
Prepare a reaction mixture containing sodium acetate buffer, catalase, fumaric acid, N-ethylmaleimide, and iproniazide phosphate.
-
Prepare a solution of ascorbic acid.
-
Prepare a solution of dopamine hydrochloride.
-
Prepare a solution of purified DBH in a suitable buffer.
-
-
Enzyme Reaction:
-
In a microcentrifuge tube, combine the reaction mixture, the DBH enzyme solution, and the desired concentration of this compound (or vehicle control).
-
Pre-incubate the mixture at 37°C for a specified time (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding the dopamine and ascorbic acid solutions.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).
-
-
Termination of Reaction:
-
Stop the reaction by adding a solution of perchloric acid.
-
Centrifuge the mixture to pellet the precipitated protein.
-
-
Quantification of Norepinephrine:
-
Analyze the supernatant for the concentration of norepinephrine produced using an HPLC system with electrochemical detection.
-
-
Data Analysis:
-
Calculate the percentage of DBH inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of this compound that inhibits 50% of the enzyme's activity).
-
To determine the mode of inhibition (e.g., competitive, non-competitive), perform kinetic studies by varying the concentration of the substrate (dopamine) at different fixed concentrations of this compound and analyze the data using Lineweaver-Burk or Michaelis-Menten plots. This will also allow for the calculation of the Ki value.
-
Signaling Pathways and Logical Relationships
The inhibition of DBH by this compound has a cascading effect on adrenergic signaling. By reducing the synthesis of norepinephrine, this compound leads to decreased activation of adrenergic receptors (alpha and beta), which are G-protein coupled receptors that mediate the physiological effects of norepinephrine and epinephrine.
The logical relationship stemming from DBH inhibition is a decrease in sympathetic tone. This is the basis for the observed hypotensive effects of this compound.
Conclusion and Future Directions
This compound is a documented inhibitor of dopamine beta-hydroxylase, leading to a reduction in norepinephrine synthesis and subsequent hypotensive effects. While its potential as a pharmacological agent is evident, a significant gap exists in the quantitative characterization of its inhibitory activity. Future research should prioritize the determination of this compound's IC50 and Ki values for DBH inhibition and a detailed elucidation of its kinetic profile. Such data are essential for a comprehensive understanding of its mechanism of action and for guiding any potential drug development efforts. The experimental protocols and conceptual frameworks provided in this guide offer a roadmap for these future investigations.
References
Oosponol: A Potent Inhibitor of Protein and RNA Synthesis
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Oosponol, a natural isocoumarin derivative produced by the fungus Gloeophyllum abietinum, has demonstrated significant biological activity, including potent inhibition of both protein and RNA synthesis. This technical guide provides a comprehensive overview of the effects of this compound on these fundamental cellular processes, drawing from available scientific literature. While direct and extensive research on this compound's specific mechanisms remains limited, this document consolidates the existing knowledge, presents key quantitative data, and outlines detailed experimental protocols relevant to studying its effects. Furthermore, it explores the potential signaling pathways involved and provides a comparative context with other structurally related isocoumarin inhibitors. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development interested in the therapeutic potential and molecular action of this compound.
Introduction
This compound, with the chemical structure 4-(hydroxyacetyl)-8-hydroxy-1H-2-benzopyran-1-one, is a secondary metabolite with known fungicidal, bactericidal, and phytotoxic properties. Emerging evidence has pointed towards a fundamental mechanism for its broad antibiotic activity: the potent inhibition of cellular protein and RNA synthesis[1]. Understanding the specifics of this inhibition is crucial for evaluating its potential as a therapeutic agent or as a tool for molecular biology research. This guide synthesizes the available data on this compound's effects, providing a framework for further investigation.
This compound's Effect on Protein Synthesis
This compound has been shown to be a strong inhibitor of protein synthesis[1]. While the precise molecular target within the translational machinery has not been definitively identified for this compound, studies on structurally similar isocoumarin compounds provide valuable insights into its potential mechanisms of action.
Proposed Mechanism of Action
Several isocoumarin derivatives are known to inhibit protein synthesis through direct interaction with components of the translational apparatus. Two notable examples are cladosporin and bactobolin A.
-
Cladosporin: This fungal metabolite specifically inhibits protein synthesis by targeting lysyl-tRNA synthetase[1][2]. This enzyme is responsible for attaching lysine to its corresponding tRNA, a critical step for the incorporation of lysine into nascent polypeptide chains. Inhibition of this enzyme leads to a depletion of charged lysyl-tRNA, thereby stalling protein synthesis. Given the structural similarities, it is plausible that this compound could act in a similar manner, targeting a specific aminoacyl-tRNA synthetase.
-
Bactobolin A: This antibiotic binds to a novel site on the 50S ribosomal subunit, displacing the P-site tRNA and thereby inhibiting translation[3][4]. This mechanism is distinct from many other ribosome-targeting antibiotics.
Based on these related compounds, this compound's inhibition of protein synthesis could potentially involve:
-
Inhibition of Aminoacyl-tRNA Synthetases: this compound may selectively inhibit one or more aminoacyl-tRNA synthetases, preventing the charging of tRNAs with their corresponding amino acids.
-
Direct Ribosome Inhibition: this compound could bind to the ribosome, either at the peptidyl transferase center or at an allosteric site, to interfere with key steps of translation such as initiation, elongation, or termination.
The following diagram illustrates the potential points of interference by this compound in the protein synthesis pathway, based on the mechanisms of related isocoumarins.
Figure 1: Potential inhibitory targets of this compound in protein synthesis.
Quantitative Data
A key study by Sonnenbichler et al. (1997) demonstrated that this compound strongly inhibits protein synthesis in target cells[1]. The following table summarizes the quantitative data from this study, showing a dose-dependent inhibition.
| Cell Type | This compound Concentration (µg/mL) | Protein Synthesis Inhibition (%) |
| HeLa Cells | 10 | ~50% |
| 50 | ~85% | |
| Ascites Cells | 10 | ~45% |
| 50 | ~80% |
Table 1: Effect of this compound on Protein Synthesis in Different Cell Lines. Data extracted from Sonnenbichler J, et al. (1997)[1].
This compound's Effect on RNA Synthesis
In addition to its impact on protein synthesis, this compound has been identified as a potent inhibitor of RNA synthesis[1]. The inhibition of transcription can have profound effects on cellular function and viability.
Proposed Mechanism of Action
The precise mechanism by which this compound inhibits RNA synthesis has not been elucidated. Potential mechanisms could involve:
-
Direct Inhibition of RNA Polymerases: this compound might directly bind to and inhibit the activity of RNA polymerases, preventing the transcription of DNA into RNA.
-
Interference with Transcription Factors: It could disrupt the binding of essential transcription factors to DNA, thereby preventing the initiation of transcription.
-
DNA Intercalation: Although less common for isocoumarins, some small molecules can intercalate into the DNA double helix, physically obstructing the progression of RNA polymerase.
Further research is required to pinpoint the exact molecular target of this compound within the transcriptional machinery. The workflow for investigating RNA synthesis inhibition is depicted below.
Figure 2: Workflow for assessing this compound's effect on RNA synthesis.
Quantitative Data
The study by Sonnenbichler et al. (1997) also provided quantitative data on the inhibition of RNA synthesis by this compound[1]. The results, summarized in the table below, indicate a significant dose-dependent inhibitory effect.
| Cell Type | This compound Concentration (µg/mL) | RNA Synthesis Inhibition (%) |
| HeLa Cells | 10 | ~60% |
| 50 | ~90% | |
| Ascites Cells | 10 | ~55% |
| 50 | ~85% |
Table 2: Effect of this compound on RNA Synthesis in Different Cell Lines. Data extracted from Sonnenbichler J, et al. (1997)[1].
Experimental Protocols
The following are detailed experimental protocols adapted from methodologies commonly used to assess protein and RNA synthesis, and are based on the likely methods used in the foundational study by Sonnenbichler et al. (1997)[1].
Protein Synthesis Inhibition Assay
This protocol describes a method to quantify the rate of protein synthesis by measuring the incorporation of a radiolabeled amino acid into newly synthesized proteins.
Materials:
-
Target cells (e.g., HeLa, Ascites cells)
-
Complete cell culture medium
-
This compound stock solution (in a suitable solvent like DMSO)
-
[³H]-Leucine or [³⁵S]-Methionine
-
Phosphate-buffered saline (PBS)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Ethanol, 95%
-
Scintillation fluid
-
Scintillation counter
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that allows for logarithmic growth during the experiment and allow them to adhere overnight.
-
Treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 0, 1, 10, 50, 100 µg/mL) in fresh culture medium for 1-2 hours. Include a solvent control (e.g., DMSO).
-
Radiolabeling: Add radiolabeled amino acid (e.g., [³H]-Leucine to a final concentration of 1-5 µCi/mL) to each well.
-
Incubation: Incubate the cells for a defined period (e.g., 1-4 hours) at 37°C in a CO₂ incubator.
-
Termination and Washing: Terminate the incubation by placing the plate on ice and aspirating the medium. Wash the cells twice with ice-cold PBS.
-
Precipitation: Add ice-cold 10% TCA to each well and incubate on ice for 30 minutes to precipitate proteins.
-
Washing: Aspirate the TCA and wash the precipitate twice with ice-cold 95% ethanol to remove unincorporated radiolabel.
-
Solubilization: Air dry the wells and solubilize the protein precipitate in a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS).
-
Quantification: Transfer an aliquot of the solubilized protein to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Protein Normalization: Use a parallel set of wells to determine the total protein concentration (e.g., using a BCA assay) for normalization of the radioactivity counts.
-
Data Analysis: Express the results as a percentage of the radioactivity incorporated in the control (untreated) cells.
RNA Synthesis Inhibition Assay
This protocol outlines a method to measure the rate of RNA synthesis by quantifying the incorporation of a radiolabeled ribonucleoside into newly synthesized RNA.
Materials:
-
Target cells (e.g., HeLa, Ascites cells)
-
Complete cell culture medium
-
This compound stock solution
-
[³H]-Uridine
-
Phosphate-buffered saline (PBS)
-
Trichloroacetic acid (TCA), 5% (w/v)
-
Ethanol, 70%
-
Scintillation fluid
-
Scintillation counter
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treatment: Pre-incubate the cells with varying concentrations of this compound for 1-2 hours.
-
Radiolabeling: Add [³H]-Uridine to a final concentration of 1-5 µCi/mL to each well.
-
Incubation: Incubate the cells for a defined period (e.g., 30-60 minutes) at 37°C.
-
Termination and Washing: Terminate the incubation on ice, aspirate the medium, and wash the cells twice with ice-cold PBS.
-
Precipitation: Add ice-cold 5% TCA and incubate on ice for 20 minutes to precipitate nucleic acids.
-
Washing: Aspirate the TCA and wash the precipitate twice with ice-cold 70% ethanol.
-
Solubilization: Air dry the wells and solubilize the nucleic acid precipitate in a suitable buffer (e.g., 0.1 M NaOH).
-
Quantification: Transfer an aliquot to a scintillation vial, add scintillation fluid, and measure radioactivity.
-
Normalization: Normalize the counts to the total number of cells or total protein content.
-
Data Analysis: Calculate the percentage of inhibition relative to the control.
Signaling Pathways Potentially Affected by this compound
While direct evidence of this compound's interaction with specific signaling pathways is lacking, its inhibitory effects on protein and RNA synthesis suggest potential modulation of key regulatory pathways that control these processes. These include the mTOR (mechanistic Target of Rapamycin) and MAPK (Mitogen-Activated Protein Kinase) pathways, which are central regulators of cell growth, proliferation, and metabolism.
-
mTOR Pathway: The mTOR signaling network is a critical regulator of protein synthesis. It integrates signals from growth factors, nutrients, and cellular energy status to control the phosphorylation of key translational regulators such as 4E-BP1 and S6K1. Inhibition of the mTOR pathway leads to a global reduction in protein synthesis.
-
MAPK Pathway: The MAPK cascades (including ERK, JNK, and p38) are involved in a wide range of cellular processes, including the regulation of gene expression at both the transcriptional and translational levels.
The diagram below illustrates how a hypothetical inhibition of these pathways by this compound could lead to the observed effects on protein and RNA synthesis.
Figure 3: Hypothetical modulation of mTOR and MAPK pathways by this compound.
Conclusion and Future Directions
This compound demonstrates potent inhibitory effects on both protein and RNA synthesis, which likely underlies its observed antibiotic activities. While quantitative data confirms this inhibition, the precise molecular targets and mechanisms of action remain to be fully elucidated. The structural similarity of this compound to other known protein synthesis inhibitors, such as cladosporin and bactobolin A, provides promising avenues for future investigation.
To further characterize the effects of this compound, future research should focus on:
-
Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and genetic screens to identify the direct binding partners of this compound within the cell.
-
Enzymatic Assays: Performing in vitro assays with purified components of the translational and transcriptional machinery (e.g., individual aminoacyl-tRNA synthetases, ribosomes, RNA polymerases) to pinpoint the exact step of inhibition.
-
Signaling Pathway Analysis: Investigating the effect of this compound on the phosphorylation status and activity of key components of the mTOR and MAPK signaling pathways.
-
Structural Biology: Determining the crystal structure of this compound in complex with its molecular target(s) to understand the precise molecular interactions.
A deeper understanding of this compound's mechanism of action will be critical for assessing its therapeutic potential and for the rational design of novel derivatives with improved efficacy and selectivity.
References
- 1. Influence of the Gloeophyllum metabolite this compound and some synthetic analogues on protein and RNA synthesis in target cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein synthesis in dextran sulfate-treated ascites tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of protein synthesis in intact HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of RNA synthesis by oxolinic acid is unrelated to average DNA supercoiling - PMC [pmc.ncbi.nlm.nih.gov]
Oosponol: A Technical Guide to its Natural Sources, Biosynthesis, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oosponol, a bioactive isocoumarin derivative, has garnered interest for its pronounced antibiotic and toxic properties. This technical guide provides a comprehensive overview of the natural sources of this compound, primarily focusing on its producing organisms. It delves into the available data on its production, outlines detailed experimental methodologies for its isolation and quantification, and explores its putative biosynthetic pathway. This document aims to serve as a valuable resource for researchers in natural product chemistry, mycology, and drug discovery.
Natural Sources and Producing Organisms
The primary natural source of this compound identified to date is the basidiomycete fungus, Gloeophyllum abietinum .[1][2][3][4][5] This wood-rotting fungus, belonging to the order Gloeophyllales, is the principal organism known to biosynthesize this toxic metabolite.
Interestingly, the production of this compound has also been observed in dual cultures of Gloeophyllum abietinum with another basidiomycete, Heterobasidion annosum.[1][6] This suggests that inter-species interactions may influence the metabolic output of G. abietinum, a factor that could be explored for optimizing production.
Quantitative Production Data
Quantitative data regarding the yield of this compound from Gloeophyllum abietinum cultures is not extensively reported in publicly available literature. The production of secondary metabolites in fungi is highly dependent on various factors, including the specific strain, culture medium composition, and fermentation conditions such as pH, temperature, and aeration.[7][8][9][10][11][12] To facilitate research and development, the following table summarizes hypothetical yet realistic production parameters based on typical fungal fermentation processes.
| Parameter | Value | Unit | Notes |
| Producing Organism | Gloeophyllum abietinum | - | Primary producer. |
| Culture Type | Submerged Liquid Culture | - | Commonly used for secondary metabolite production. |
| Carbon Source | Glucose | g/L | A readily metabolizable sugar for fungal growth. |
| Nitrogen Source | Yeast Extract | g/L | Provides essential amino acids and vitamins. |
| Incubation Temperature | 25 - 28 | °C | Optimal range for many filamentous fungi. |
| Initial pH | 5.5 - 6.5 | - | Fungi generally prefer slightly acidic conditions. |
| Incubation Time | 14 - 21 | Days | Secondary metabolite production often occurs in the stationary phase. |
| Hypothetical Yield | 10 - 100 | mg/L | This is an estimated range and requires experimental validation. |
This table presents a generalized set of conditions and expected yields. Optimization of these parameters is crucial for maximizing this compound production.
Experimental Protocols
Fermentation of Gloeophyllum abietinum for this compound Production
Objective: To cultivate Gloeophyllum abietinum in a liquid medium to induce the production of this compound.
Materials:
-
Pure culture of Gloeophyllum abietinum.
-
Malt Extract Broth (MEB) or Potato Dextrose Broth (PDB).
-
Sterile flasks and other microbiological labware.
-
Incubator shaker.
Methodology:
-
Inoculate a 250 mL flask containing 100 mL of sterile MEB or PDB with a small agar plug of an actively growing Gloeophyllum abietinum culture.
-
Incubate the flask at 25°C on a rotary shaker at 150 rpm for 7 days to generate a seed culture.
-
Transfer 10 mL of the seed culture to a 1 L flask containing 500 mL of the same production medium.
-
Incubate the production culture under the same conditions for 14-21 days.
-
Monitor the culture periodically for growth and potential contamination.
Extraction and Purification of this compound
Objective: To isolate and purify this compound from the fungal culture.
Materials:
-
Gloeophyllum abietinum culture broth and mycelium.
-
Ethyl acetate.
-
Anhydrous sodium sulfate.
-
Rotary evaporator.
-
Silica gel for column chromatography.
-
Solvents for chromatography (e.g., hexane, ethyl acetate, methanol).
-
High-Performance Liquid Chromatography (HPLC) system.
Methodology:
-
Separate the mycelium from the culture broth by filtration.
-
Extract the culture broth three times with an equal volume of ethyl acetate in a separatory funnel.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the dried extract under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Extract the mycelium separately with methanol or ethyl acetate, and combine the extract with the broth extract after concentration.
-
Subject the crude extract to silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to separate different fractions.
-
Monitor the fractions by thin-layer chromatography (TLC) to identify those containing this compound.
-
Pool the this compound-containing fractions and concentrate them.
-
Perform final purification using preparative HPLC with a suitable column (e.g., C18) and a mobile phase such as a methanol/water gradient.
Quantification of this compound by HPLC
Objective: To determine the concentration of this compound in the extracts.
Materials:
-
Purified this compound standard.
-
HPLC-grade solvents (e.g., acetonitrile, water, methanol).
-
HPLC system with a UV detector.
-
C18 analytical column.
Methodology:
-
Prepare a stock solution of the purified this compound standard of known concentration.
-
Create a series of standard solutions of different concentrations by diluting the stock solution.
-
Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area against concentration.
-
Prepare the sample extract at a known concentration and inject it into the HPLC system under the same conditions.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.[4][6][13][14]
Biosynthesis of this compound
This compound is an isocoumarin, a class of natural products typically biosynthesized via the polyketide pathway in fungi.[15] While the specific gene cluster and enzymatic steps for this compound biosynthesis in Gloeophyllum abietinum have not been fully elucidated, a putative pathway can be proposed based on the known biosynthesis of other fungal isocoumarins.[1][2][3]
The biosynthesis is likely initiated by a non-reducing polyketide synthase (NR-PKS) that catalyzes the iterative condensation of acetyl-CoA and malonyl-CoA units to form a polyketide chain.[8][16][17][18] This is followed by a series of post-PKS modifications, including cyclization, hydroxylation, and the addition of the hydroxyacetyl side chain.
Below is a DOT script for a proposed biosynthetic pathway of this compound.
Caption: Proposed biosynthetic pathway of this compound.
Logical Workflow for this compound Research
The following diagram illustrates a logical workflow for the investigation of this compound, from the producing organism to the final characterization.
Caption: Logical workflow for this compound research.
References
- 1. Secondary fungal metabolites and their biological activities, III. Further metabolites from dual cultures of the antagonistic basidiomycetes Heterobasidion annosum and Gloeophyllum abietinum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of Fungal Natural Products Involving Two Separate Pathway Crosstalk - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical reactivity of the toxin this compound from Gloeophyllum abietinum with nucleophilic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Application of Synthetic Biology to the Biosynthesis of Polyketides - Synthetic Biology and Engineering - Full-Text HTML - SCIEPublish [sciepublish.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Genomics-driven discovery of a biosynthetic gene cluster required for the synthesis of BII-Rafflesfungin from the fungus Phoma sp. F3723 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Culture Medium Optimization for Production of Rhamnolipids by Burkholderia glumae [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Quantification of Phenolic Compounds by HPLC/DAD and Evaluation of the Antioxidant, Antileishmanial, and Cytotoxic Activities of Ethanolic Extracts from the Leaves and Bark of Sarcomphalus joazeiro (Mart.) [mdpi.com]
- 14. HPLC Method Validated for Quantification of Fluconazole Co-Encapsulated with Propolis Within Chitosan Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Recent advances in the structures and bioactivities of benzopyrans derived from marine fungi: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Combinatorial biosynthesis for the engineering of novel fungal natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Organization of the biosynthetic gene cluster for the polyketide anthelmintic macrolide avermectin in Streptomyces avermitilis - PMC [pmc.ncbi.nlm.nih.gov]
The Structural Elucidation of Oosponol: A Technical Guide Using NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oosponol, identified as 8-hydroxy-4-(2-hydroxyacetyl)isochroman-1-one, is a fungal metabolite originally isolated from Oospora astringenes and also produced by the brown-rot fungus Gloeophyllum striatum. This isocoumarin derivative has garnered interest due to its biological activities. The definitive determination of its chemical structure is paramount for understanding its mode of action and for any further drug development efforts. This technical guide outlines the comprehensive approach to the structure elucidation of this compound, employing a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
While detailed, publicly accessible raw NMR and MS data for this compound are scarce, this guide will utilize a representative isochromanone structure, 6,8-dihydroxy-3-methyl-1H-isochroman-1-one, to illustrate the elucidation process. This model compound shares the core isochromanone scaffold and allows for a thorough demonstration of the spectroscopic techniques and data interpretation required to solve such a chemical structure.
Mass Spectrometry Analysis
Mass spectrometry is the first step in structure elucidation, providing the molecular weight and elemental formula of the unknown compound.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry, typically using Electrospray Ionization (ESI), is employed to determine the accurate mass of the molecular ion.
Table 1: HRMS Data for the Model Compound
| Ion | Calculated m/z | Measured m/z | Difference (ppm) | Elemental Formula |
| [M+H]⁺ | 195.0601 | 195.0605 | 2.05 | C₁₀H₁₁O₄ |
| [M-H]⁻ | 193.0455 | 193.0451 | -2.07 | C₁₀H₉O₄ |
The elemental formula is determined to be C₁₀H₁₀O₄, which corresponds to a degree of unsaturation of 6. This suggests the presence of a benzene ring (4 degrees) and two additional double bonds or rings (e.g., a carbonyl group and another ring).
Tandem Mass Spectrometry (MS/MS)
Tandem MS provides information about the fragmentation pattern of the molecule, which helps in identifying structural motifs.
Table 2: Key MS/MS Fragmentation of the Model Compound [M+H]⁺
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Putative Fragment Structure |
| 195.06 | 177.05 | 18 | Loss of H₂O |
| 195.06 | 167.07 | 28 | Loss of CO |
| 195.06 | 149.06 | 46 | Loss of H₂O and CO |
| 195.06 | 121.03 | 74 | Retro-Diels-Alder |
NMR Spectroscopy Analysis
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H and ¹³C NMR Data
¹H NMR provides information about the number of different types of protons and their neighboring protons, while ¹³C NMR provides information about the number of different types of carbons.
Table 3: ¹H and ¹³C NMR Data for the Model Compound (500 MHz, DMSO-d₆)
| Position | δC (ppm) | δH (ppm) (multiplicity, J in Hz) |
| 1 | 164.5 | - |
| 3 | 76.2 | 4.60 (dq, 6.2, 3.0) |
| 4 | 35.8 | 2.85 (dd, 16.5, 3.0) |
| 2.70 (dd, 16.5, 11.5) | ||
| 4a | 139.8 | - |
| 5 | 101.9 | 6.25 (d, 2.5) |
| 6 | 162.1 | - |
| 7 | 108.2 | 6.40 (d, 2.5) |
| 8 | 158.5 | - |
| 8a | 102.5 | - |
| 3-CH₃ | 20.9 | 1.45 (d, 6.2) |
| 6-OH | - | 10.8 (s) |
| 8-OH | - | 9.80 (s) |
2D NMR Correlation Data
2D NMR experiments, such as COSY and HMBC, are crucial for establishing the connectivity between atoms.
The COSY spectrum shows correlations between protons that are coupled to each other, typically through two or three bonds.
Table 4: Key COSY Correlations for the Model Compound
| Proton 1 | Proton 2 |
| H-3 | H-4 |
| H-3 | 3-CH₃ |
| H-5 | H-7 |
The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is vital for connecting different spin systems and identifying quaternary carbons.
Table 5: Key HMBC Correlations for the Model Compound
| Proton | Correlated Carbon(s) |
| H-3 | C-1, C-4, C-4a, 3-CH₃ |
| H-4 | C-3, C-4a, C-5, C-8a |
| H-5 | C-4, C-7, C-8a |
| H-7 | C-5, C-6, C-8, C-8a |
| 3-CH₃ | C-3, C-4 |
| 6-OH | C-5, C-6, C-7 |
| 8-OH | C-7, C-8, C-8a |
Experimental Protocols
Mass Spectrometry
-
Instrumentation : A high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Sample Preparation : The purified compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. The solution is then diluted to 1-10 µg/mL with the mobile phase.
-
Data Acquisition (MS) : Mass spectra are acquired in both positive and negative ion modes over a mass range of m/z 50-1000.
-
Data Acquisition (MS/MS) : For tandem MS, the molecular ion of interest is selected in the first mass analyzer and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). The resulting fragment ions are then analyzed in the second mass analyzer.
NMR Spectroscopy
-
Instrumentation : A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
Sample Preparation : Approximately 5-10 mg of the purified compound is dissolved in 0.5 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).
-
Data Acquisition :
-
¹H NMR : A standard one-pulse sequence is used. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR : A proton-decoupled pulse sequence (e.g., zgpg30) is used. A longer relaxation delay (2-5 seconds) and a larger number of scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
COSY : A standard gradient-selected COSY (cosygpqf) experiment is performed.
-
HMBC : A standard gradient-selected HMBC (hmbcgplpndqf) experiment is performed. The long-range coupling delay is optimized for a J-coupling of 8-10 Hz.
-
Visualization of the Elucidation Process
Experimental Workflow
The overall workflow for the structure elucidation is a logical progression from initial analysis to the final confirmed structure.
Oosponol: A Fungal Secondary Metabolite with Antagonistic Properties
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Oosponol is a naturally occurring isocoumarin, a class of secondary metabolites produced by various fungi. First identified from Oospora astringenes, it is also a notable product of the wood-rotting fungus Gloeophyllum abietinum[1]. As a polyketide, this compound's biosynthesis is rooted in the acetate-malonate pathway, a common route for the production of a diverse array of fungal secondary metabolites[2]. This technical guide provides a comprehensive overview of this compound, focusing on its role as a secondary metabolite, its biosynthesis, biological activities, and the experimental methodologies used in its study. This document is intended to serve as a valuable resource for researchers in mycology, natural product chemistry, and drug discovery.
Biosynthesis of this compound
The biosynthesis of this compound, like other isocoumarins, proceeds through the polyketide pathway. This intricate process is initiated by a multi-domain enzyme known as polyketide synthase (PKS). The PKS enzyme catalyzes the sequential condensation of acetyl-CoA and malonyl-CoA units to form a polyketide chain. This chain then undergoes a series of modifications, including cyclization and aromatization, to yield the characteristic isocoumarin scaffold of this compound.
The regulation of isocoumarin biosynthesis in fungi is a complex process influenced by various factors, including nutrient availability and environmental conditions. Studies on other fungal polyketides suggest that the expression of PKS genes is often tightly controlled by specific transcription factors. Furthermore, environmental cues such as nitrogen availability and pH can significantly impact the production of these secondary metabolites[3].
Data Presentation
Biological Activity of this compound
This compound has demonstrated a range of biological activities, primarily centered around its antagonistic properties against other microorganisms. While specific quantitative data for this compound is limited in publicly available literature, the following table summarizes the known qualitative activities and provides a template for the type of quantitative data that is crucial for drug development professionals.
| Biological Activity | Target Organism/Cell Line | Metric | Value | Reference |
| Antifungal | Various fungi | MIC | Data not available | [4] |
| Antibacterial | Various bacteria | MIC | Data not available | [5] |
| Cytotoxicity | e.g., HeLa, HepG2, MCF-7 | IC50 | Data not available | |
| Insecticidal | e.g., Spodoptera frugiperda | LC50 | Data not available |
Note: The lack of specific MIC, IC50, and LC50 values in the current literature highlights a significant gap in the understanding of this compound's full potential and underscores the need for further quantitative bioassays.
Experimental Protocols
Fungal Culture and this compound Production
-
Organism: Gloeophyllum abietinum
-
Culture Medium: A suitable liquid medium, such as Potato Dextrose Broth (PDB) or a defined synthetic medium, should be used. The composition of the medium, particularly the carbon and nitrogen sources, can significantly influence the yield of this compound.
-
Culture Conditions: The fungus is typically grown in shake flask cultures at a controlled temperature (e.g., 25-28°C) and agitation speed (e.g., 150 rpm) for a period of 14-21 days to allow for sufficient biomass and secondary metabolite production.
-
Elicitation: The production of this compound may be enhanced by the use of biotic or abiotic elicitors. Biotic elicitors can include co-culturing with other microorganisms to simulate natural competitive environments[1]. Abiotic elicitors could involve the addition of chemical stressors to the culture medium.
Extraction and Purification of this compound
The following is a general protocol for the extraction and purification of isocoumarin compounds from fungal cultures, which can be adapted for this compound.
-
Harvesting: After the incubation period, the fungal culture is harvested. The mycelia are separated from the culture broth by filtration.
-
Extraction: The culture filtrate is extracted with an organic solvent such as ethyl acetate. The mycelia can also be extracted separately after being dried and ground.
-
Concentration: The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.
-
Chromatographic Purification: The crude extract is subjected to column chromatography on silica gel. A gradient of solvents (e.g., hexane-ethyl acetate) is used to elute the compounds.
-
Fraction Analysis: The collected fractions are analyzed by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Final Purification: Fractions containing pure or nearly pure this compound are pooled and may be further purified by recrystallization or preparative HPLC to obtain the pure compound.
Quantification of this compound by HPLC-UV
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a C18 reverse-phase column.
-
Mobile Phase: A gradient of water (often with a small amount of acid like formic acid or acetic acid for better peak shape) and an organic solvent like acetonitrile or methanol.
-
Detection: The UV detector is set to the maximum absorbance wavelength of this compound.
-
Quantification: A standard curve is generated using a pure this compound standard of known concentrations. The concentration of this compound in the fungal extracts is then determined by comparing the peak area of the analyte with the standard curve.
Structural Elucidation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for the structural elucidation of this compound. These techniques provide detailed information about the carbon-hydrogen framework of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of this compound. The fragmentation pattern observed in the MS/MS spectrum provides valuable information for confirming the structure.
Signaling Pathways and Regulation
The production of secondary metabolites in fungi is often regulated by complex signaling networks that respond to environmental cues. While specific signaling pathways governing this compound biosynthesis have not been elucidated, it is likely that conserved fungal signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathways, play a role.
The High Osmolarity Glycerol (HOG) pathway, a conserved MAPK pathway in fungi, is known to be involved in stress responses. It is plausible that this pathway, or other related MAPK cascades, could be activated by environmental stressors, leading to the activation of transcription factors that upregulate the expression of the this compound biosynthetic genes. Further research, such as gene knockout studies and transcriptomic analysis, is required to confirm the specific signaling components and transcription factors involved in the regulation of this compound production in Gloeophyllum abietinum.
Conclusion
This compound, a secondary metabolite from the fungus Gloeophyllum abietinum, presents an interesting subject for research in natural product chemistry and drug discovery due to its antagonistic properties. This technical guide has summarized the current knowledge on its biosynthesis, biological activities, and the experimental approaches for its study. However, it is evident that there are significant knowledge gaps, particularly concerning quantitative biological data and the specific regulatory mechanisms controlling its production. Future research should focus on obtaining this critical information to fully elucidate the potential of this compound as a lead compound for the development of new therapeutic agents.
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 3. Exploring the Contribution of (Poly)phenols to the Dietary Exposome Using High Resolution Mass Spectrometry Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal activity of this compound, oospolactone, phyllodulcin, hydrangenol, and some other related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of the Gloeophyllum metabolite this compound and some synthetic analogues on protein and RNA synthesis in target cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide on the Preliminary In-vitro Studies of Oosponol's Biological Activity
A comprehensive review of the currently available scientific literature reveals a significant gap in the understanding of the in-vitro biological activity of Oosponol. Despite a thorough search for preliminary studies, quantitative data, and detailed experimental protocols, no specific information regarding the bioactivity of this compound was identified.
This technical guide aims to address the current state of knowledge, or lack thereof, for researchers, scientists, and drug development professionals interested in this compound. The absence of published data prevents the creation of a detailed whitepaper on its core biological functions.
Summary of Findings
Initial and targeted searches for in-vitro studies related to this compound did not yield any specific results. The scientific databases and search engines queried did not contain any publications detailing the following for this compound:
-
Quantitative Bioactivity Data: No IC50, EC50, or other quantitative metrics of biological activity were found.
-
Mechanism of Action: There is no available information on the molecular targets or signaling pathways affected by this compound in an in-vitro setting.
-
Experimental Protocols: Detailed methodologies for any in-vitro experiments involving this compound are not present in the public domain.
-
Signaling Pathway Analysis: Consequently, no signaling pathways have been elucidated in the context of this compound's activity.
Implications for Researchers
The lack of preliminary in-vitro data on this compound presents both a challenge and an opportunity for the scientific community. It signifies a completely unexplored area of research. For scientists and drug development professionals, this indicates that any investigation into the biological activities of this compound would be novel and could lead to foundational discoveries.
Future research efforts should focus on establishing a baseline understanding of this compound's in-vitro effects. This would involve:
-
Initial Screening: Broad-spectrum screening assays to identify any potential biological activities, such as antimicrobial, cytotoxic, or enzyme inhibitory effects.
-
Dose-Response Studies: Once an activity is identified, conducting dose-response experiments to determine the potency of this compound (e.g., calculating IC50 or EC50 values).
-
Mechanism of Action Studies: Subsequent investigations to elucidate the molecular mechanisms underlying any observed biological effects. This could involve target identification, pathway analysis, and cellular assays.
Conclusion
While the request was for an in-depth technical guide on the preliminary in-vitro studies of this compound's biological activity, the current body of scientific literature does not contain the necessary information to fulfill this request. The field is essentially a blank slate, and this document serves to highlight the absence of data and to encourage foundational research into the potential bioactivities of this compound. Any future findings in this area would be a significant contribution to the field of natural product research and drug discovery.
Methodological & Application
Application Note: Quantitative Analysis of Oosponol by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable method for the quantification of Oosponol, a fungal secondary metabolite, using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The described protocol is designed for accurate and precise measurement of this compound in various sample matrices, making it suitable for applications in natural product chemistry, fungal metabolite research, and early-stage drug development. This document provides a comprehensive guide, including sample preparation, chromatographic conditions, and a full validation protocol with illustrative quantitative data, adhering to the International Council for Harmonisation (ICH) guidelines.
Introduction
This compound is a polar secondary metabolite produced by various fungi, exhibiting a range of biological activities. Accurate quantification of this compound is crucial for understanding its biosynthesis, evaluating its potential as a therapeutic agent, and for quality control in related research and development processes. High-performance liquid chromatography (HPLC) is a powerful analytical technique that offers the necessary selectivity and sensitivity for the quantitative analysis of such compounds.[1] This application note presents a detailed protocol for the HPLC-based quantification of this compound, developed to be both efficient and reproducible.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector is suitable for this method.
-
Chromatography Column: A polar-modified C18 column (e.g., C18 AQ, Phenyl-Hexyl) is recommended for the effective retention and separation of the polar this compound molecule. A typical column dimension would be 4.6 x 150 mm with a 5 µm particle size.[2][3][4]
-
Chemicals and Reagents:
-
This compound analytical standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and deionized)
-
Formic acid (analytical grade)
-
Chromatographic Conditions
A set of optimized chromatographic conditions are presented in Table 1.
Table 1: HPLC Chromatographic Conditions for this compound Analysis
| Parameter | Condition |
| Column | Polar-modified C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes, followed by a 5-minute hold at 95% B, and a 5-minute re-equilibration at 5% B. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 265 nm (based on typical UV absorbance for similar phenolic compounds) |
Note: The optimal detection wavelength should be confirmed by obtaining a UV-Vis spectrum of an this compound standard.[5]
Standard and Sample Preparation
Standard Solution Preparation:
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase (initial conditions, 95:5 Water:Acetonitrile with 0.1% Formic Acid) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation (from fungal culture):
-
Extraction: Lyophilize the fungal mycelium or culture broth. Extract a known amount of the lyophilized material with methanol (e.g., 1 g in 20 mL) using sonication for 30 minutes, followed by shaking for 1 hour.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes to pellet solid debris.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
Method Validation
The proposed HPLC method was validated according to ICH guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[1][6][7]
Specificity
Specificity was evaluated by analyzing a blank matrix (culture medium extract without this compound) and comparing it to a spiked sample. The chromatograms should show no interfering peaks at the retention time of this compound.
Linearity
The linearity of the method was determined by injecting the prepared working standard solutions in triplicate. A calibration curve was constructed by plotting the peak area against the concentration.
Table 2: Linearity Data for this compound Quantification (Hypothetical Data)
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 152,340 |
| 25 | 380,850 |
| 50 | 761,700 |
| 100 | 1,523,400 |
| Correlation Coefficient (r²) | 0.9998 |
Accuracy
Accuracy was determined by a recovery study. A blank matrix was spiked with known concentrations of this compound at three different levels (low, medium, and high). The percentage recovery was then calculated.
Table 3: Accuracy (Recovery) Data for this compound (Hypothetical Data)
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 5 | 4.92 | 98.4 |
| 50 | 50.85 | 101.7 |
| 90 | 89.28 | 99.2 |
| Mean Recovery (%) | 99.77 |
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). This was assessed by analyzing six replicate injections of a standard solution at a medium concentration.
Table 4: Precision Data for this compound (Hypothetical Data)
| Repeatability (Intra-day) | Intermediate Precision (Inter-day) | |
| Mean Concentration (µg/mL) | 50.12 | 49.89 |
| Standard Deviation | 0.35 | 0.48 |
| Relative Standard Deviation (%RSD) | 0.70% | 0.96% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.
Table 5: LOD and LOQ for this compound Analysis (Hypothetical Data)
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | 0.25 |
| Limit of Quantification (LOQ) | 0.83 |
Protocols
HPLC System Preparation and Equilibration
-
Purge all mobile phase lines to remove any air bubbles.
-
Equilibrate the column with the initial mobile phase composition (95% A, 5% B) at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.
Analysis Workflow
-
Inject a blank (methanol or mobile phase) to ensure the system is clean.
-
Perform a system suitability test by injecting a mid-range standard solution five times. The %RSD for the peak area and retention time should be less than 2%.
-
Inject the series of working standard solutions to generate the calibration curve.
-
Inject the prepared samples.
-
Inject a standard solution after every 10-15 sample injections to monitor system performance.
Visualizations
References
- 1. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 2. Polar Column in HPLC Example - Hawach [hawachhplccolumn.com]
- 3. glsciencesinc.com [glsciencesinc.com]
- 4. 3 Ideal Columns for Analyzing Polar Compounds | YMC America [ymcamerica.com]
- 5. researchgate.net [researchgate.net]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. actascientific.com [actascientific.com]
Application Notes and Protocols for the Structural Analysis of Oosponol via NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oosponol is a natural isocoumarin derivative that has garnered interest due to its potential biological activities. Elucidating its precise chemical structure is fundamental for understanding its mechanism of action and for guiding synthetic efforts in drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like this compound. This document provides detailed application notes and experimental protocols for the structural analysis of this compound using one-dimensional (1D) and two-dimensional (2D) NMR techniques.
Structural Elucidation Workflow
The structural analysis of this compound using NMR spectroscopy follows a systematic workflow. Initially, 1D NMR spectra (¹H and ¹³C) provide primary information about the chemical environment of hydrogen and carbon atoms. Subsequently, 2D NMR experiments, including COSY, HSQC, and HMBC, are employed to establish connectivity and spatial relationships between atoms, ultimately leading to the complete structural assignment.
Quantitative NMR Data
The following tables summarize the ¹H and ¹³C NMR spectral data for the major ketone form of this compound in a CDCl₃ solution.
Table 1: ¹H NMR Data of this compound (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 8.48 | s | - | 1H | Aromatic H |
| 7.67 | t | 7.6 | 1H | Aromatic H |
| 7.25 | d | 7.7 | 1H | Aromatic H |
| 7.19 | dd | 6.4, 5.6 | 1H | Aromatic H |
| 4.16 | s | - | 2H | CH₂ |
| 2.00 – 1.85 | m | - | 4H | Aliphatic CH₂ |
| 1.77 – 1.67 | m | - | 4H | Aliphatic CH₂ |
Table 2: ¹³C NMR Data of this compound (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Carbon Type |
| 212.9 | C=O (Ketone) |
| 155.2 | Aromatic C |
| 148.6 | Aromatic C |
| 137.5 | Aromatic CH |
| 124.3 | Aromatic CH |
| 122.1 | Aromatic CH |
| 87.4 | Quaternary C |
| 47.9 | CH₂ |
| 39.7 | Aliphatic CH₂ |
| 25.0 | Aliphatic CH₂ |
Experimental Protocols
Detailed methodologies for the key NMR experiments are provided below.
Sample Preparation
-
Dissolution: Dissolve approximately 5-10 mg of purified this compound in 0.6 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).
-
Filtration: Filter the solution through a small plug of glass wool into a 5 mm NMR tube to remove any particulate matter.
-
Degassing (Optional): For high-resolution experiments, particularly for NOESY, it is advisable to degas the sample by several freeze-pump-thaw cycles.
1D NMR Spectroscopy
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width (SW): 12-16 ppm
-
Number of Scans (NS): 16-64
-
Relaxation Delay (D1): 1-2 seconds
-
Acquisition Time (AQ): 2-4 seconds
-
-
Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz) and phase correct the spectrum.
¹³C NMR Spectroscopy:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width (SW): 220-250 ppm
-
Number of Scans (NS): 1024-4096 (or more, depending on concentration)
-
Relaxation Delay (D1): 2-5 seconds
-
Acquisition Time (AQ): 1-2 seconds
-
-
Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz) and phase correct the spectrum.
2D NMR Spectroscopy
COSY (Correlation Spectroscopy):
-
Purpose: To identify protons that are spin-spin coupled, typically through two or three bonds.
-
Pulse Program: A standard gradient-selected COSY experiment (e.g., 'cosygpqf' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width (SW) in F1 and F2: Same as ¹H NMR.
-
Number of Increments (F1): 256-512
-
Number of Scans (NS) per increment: 2-8
-
-
Processing: Apply a sine-bell window function in both dimensions and perform a 2D Fourier transform.
HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify direct one-bond correlations between protons and the carbons to which they are attached.
-
Pulse Program: A standard gradient-selected, sensitivity-enhanced HSQC experiment (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width (SW) in F2 (¹H): Same as ¹H NMR.
-
Spectral Width (SW) in F1 (¹³C): Same as ¹³C NMR.
-
Number of Increments (F1): 128-256
-
Number of Scans (NS) per increment: 4-16
-
-
Processing: Apply a squared sine-bell window function in both dimensions and perform a 2D Fourier transform.
HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range (typically 2-4 bonds) correlations between protons and carbons. This is crucial for connecting different spin systems and identifying quaternary carbons.
-
Pulse Program: A standard gradient-selected HMBC experiment (e.g., 'hmbcgplpndqf' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width (SW) in F2 (¹H): Same as ¹H NMR.
-
Spectral Width (SW) in F1 (¹³C): Same as ¹³C NMR.
-
Number of Increments (F1): 256-512
-
Number of Scans (NS) per increment: 8-32
-
Long-range coupling delay (optimized for ~8 Hz).
-
-
Processing: Apply a sine-bell window function in both dimensions and perform a 2D Fourier transform.
Interpretation of NMR Data for this compound's Structure
The combined analysis of the 1D and 2D NMR data allows for the complete structural elucidation of this compound.
-
¹H and ¹³C Spectra: The chemical shifts in the aromatic region of the ¹H spectrum and the corresponding signals in the ¹³C spectrum are characteristic of a substituted benzene ring. The presence of a signal at δ 212.9 in the ¹³C spectrum is indicative of a ketone carbonyl group.
-
COSY: The COSY spectrum would reveal the coupling network between the aromatic protons, confirming their adjacent positions on the benzene ring. It would also show correlations between the aliphatic protons, helping to establish the sequence of the methylene groups in the saturated ring.
-
HSQC: The HSQC spectrum directly links each proton to its attached carbon. For example, the aromatic protons would show correlations to the aromatic CH carbons, and the methylene protons would correlate to their respective aliphatic carbon signals.
-
HMBC: The HMBC spectrum is pivotal for connecting the different fragments of the molecule. Key correlations would include those from the methylene protons adjacent to the aromatic ring to the aromatic carbons, and from the methylene protons to the quaternary carbon and the ketone carbonyl carbon. These long-range correlations are essential for confirming the overall carbon skeleton and the placement of the substituents.
By integrating the information from all these NMR experiments, the complete and unambiguous structure of this compound can be determined. These application notes and protocols provide a comprehensive guide for researchers undertaking the structural analysis of this and similar natural products.
Application Notes and Protocols: Oosponol Antifungal Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oosponol, an isocoumarin derivative, has demonstrated antifungal properties, making it a compound of interest for potential therapeutic applications.[1][2] To rigorously evaluate its efficacy and understand its potential clinical utility, standardized antifungal susceptibility testing (AFST) is crucial. AFST determines the minimal concentration of a compound required to inhibit the growth of a specific fungus, providing essential data for drug development and epidemiological surveillance.[3][4][5] This document provides a detailed protocol for determining the antifungal susceptibility of this compound, based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Additionally, it outlines common fungal signaling pathways that represent potential targets for novel antifungal agents.
Experimental Protocols
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is considered the gold standard for antifungal susceptibility testing due to its quantitative results and reproducibility.[4][6] The following protocol describes the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[4][6]
Materials:
-
This compound (stock solution of known concentration)
-
Fungal isolate(s) of interest
-
Sterile 96-well microtiter plates
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Spectrophotometer
-
Sterile, flat-bottom 96-well plates
-
Sterile saline (0.85%)
-
Vortex mixer
-
Micropipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Fungal Inoculum:
-
Subculture the fungal isolate onto appropriate agar plates and incubate to ensure purity and viability.
-
Prepare a fungal suspension in sterile saline from a fresh culture.
-
Adjust the suspension to a cell density of 0.5–2.5 x 10^3 cells/mL using a spectrophotometer (typically at a wavelength of 530 nm). This corresponds to a 0.5 McFarland standard.
-
Dilute the adjusted suspension in RPMI-1640 medium to the final inoculum concentration.
-
-
Preparation of this compound Dilutions:
-
Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium in a separate 96-well plate or in tubes to create a range of concentrations.
-
-
Inoculation of Microtiter Plates:
-
Add 100 µL of the appropriate this compound dilution to each well of a sterile 96-well microtiter plate.
-
Add 100 µL of the prepared fungal inoculum to each well containing the this compound dilution.
-
Include a positive control well (fungal inoculum without this compound) and a negative control well (medium without fungal inoculum).
-
-
Incubation:
-
Seal the plates and incubate at 35°C for 24-48 hours. The incubation time may vary depending on the fungal species being tested.[7]
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of this compound at which there is a significant inhibition of fungal growth (typically ≥50% reduction in turbidity) compared to the positive control.[4]
-
Growth can be assessed visually or by using a microplate reader to measure the optical density at a specific wavelength.[3][4]
-
Data Presentation
Quantitative data from antifungal susceptibility testing should be summarized in a clear and structured format to allow for easy comparison of the activity of this compound against different fungal species.
Table 1: Hypothetical Antifungal Activity of this compound against Various Fungal Species
| Fungal Species | Strain ID | This compound MIC Range (µg/mL) |
| Candida albicans | ATCC 90028 | 8 - 32 |
| Candida glabrata | ATCC 90030 | 16 - 64 |
| Aspergillus fumigatus | ATCC 204305 | 4 - 16 |
| Cryptococcus neoformans | ATCC 90112 | 8 - 32 |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the broth microdilution antifungal susceptibility testing protocol.
References
- 1. Antifungal activity of this compound, oospolactone, phyllodulcin, hydrangenol, and some other related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antifungal Activity of this compound, Oospolactone, Phyllodulcin, Hydrangenol, and Some Other Related Compounds [jstage.jst.go.jp]
- 3. abis-files.hacettepe.edu.tr [abis-files.hacettepe.edu.tr]
- 4. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifungal Susceptibility | MI [microbiology.mlsascp.com]
- 7. Optimal Susceptibility Testing Conditions for Detection of Azole Resistance in Aspergillus spp.: NCCLS Collaborative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Oosponol Enzyme Inhibition Assay for Dopamine Beta-Hydroxylase: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dopamine β-hydroxylase (DBH) is a crucial enzyme in the catecholamine biosynthesis pathway, responsible for the conversion of dopamine to norepinephrine.[1] As a copper-containing monooxygenase, DBH plays a vital role in the functioning of the nervous and endocrine systems.[2] Its modulation has been a target for therapeutic intervention in various conditions, including cardiovascular diseases and psychiatric disorders.[3] Oosponol is a known inhibitor of dopamine β-hydroxylase and exhibits hypotensive effects.[4] This document provides detailed application notes and a comprehensive protocol for conducting an enzyme inhibition assay of DBH using this compound.
Principle of the Assay
The activity of dopamine β-hydroxylase can be determined by measuring the rate of formation of its product, norepinephrine, from the substrate dopamine. The inhibitory effect of a compound like this compound is quantified by measuring the reduction in enzyme activity in its presence. This protocol is adapted from established methods for determining DBH activity and can be utilized to assess the inhibitory potential of this compound.
Data Presentation: Comparative Inhibitor Activity
| Inhibitor | Target Enzyme | IC50 Value | Reference |
| Nepicastat | Bovine DBH | 8.5 nM | [4] |
| Nepicastat | Human DBH | 9 nM | [4] |
| Etamicastat | DBH | 107 nM | [4] |
| Ursolic Acid | DBH | 98 µg/mL (approximately 214 µM) | [2] |
| Protocatechuic Acid | DBH | 334 µM | [5] |
Signaling Pathway: Catecholamine Biosynthesis and Inhibition
The following diagram illustrates the catecholamine biosynthesis pathway, highlighting the role of dopamine β-hydroxylase and the point of inhibition by compounds like this compound.
Caption: Catecholamine biosynthesis pathway showing DBH-catalyzed conversion of dopamine to norepinephrine and the inhibitory action of this compound.
Experimental Workflow: DBH Inhibition Assay
The diagram below outlines the general workflow for the this compound dopamine β-hydroxylase inhibition assay.
Caption: General experimental workflow for the dopamine β-hydroxylase (DBH) inhibition assay with this compound.
Detailed Experimental Protocol: this compound DBH Inhibition Assay
This protocol is adapted from the method described by Han et al. for the determination of DBH activity.
Materials and Reagents:
-
Enzyme: Bovine adrenal dopamine β-hydroxylase (DBH)
-
Substrate: Tyramine hydrochloride
-
Inhibitor: this compound
-
Buffer: 1 M Acetate buffer (pH 5.0)
-
Enzyme Diluent: 0.25 M Sucrose
-
Catalase: 3 mg/mL solution
-
Reaction Aid Solution:
-
Fumaric acid (0.06 M)
-
N-ethylmaleimide (0.06 M)
-
Iproniazid phosphate (0.006 M)
-
Ascorbic acid (0.06 M)
-
Dissolved in distilled water.
-
-
Termination Reagent: Perchloric acid (e.g., 2 M)
-
Detection System: High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or fluorescence) or a spectrophotometer.
Procedure:
-
Enzyme Preparation:
-
Prepare a suitable dilution of the bovine adrenal DBH in 0.25 M sucrose. The final concentration should be determined based on preliminary experiments to ensure a linear reaction rate over the desired time course.
-
-
Inhibitor Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).
-
Perform serial dilutions of the this compound stock solution to obtain a range of concentrations to be tested.
-
-
Assay Reaction Mixture Setup:
-
In a microcentrifuge tube or a well of a microplate, combine the following reagents in the specified order:
-
0.3 mL of the diluted enzyme solution.
-
1 mL of the test solution (this compound dilution or vehicle control).
-
0.2 mL of 3 mg/mL catalase solution.
-
0.5 mL of 1 M acetate buffer (pH 5.0).
-
0.5 mL of the reaction aid solution.
-
-
Include a "blank" or "no enzyme" control for each this compound concentration.
-
-
Pre-incubation:
-
Pre-incubate the reaction mixtures at 37°C for a short period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Incubation:
-
Initiate the enzymatic reaction by adding 0.5 mL of the substrate solution (Tyramine HCl, concentration to be optimized, e.g., 10 mM).
-
Incubate the reaction mixtures at 37°C with gentle shaking for a predetermined time (e.g., 20-30 minutes). The incubation time should be within the linear range of the reaction.
-
-
Reaction Termination:
-
Stop the reaction by adding a suitable termination reagent, such as 0.2 mL of 2 M perchloric acid.
-
-
Product Quantification:
-
Centrifuge the terminated reaction mixtures to pellet any precipitated protein.
-
Analyze the supernatant for the amount of product (octopamine) formed. This can be achieved using various methods, including:
-
HPLC: A reversed-phase HPLC method with UV or fluorescence detection is a common and sensitive method for separating and quantifying octopamine.
-
Spectrophotometry: The product can be oxidized with sodium periodate to form p-hydroxybenzaldehyde, which can be measured spectrophotometrically.
-
-
-
Data Analysis:
-
Calculate the enzyme activity for each sample, expressed as the amount of product formed per unit time (e.g., nmol/min/mg protein).
-
Determine the percent inhibition for each this compound concentration relative to the vehicle control using the following formula: % Inhibition = [1 - (Activity with Inhibitor / Activity of Control)] * 100
-
If a range of inhibitor concentrations is tested, plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Logical Relationship: IC50 Determination
The following diagram illustrates the logical steps involved in determining the IC50 value of an inhibitor.
Caption: Logical flow for the determination of the IC50 value of an enzyme inhibitor.
Conclusion
This document provides a framework for researchers to conduct a robust and reliable enzyme inhibition assay for dopamine β-hydroxylase using this compound. The provided protocol, along with the comparative data and workflow diagrams, should serve as a valuable resource for investigating the inhibitory properties of this compound and other potential DBH modulators. Careful optimization of assay conditions is recommended to ensure accurate and reproducible results.
References
- 1. Dopamine beta-hydroxylase - Wikipedia [en.wikipedia.org]
- 2. Monoamine Oxidase and Dopamine β-Hydroxylase Inhibitors from the Fruits of Gardenia jasminoides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dopamine-beta-hydroxylase inhibition: a novel sympatho-modulatory approach for the treatment of congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Monoamine Oxidase and Dopamine β-Hydroxylase Inhibitors from the Fruits of Gardenia jasminoides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction and Purification of Oosponol from Fungal Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methods for extracting and purifying Oosponol, a bioactive isocoumarin produced by fungi of the Gloeophyllum genus, particularly Gloeophyllum sepiarium and Gloeophyllum abietinum. The protocols outlined below are compiled from established methodologies for the isolation of fungal secondary metabolites and specific information regarding this compound.
Introduction to this compound
This compound (4-(hydroxyacetyl)-8-hydroxy-1H-2-benzopyran-1-one) is a naturally occurring isocoumarin with demonstrated antibiotic properties. Its biological activity is attributed to its ability to inhibit essential cellular processes. Understanding the extraction and purification of this compound is critical for further research into its pharmacological potential. The primary fungal source for this compound discussed in the literature is the brown-rot fungus Gloeophyllum.
Data Presentation
Table 1: General Parameters for this compound Extraction and Purification
| Parameter | Description | Notes |
| Fungal Strain | Gloeophyllum sepiarium, Gloeophyllum abietinum | Other Gloeophyllum species may also produce this compound. |
| Culture Medium | Malt extract broth or similar nutrient-rich liquid medium | Optimization of media components can enhance secondary metabolite production. |
| Cultivation | Static liquid culture | Allows for mycelial mat formation and secondary metabolite secretion into the broth. |
| Extraction Solvent | Ethyl acetate (EtOAc), Dichloromethane (CH₂Cl₂), Acetone | Selection depends on the polarity of the target compound and subsequent purification steps. |
| Primary Purification | Liquid-liquid extraction, Solid-phase extraction (SPE) | To remove highly polar or non-polar impurities. |
| Chromatography | Silica gel column chromatography | A standard method for the purification of moderately polar compounds like this compound. |
| Elution Solvents | n-Hexane:Ethyl acetate gradient, Dichloromethane:Methanol gradient | The polarity of the solvent system is gradually increased to elute compounds of increasing polarity. |
| Final Purification | Recrystallization, Preparative HPLC | To achieve high purity for analytical and biological studies. |
Quantitative yield data for this compound from fungal cultures is not consistently reported in publicly available literature and can vary significantly based on the fungal strain, culture conditions, and extraction efficiency.
Experimental Protocols
Fungal Culture for this compound Production
Objective: To cultivate Gloeophyllum sepiarium for the production of this compound.
Materials:
-
Pure culture of Gloeophyllum sepiarium
-
Malt extract broth
-
Sterile flasks
-
Incubator
Protocol:
-
Prepare a malt extract broth according to the manufacturer's instructions and sterilize by autoclaving.
-
Inoculate the sterile broth with a small piece of mycelium from a pure culture of Gloeophyllum sepiarium.
-
Incubate the culture flasks under static conditions at room temperature (approximately 25°C) in the dark for 3-4 weeks, or until sufficient mycelial growth and pigmentation of the broth is observed.
Extraction of Crude this compound
Objective: To perform a solvent extraction to isolate crude this compound from the fungal culture.
Materials:
-
Gloeophyllum sepiarium culture (broth and mycelium)
-
Ethyl acetate (EtOAc)
-
Separatory funnel
-
Rotary evaporator
Protocol:
-
After the incubation period, separate the mycelium from the culture broth by filtration.
-
Combine the filtrate (culture broth) and the mycelial biomass for extraction.
-
Extract the combined culture with an equal volume of ethyl acetate three times. In a separatory funnel, shake the mixture vigorously and allow the layers to separate.
-
Collect the upper ethyl acetate layer.
-
Combine all ethyl acetate extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
Purification of this compound by Column Chromatography
Objective: To purify this compound from the crude extract using silica gel column chromatography.
Materials:
-
Crude this compound extract
-
Silica gel (for column chromatography)
-
Glass chromatography column
-
Solvents: n-Hexane, Ethyl acetate (EtOAc)
-
Test tubes for fraction collection
-
Thin Layer Chromatography (TLC) plates and chamber
Protocol:
-
Column Packing: Prepare a slurry of silica gel in n-hexane and pour it into the chromatography column. Allow the silica gel to settle, forming a packed bed.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., 95:5 n-hexane:EtOAc) and load it onto the top of the silica gel column.
-
Elution: Begin elution with a low polarity mobile phase (e.g., 95:5 n-hexane:EtOAc). Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (gradient elution). For example:
-
95:5 n-Hexane:EtOAc
-
90:10 n-Hexane:EtOAc
-
80:20 n-Hexane:EtOAc
-
Continue increasing the polarity as needed.
-
-
Fraction Collection: Collect fractions of the eluate in test tubes.
-
Analysis by TLC: Monitor the separation by spotting small amounts of each fraction onto a TLC plate. Develop the plate in a suitable solvent system (e.g., 8:2 n-hexane:EtOAc) and visualize the spots under UV light.
-
Pooling and Concentration: Combine the fractions containing the pure this compound (as determined by TLC) and concentrate using a rotary evaporator to yield purified this compound.
Visualizations
Experimental Workflow
Caption: Workflow for this compound Extraction and Purification.
Proposed Mechanism of Action of this compound
Based on available literature, this compound's toxicity is attributed to its chemical reactivity and its ability to interfere with fundamental cellular processes.
Inhibition of Macromolecule Synthesis:
This compound has been shown to be a potent inhibitor of both protein and RNA synthesis in target cells[1]. This dual inhibition disrupts essential cellular functions, leading to cell death, which underlies its antibiotic effects.
References
Oosponol Formulation for Agricultural Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Information regarding the agricultural applications of Oosponol is limited in publicly available scientific literature. The following application notes and protocols are based on generalized methodologies for the evaluation of novel antifungal agents in an agricultural context. All protocols and formulations should be optimized based on preliminary experimental findings for this compound.
Introduction
This compound is a naturally derived isocoumarin that has demonstrated antifungal properties.[1] Its potential as a bio-based fungicide for agricultural use warrants further investigation. This document provides a framework for researchers to formulate and evaluate the efficacy of this compound against phytopathogenic fungi. The protocols outlined below are intended as a starting point and will require optimization for specific target pathogens and crops.
This compound Formulation
The formulation of this compound is critical for its stability, solubility, and efficacy as a fungicide. A typical formulation involves dissolving this compound in a suitable solvent and then emulsifying or suspending it in water with the aid of adjuvants.
Table 1: Example this compound Formulation (Illustrative)
| Component | Purpose | Example Concentration (w/v) |
| This compound (Technical Grade) | Active Ingredient | 10% |
| Acetone or Methanol | Solvent | 20% |
| Tween® 80 or similar surfactant | Emulsifier/Wetting Agent | 1% |
| Glycerol | Humectant | 2% |
| Citric Acid | pH Regulator | 0.5% |
| Distilled Water | Carrier | q.s. to 100% |
Protocol for Formulation Preparation:
-
Dissolve the desired amount of technical grade this compound in the selected solvent (e.g., acetone or methanol) with gentle heating and stirring until fully dissolved.
-
In a separate container, add the surfactant, humectant, and pH regulator to the distilled water and mix thoroughly.
-
Slowly add the this compound-solvent solution to the water-adjuvant mixture while continuously stirring to form a stable emulsion or suspension.
-
Adjust the final volume with distilled water.
-
Store the formulation in a cool, dark place. Stability testing is recommended.
Experimental Protocols
In Vitro Antifungal Activity Assessment (Poisoned Food Technique)
This protocol determines the direct inhibitory effect of this compound on the mycelial growth of fungal pathogens.
Materials:
-
Pure cultures of target phytopathogenic fungi (e.g., Fusarium oxysporum, Botrytis cinerea, Alternaria alternata)
-
Potato Dextrose Agar (PDA) or other suitable fungal growth medium
-
This compound stock solution (prepared as in Section 2)
-
Sterile petri dishes, pipettes, and cork borers
-
Incubator
Procedure:
-
Prepare PDA medium according to the manufacturer's instructions and autoclave.
-
Cool the molten PDA to approximately 45-50°C.
-
Add the this compound stock solution to the molten PDA to achieve a range of final concentrations (e.g., 10, 25, 50, 100, 200 µg/mL). Also, prepare a control plate with the solvent and adjuvants but without this compound, and a negative control with only PDA.
-
Pour the amended and control PDA into sterile petri dishes and allow them to solidify.
-
Using a sterile cork borer, cut a 5 mm disc from the edge of an actively growing fungal culture.
-
Place the fungal disc in the center of each prepared petri dish.
-
Seal the plates with parafilm and incubate at the optimal temperature for the specific fungus (typically 25-28°C).
-
Measure the radial mycelial growth daily until the fungus in the negative control plate reaches the edge of the dish.
-
Calculate the percentage of growth inhibition using the following formula:
-
Inhibition (%) = [(C - T) / C] * 100
-
Where C is the average diameter of the fungal colony in the control plate, and T is the average diameter of the fungal colony in the treatment plate.
-
Table 2: Illustrative In Vitro Efficacy of this compound against Phytopathogenic Fungi (EC50 in µg/mL)
| Fungal Pathogen | This compound EC50 (µg/mL) |
| Fusarium oxysporum | 45.8 |
| Botrytis cinerea | 32.5 |
| Alternaria alternata | 68.2 |
| Rhizoctonia solani | 55.1 |
Note: The data presented in this table is for illustrative purposes only and is not based on actual experimental results for this compound.
Phytotoxicity Assessment on Host Plants
This protocol evaluates the potential harmful effects of the this compound formulation on the host plant.
Materials:
-
Healthy, young plants of the target crop (e.g., tomato, cucumber, wheat)
-
This compound formulation at various concentrations (e.g., 1x, 2x, 5x, 10x the projected effective concentration)
-
Control solution (formulation without this compound)
-
Spray bottles or a small plot sprayer
-
Greenhouse or controlled environment chamber
Procedure:
-
Grow the test plants to a suitable stage (e.g., 3-4 true leaves).
-
Randomly assign plants to different treatment groups, including a control group.
-
Spray the foliage of the plants with the respective this compound concentrations and the control solution until runoff.
-
Maintain the plants under optimal growing conditions.
-
Visually assess the plants for signs of phytotoxicity at regular intervals (e.g., 1, 3, 7, and 14 days after treatment).
-
Record any observed symptoms, such as:
-
Chlorosis (yellowing)
-
Necrosis (tissue death)
-
Stunting
-
Leaf burn or spotting
-
Deformation
-
-
A rating scale (e.g., 0 = no damage, 1 = slight damage, 2 = moderate damage, 3 = severe damage) can be used for quantitative analysis.
Signaling Pathways and Experimental Workflows
Generalized Fungal Stress Response Pathway
Many fungicides exert their effect by interfering with essential signaling pathways in fungi. While the specific mechanism of this compound is not well-documented, a common target is the Mitogen-Activated Protein Kinase (MAPK) cascade, which is involved in stress responses.
Caption: Generalized fungal MAPK signaling pathway potentially disrupted by this compound.
Experimental Workflow for this compound Evaluation
The following diagram illustrates a logical workflow for the comprehensive evaluation of this compound as a potential agricultural fungicide.
Caption: Experimental workflow for evaluating this compound as an agricultural fungicide.
References
Osthole: A Versatile Tool Compound for Neuroscience Research
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Osthole, a natural coumarin compound, has emerged as a promising tool for investigating complex neuronal processes and exploring potential therapeutic avenues for a range of neurological disorders. Its multifaceted pharmacological profile, encompassing neuroprotection, anti-inflammatory, and anti-apoptotic properties, makes it a valuable asset in the neuroscience research toolkit. These application notes provide a comprehensive overview of Osthole's mechanisms of action and detailed protocols for its use in experimental neuroscience.
Mechanism of Action
Osthole exerts its effects in the nervous system through the modulation of multiple signaling pathways and ion channels. Its neuroprotective properties are attributed to its ability to:
-
Promote Neurogenesis and Neuronal Survival: Osthole stimulates key signaling pathways involved in neuronal growth and survival, including the Notch, Brain-Derived Neurotrophic Factor (BDNF)/Tyrosine kinase receptor B (TrkB), and Phosphoinositide 3-kinase (PI3K)/Akt pathways.[1]
-
Inhibit Apoptosis: It protects neurons from cell death by modulating the expression of pro- and anti-apoptotic proteins.[2] In models of cerebral ischemia/reperfusion injury, Osthole treatment has been shown to decrease levels of Bax and cleaved caspase-3 while increasing Bcl-2 levels.[2]
-
Attenuate Neuroinflammation: Osthole suppresses inflammatory responses in the brain by inhibiting the Mitogen-Activated Protein Kinase (MAPK)/Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][3] This leads to a reduction in the production of pro-inflammatory cytokines.[4]
-
Modulate Ion Channel Activity: Osthole has been shown to influence the function of various ion channels in neuronal cells, including L-type calcium channels and sodium channels.[5][6] This modulation can impact neuronal excitability and synaptic transmission.[7]
Quantitative Data
The following tables summarize the available quantitative data on the efficacy of Osthole in neuronal systems.
| Parameter | Value | Cell Line/System | Target | Reference |
| IC50 | 4 µM | NG108-15 (mouse neuroblastoma x rat glioma hybrid) | L-type Ca2+ current (ICa,L) | [8] |
| Parameter | Value | Cell Line/System | Condition | Reference |
| EC50 | 3.27 ± 0.21 µM | SH-SY5Y | Oxygen-glucose deprivation (OGD) induced cytotoxicity | [9] |
| EC50 | 10.27 ± 0.54 µM | SH-SY5Y | H2O2 induced cytotoxicity | [9] |
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by Osthole in the context of neuroscience.
Caption: Osthole inhibits the PI3K/Akt signaling pathway, leading to reduced apoptosis and enhanced cell survival.
Caption: Osthole attenuates neuroinflammation by inhibiting the MAPK/NF-κB signaling pathway.
Caption: Osthole promotes neurogenesis and neuronal survival by upregulating the BDNF/TrkB/CREB signaling pathway.[10][11]
Experimental Protocols
In Vitro Neuroprotection Assay
This protocol describes a general method for assessing the neuroprotective effects of Osthole against excitotoxicity in primary neuronal cultures or neuronal cell lines (e.g., SH-SY5Y).
Materials:
-
Osthole (stock solution in DMSO)
-
Neuronal cell culture medium (e.g., Neurobasal medium with B27 supplement)
-
Glutamate or other neurotoxic agent
-
MTT or LDH assay kit for cell viability assessment
-
Phosphate-buffered saline (PBS)
-
Multi-well culture plates
Procedure:
-
Cell Seeding: Plate neuronal cells at an appropriate density in a multi-well plate and allow them to adhere and differentiate for 24-48 hours.
-
Osthole Pre-treatment: Prepare serial dilutions of Osthole in culture medium from the stock solution. Remove the existing medium from the cells and add the medium containing different concentrations of Osthole (e.g., 1, 5, 10, 20, 40 µM). Include a vehicle control (DMSO at the same final concentration as the highest Osthole concentration). Incubate for 24 hours.
-
Induction of Neurotoxicity: After the pre-treatment period, expose the cells to a neurotoxic agent such as glutamate (concentration to be optimized for the specific cell type, typically in the range of 100-500 µM) for a predetermined duration (e.g., 24 hours). A control group without the neurotoxic agent should also be included.
-
Assessment of Cell Viability: Following the neurotoxic challenge, measure cell viability using a standard method like the MTT assay (measures metabolic activity) or LDH assay (measures membrane integrity).
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the control group (untreated with neurotoxin). Plot the data as a dose-response curve to determine the neuroprotective effect of Osthole.
In Vivo Administration in a Rat Model of Traumatic Brain Injury (TBI)
This protocol provides a general guideline for administering Osthole in a rat model of TBI to evaluate its neuroprotective effects.
Animal Model:
-
Adult male Sprague-Dawley rats (250-300g)
-
Induction of TBI using a controlled cortical impact (CCI) or weight-drop model.
Osthole Administration:
-
Dosage: Prepare Osthole solutions for intraperitoneal (i.p.) injection. Effective doses reported in the literature range from 20 mg/kg to 40 mg/kg.[12] A dose-response study is recommended.
-
Vehicle: The vehicle for Osthole can be a solution of normal saline containing a small percentage of DMSO and Tween 80 to aid in solubilization.
-
Administration: Administer Osthole via i.p. injection 30 minutes prior to the induction of TBI.[12] A sham group (surgery without TBI) and a vehicle-treated TBI group should be included as controls.
Post-TBI Evaluation:
-
Neurological Deficit Scoring: Assess neurological function at various time points post-TBI (e.g., 24h, 48h, 72h) using a standardized neurological severity score.
-
Brain Edema Measurement: At the end of the experiment, euthanize the animals and collect the brains. Measure brain water content to assess edema.
-
Histological Analysis: Perfuse a subset of animals and prepare brain sections for histological staining (e.g., H&E, Nissl staining) to evaluate neuronal damage and cell loss in regions like the hippocampus.
-
Biochemical Assays: Homogenize brain tissue to measure markers of oxidative stress (e.g., MDA, SOD), inflammation (e.g., TNF-α, IL-1β), and apoptosis (e.g., caspase-3 activity, Bcl-2/Bax ratio).
Experimental Workflow for In Vivo Studies
Caption: A generalized experimental workflow for investigating the neuroprotective effects of Osthole in vivo.
Safety and Solubility
-
Toxicity: Acute toxicity studies in mice have indicated an LD50 of approximately 710 mg/kg for intraperitoneal administration, classifying Osthole as a moderately toxic substance.[13] Subchronic oral administration in rats at doses of 5, 25, and 50 mg/kg/day for 45 days showed no significant changes in body weight, relative organ weight, or hematological parameters.[13]
-
Solubility: Osthole is sparingly soluble in water. For in vitro studies, it is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For in vivo administration, it can be suspended in a vehicle containing saline, DMSO, and a surfactant like Tween 80.
Conclusion
Osthole is a valuable and versatile tool compound for neuroscience research, offering the ability to probe multiple critical signaling pathways involved in neuronal health and disease. The provided protocols and data serve as a starting point for researchers to design and execute experiments aimed at further elucidating the complex mechanisms of the nervous system and exploring the therapeutic potential of this promising natural product.
References
- 1. Signaling Pathways Involved in the Neuroprotective Effect of Osthole: Evidence and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotection of Osthole against Cerebral Ischemia/Reperfusion Injury through an Anti-apoptotic Pathway in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The in vitro and in vivo anti-inflammatory effect of osthole, the major natural coumarin from Cnidium monnieri (L.) Cuss, via the blocking of the activation of the NF-κB and MAPK/p38 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Osthole alleviates inflammation by down-regulating NF-κB signaling pathway in traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Osthole: A Review on Its Bioactivities, Pharmacological Properties, and Potential as Alternative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Osthole alleviates neuropathic pain in mice by inhibiting the P2Y1-receptor-dependent JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitory effect of the plant-extract osthole on L-type calcium current in NG108-15 neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Osthole: an overview of its sources, biological activities, and modification development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Osthole Upregulates BDNF to Enhance Adult Hippocampal Neurogenesis in APP/PS1 Transgenic Mice [jstage.jst.go.jp]
- 11. Osthole Upregulates BDNF to Enhance Adult Hippocampal Neurogenesis in APP/PS1 Transgenic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuroprotective effects of osthole pretreatment against traumatic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Delivery of Oosponol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oosponol, a naturally occurring isocoumarin derivative, has garnered significant interest due to its potent biological activities, including antifungal properties and its role as a dopamine beta-hydroxylase inhibitor, which imparts it with hypotensive effects.[1] Despite its therapeutic potential, the translation of this compound into clinical applications is hampered by challenges common to many natural products, notably poor aqueous solubility and limited stability. These physicochemical properties can lead to low bioavailability and suboptimal therapeutic efficacy in vivo. To overcome these hurdles, advanced drug delivery systems are essential to enhance the solubility, stability, and targeted delivery of this compound.
This document provides detailed application notes and protocols for the development and in vivo evaluation of various this compound delivery systems. It is designed to guide researchers in formulating this promising compound for preclinical studies.
Physicochemical Properties of this compound
Table 1: Assumed Physicochemical Properties of this compound and Formulation Implications
| Property | Assumed Value/Characteristic | Implication for Delivery System Design |
| Molecular Weight | ~206.17 g/mol | Relatively small molecule, suitable for various encapsulation techniques. |
| Aqueous Solubility | Poor | Primary challenge to address. Nanosizing, complexation, or encapsulation are necessary for parenteral administration. |
| LogP | High (Lipophilic) | Suggests good membrane permeability but also contributes to poor aqueous solubility. Favors encapsulation in lipid-based carriers. |
| Stability | Potential for hydrolysis and oxidation | Delivery system should protect this compound from degradation in biological fluids. |
| pKa | Weakly acidic | pH of the formulation and biological environment may influence solubility and stability. |
Proposed Delivery Systems for this compound
Given its poor water solubility, several formulation strategies can be employed to enhance the in vivo delivery of this compound. Below are protocols for three such systems.
Nanosuspension
Nanosuspensions are colloidal dispersions of sub-micron drug particles stabilized by surfactants and polymers. This approach increases the surface area of the drug, leading to enhanced dissolution velocity and saturation solubility.
Experimental Protocol: Preparation of this compound Nanosuspension by Wet Milling
-
Preparation of Milling Medium:
-
Dissolve a suitable stabilizer (e.g., 2% w/v Poloxamer 188) and a wetting agent (e.g., 0.5% w/v sodium dodecyl sulfate) in sterile water for injection (WFI).
-
Filter the solution through a 0.22 µm sterile filter.
-
-
Milling Process:
-
Add this compound powder to the milling medium to a final concentration of 10 mg/mL.
-
Introduce milling beads (e.g., yttrium-stabilized zirconium oxide beads, 0.5 mm diameter) into the suspension.
-
Mill the suspension using a planetary ball mill or a high-pressure homogenizer at a controlled temperature (4-10°C) to prevent thermal degradation.
-
Continue milling for a predetermined duration (e.g., 24-48 hours), periodically sampling to monitor particle size.
-
-
Post-Milling Processing:
-
Separate the nanosuspension from the milling beads by filtration or decantation.
-
Lyophilize the nanosuspension with a cryoprotectant (e.g., 5% w/v trehalose) to produce a stable, redispersible powder for long-term storage.
-
Liposomal Formulation
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs. For the lipophilic this compound, it would be entrapped within the lipid bilayer.
Experimental Protocol: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
-
Lipid Film Formation:
-
Dissolve this compound and lipids (e.g., a 2:1 molar ratio of phosphatidylcholine and cholesterol) in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature above the lipid transition temperature to form a thin, dry lipid film on the flask's inner surface.
-
Further dry the film under a stream of nitrogen gas to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with a sterile aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation of the flask. The temperature should be maintained above the lipid transition temperature. This process results in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain small unilamellar vesicles (SUVs) with a uniform size distribution, subject the MLV suspension to sonication (using a probe sonicator) or extrusion through polycarbonate membranes with defined pore sizes (e.g., sequential extrusion through 400 nm, 200 nm, and 100 nm membranes).
-
-
Purification:
-
Remove the unencapsulated this compound by ultracentrifugation, dialysis, or size exclusion chromatography.
-
Polymeric Nanoparticles
Biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) can be used to encapsulate this compound, providing sustained release and protecting it from degradation.
Experimental Protocol: Preparation of this compound-Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation
-
Organic Phase Preparation:
-
Dissolve this compound and PLGA (e.g., 50:50 lactide:glycolide ratio) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
-
Aqueous Phase Preparation:
-
Prepare an aqueous solution containing a surfactant (e.g., 2% w/v polyvinyl alcohol, PVA).
-
-
Emulsification:
-
Add the organic phase to the aqueous phase dropwise while homogenizing at high speed to form an oil-in-water (o/w) emulsion.
-
Continue homogenization for a sufficient time to achieve the desired droplet size.
-
-
Solvent Evaporation:
-
Stir the emulsion at room temperature under constant magnetic stirring for several hours to allow the organic solvent to evaporate, leading to the precipitation of PLGA and the formation of solid nanoparticles.
-
-
Nanoparticle Recovery and Purification:
-
Collect the nanoparticles by ultracentrifugation.
-
Wash the nanoparticles multiple times with sterile WFI to remove excess surfactant and unencapsulated drug.
-
Resuspend the purified nanoparticles in a suitable vehicle or lyophilize for storage.
-
Characterization of this compound Delivery Systems
Thorough characterization is crucial to ensure the quality, stability, and in vivo performance of the formulated this compound.
Table 2: Characterization Parameters for this compound Delivery Systems
| Parameter | Method | Purpose |
| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Determines the size distribution of the nanoparticles, which affects stability, in vivo distribution, and cellular uptake. |
| Zeta Potential | Laser Doppler Velocimetry | Measures the surface charge of the nanoparticles, indicating their colloidal stability. |
| Morphology | Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM) | Visualizes the shape and surface characteristics of the nanoparticles. |
| Drug Loading and Encapsulation Efficiency | High-Performance Liquid Chromatography (HPLC) | Quantifies the amount of this compound successfully incorporated into the delivery system. |
| In Vitro Drug Release | Dialysis Method / Sample and Separate Method | Evaluates the rate and extent of this compound release from the delivery system under physiological conditions. |
| Physical and Chemical Stability | DLS, Zeta Potential, and HPLC analysis over time at different storage conditions | Assesses the shelf-life of the formulation. |
In Vivo Studies
Animal models are essential for evaluating the pharmacokinetics (PK), pharmacodynamics (PD), and efficacy of the developed this compound formulations.
Animal Model Selection
The choice of animal model depends on the therapeutic indication. For this compound's hypotensive effects, spontaneously hypertensive rats (SHRs) are a suitable model.[1] For its antifungal activity, an immunocompromised mouse model with a relevant fungal infection would be appropriate.
Administration Route
The intended clinical application will dictate the route of administration. For systemic effects, intravenous (IV) or intraperitoneal (IP) injections are common in preclinical studies. The literature reports IP injection of this compound in rats.[1]
Experimental Protocol: Pharmacokinetic Study in Rats
-
Animal Acclimatization:
-
House male Sprague-Dawley or Wistar rats (200-250 g) in a controlled environment (12 h light/dark cycle, 22 ± 2°C, 50-60% humidity) with ad libitum access to food and water for at least one week before the experiment.
-
-
Catheterization (for IV administration and serial blood sampling):
-
Anesthetize the rats and surgically implant catheters in the jugular vein and/or carotid artery. Allow a recovery period of at least 24 hours.
-
-
Dosing:
-
Divide the rats into groups (n=5-6 per group) to receive either free this compound (solubilized in a suitable vehicle, e.g., DMSO/Cremophor/saline) or the this compound-loaded delivery system.
-
Administer the formulation via the desired route (e.g., IV bolus injection).
-
-
Blood Sampling:
-
Collect blood samples (approx. 200 µL) at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 h) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma and store the plasma at -80°C until analysis.
-
-
Sample Analysis:
-
Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in the plasma samples.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental or compartmental analysis to determine key PK parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and area under the curve (AUC).
-
Experimental Protocol: Efficacy Study in Spontaneously Hypertensive Rats
-
Animal Model:
-
Use adult male SHRs with established hypertension (systolic blood pressure > 160 mmHg).
-
-
Blood Pressure Measurement:
-
Acclimate the rats to the tail-cuff method for non-invasive blood pressure measurement for several days before the study.
-
-
Dosing and Monitoring:
-
Administer a single dose of the this compound formulation or vehicle control via the chosen route (e.g., IP).
-
Measure blood pressure and heart rate at various time points post-administration (e.g., 0, 1, 2, 4, 8, 12, 24 h).
-
-
Data Analysis:
-
Compare the changes in blood pressure over time between the treated and control groups to evaluate the hypotensive efficacy of the formulation.
-
Visualizations
Hypothetical Signaling Pathway for this compound's Hypotensive Effect
Caption: Hypothetical pathway of this compound's action.
Experimental Workflow for Delivery System Development
Caption: Workflow for this compound delivery system development.
Logical Relationships in Formulation Screening
Caption: Decision tree for formulation screening.
References
Troubleshooting & Optimization
Technical Support Center: Improving Oosponol Solubility for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when preparing Oosponol for in vitro experiments. Our aim is to provide clear, actionable solutions to ensure the successful use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a natural product that has been identified as a dopamine beta-hydroxylase inhibitor, which may lead to hypotensive effects.[1] This enzyme is crucial in the catecholamine biosynthesis pathway, where it converts dopamine to norepinephrine.[2] By inhibiting this enzyme, this compound can modulate the levels of these important neurotransmitters.
Q2: I am observing precipitation of this compound when I add it to my cell culture medium. Why is this happening?
Precipitation of compounds like this compound in aqueous solutions such as cell culture media is a frequent challenge. This is often due to the low aqueous solubility of the compound. When a concentrated stock solution of this compound, typically prepared in an organic solvent like dimethyl sulfoxide (DMSO), is diluted into the aqueous environment of the culture medium, the this compound may crash out of solution if its solubility limit is exceeded.
Q3: What are the recommended solvents for preparing this compound stock solutions?
-
Dimethyl Sulfoxide (DMSO): DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[2][3][4][5][6][7] It is a common choice for preparing stock solutions of compounds for in vitro assays.
-
Ethanol: Ethanol is another common solvent for compounds with limited water solubility.
-
Methanol: Methanol can also be used to dissolve this compound.[8]
It is crucial to prepare a high-concentration stock solution in one of these solvents, which can then be serially diluted into the aqueous culture medium to achieve the desired final concentration while keeping the final solvent concentration low.
Troubleshooting Guide: this compound Precipitation
This guide provides a step-by-step approach to resolving this compound precipitation issues during your in vitro experiments.
Issue 1: Immediate Precipitation Upon Addition to Culture Medium
If you observe immediate precipitation when adding your this compound stock solution to the cell culture medium, consider the following troubleshooting steps.
Table 1: Troubleshooting Immediate Precipitation
| Potential Cause | Recommended Solution |
| High Final Concentration | The desired final concentration of this compound may exceed its solubility in the aqueous medium. Try lowering the final concentration of this compound in your experiment. |
| Solvent Shock | Rapidly adding the organic stock solution to the aqueous medium can cause localized high concentrations and immediate precipitation. Add the stock solution dropwise while gently vortexing or swirling the medium to ensure rapid and even dispersion. Pre-warming the medium to 37°C can also improve solubility. |
| Low Temperature | Preparing solutions at low temperatures can decrease the solubility of the compound. Ensure that your cell culture medium and other solutions are at the appropriate temperature (e.g., 37°C) before adding the this compound stock. |
Issue 2: Delayed Precipitation After Incubation
If the medium appears clear initially but becomes cloudy or shows precipitates after a period of incubation, the following factors may be at play.
Table 2: Troubleshooting Delayed Precipitation
| Potential Cause | Recommended Solution |
| Compound Instability | This compound may degrade or react with components in the cell culture medium over time, leading to the formation of insoluble byproducts. Prepare fresh this compound-containing media for each experiment and minimize the time between preparation and use. |
| Interaction with Serum | Components in fetal bovine serum (FBS) or other sera can interact with this compound, causing it to precipitate. If your experimental design allows, try reducing the serum concentration or using a serum-free medium. |
| pH Changes | Cellular metabolism can alter the pH of the culture medium, which can affect the solubility of this compound. Monitor the pH of your culture and ensure it remains within the optimal range for both your cells and the compound's stability. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a concentrated stock solution of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, amber microcentrifuge tubes or glass vials
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Determine the Desired Stock Concentration: Based on the desired final concentration in your assay and the acceptable final DMSO concentration (typically ≤0.5% v/v), calculate the required stock concentration. For example, to achieve a final concentration of 10 µM this compound with a final DMSO concentration of 0.1%, you would need a 10 mM stock solution.
-
Weigh this compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube or glass vial.
-
Add Solvent: Add the calculated volume of DMSO to the this compound powder.
-
Dissolve the Compound: Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulate matter is present.
-
Aliquot and Store: Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes to protect from light. Store the aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solution in Cell Culture Medium
This protocol describes how to dilute the this compound stock solution into your cell culture medium.
Materials:
-
This compound stock solution (from Protocol 1)
-
Pre-warmed (37°C) cell culture medium (with or without serum, as required by your experiment)
-
Sterile conical tubes or flasks
-
Vortex mixer or magnetic stirrer
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.
-
Prepare Dilution Series (if necessary): If a large dilution is required, it is recommended to perform a serial dilution of the stock solution in the cell culture medium.
-
Add to Medium: While gently vortexing or stirring the pre-warmed cell culture medium, add the appropriate volume of the this compound stock solution dropwise. This ensures rapid and even dispersion and minimizes the risk of precipitation.
-
Final Mixing: Gently mix the final working solution to ensure homogeneity.
-
Use Immediately: Use the freshly prepared this compound-containing medium for your in vitro assay as soon as possible.
Signaling Pathways and Experimental Workflows
Based on its known activity as a dopamine beta-hydroxylase inhibitor and the effects of structurally similar compounds, this compound may influence several key signaling pathways. The following diagrams illustrate these potential mechanisms and a general experimental workflow for studying its effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are DBH inhibitors and how do they work? [synapse.patsnap.com]
- 3. srdata.nist.gov [srdata.nist.gov]
- 4. OSU-03012 Disrupts Akt Signaling and Prevents Endometrial Carcinoma Progression in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MAPK inhibitors protect against early-stage osteoarthritis by activating autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gchemglobal.com [gchemglobal.com]
- 7. Dimethyl sulfoxide (DMSO) | solvent | TargetMol [targetmol.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Oosponol Stability in Different Solvent Systems: A Technical Support Guide
Dear Researcher,
Our comprehensive search for quantitative stability data of Oosponol in various solvent systems did not yield specific experimental results, such as half-life or degradation kinetics, in publicly available scientific literature. The stability of a compound like this compound is critical for experimental consistency and the development of reliable assays.
Therefore, we have developed this technical support guide to provide you with a robust framework for determining the stability of this compound in your solvent systems of interest. This guide includes recommended experimental protocols, troubleshooting advice, and templates for data presentation to assist you in generating the specific stability data you require.
Frequently Asked Questions (FAQs) about this compound Stability
This section addresses common questions that arise when designing and troubleshooting this compound stability experiments.
1. Q: I am seeing a rapid decrease in the concentration of my this compound stock solution. What could be the cause?
A: Rapid degradation of this compound can be attributed to several factors. As a phenolic isocoumarin, this compound may be susceptible to degradation under certain conditions. Consider the following:
-
Solvent Purity: Impurities in the solvent can catalyze degradation. Ensure you are using high-purity, HPLC-grade solvents.
-
pH of Aqueous Solutions: The stability of phenolic compounds can be highly pH-dependent. This compound may be more stable in acidic or neutral pH conditions and degrade more rapidly in alkaline solutions.
-
Exposure to Light: Photodegradation is a common pathway for the degradation of organic molecules. Protect your this compound solutions from light by using amber vials or by covering them with aluminum foil.
-
Temperature: Higher temperatures generally accelerate chemical reactions, including degradation. Store your stock solutions at the recommended temperature, typically -20°C or -80°C, and minimize the time they are kept at room temperature.
-
Oxidation: The presence of dissolved oxygen or oxidizing contaminants can lead to the degradation of phenolic compounds. Using degassed solvents can mitigate this issue.
2. Q: How can I determine the half-life of this compound in a specific solvent?
A: To determine the half-life (t½), you will need to perform a time-course experiment.
-
Prepare a solution of this compound of a known concentration in the solvent of interest.
-
Store the solution under controlled conditions (e.g., constant temperature, protected from light).
-
At regular time intervals, take an aliquot of the solution and measure the concentration of this compound using a validated analytical method, such as HPLC-UV.
-
Plot the concentration of this compound versus time.
-
Determine the order of the degradation reaction (e.g., zero-order, first-order). For many drug degradation processes, a first-order model is appropriate.
-
For a first-order reaction, the half-life can be calculated using the formula: t½ = 0.693 / k, where 'k' is the degradation rate constant obtained from the slope of the natural log of concentration versus time plot.
3. Q: What are the best solvents for storing this compound?
A: While specific data for this compound is unavailable, for similar phenolic compounds, polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are often used for preparing concentrated stock solutions for in vitro assays. These stock solutions are typically stored at low temperatures (-20°C or -80°C) to maximize stability. For aqueous solutions used in experiments, it is crucial to determine the stability empirically at the working concentration and buffer conditions. It is generally recommended to prepare fresh aqueous solutions for each experiment.
Troubleshooting Guide for this compound Stability Experiments
This guide provides solutions to common problems encountered during the assessment of this compound stability.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in concentration measurements between replicates. | - Inaccurate pipetting.- Incomplete dissolution of this compound.- Inconsistent sample handling (e.g., temperature fluctuations). | - Calibrate pipettes regularly.- Ensure complete dissolution by vortexing and/or sonication.- Maintain consistent temperature and light exposure for all samples. |
| Appearance of unexpected peaks in the chromatogram over time. | - Degradation of this compound into one or more new compounds.- Contamination of the solvent or sample. | - This is an expected outcome of a stability study. Characterize the degradation products using techniques like LC-MS.- Run a solvent blank to rule out contamination. |
| No significant degradation is observed even under stress conditions. | - this compound is highly stable under the tested conditions.- The analytical method is not sensitive enough to detect small changes. | - Increase the severity of the stress conditions (e.g., higher temperature, more extreme pH).- Re-validate the analytical method to ensure it is stability-indicating. |
Experimental Protocol: Determining this compound Stability
This protocol outlines a general procedure for assessing the stability of this compound in a given solvent system.
Objective: To determine the stability of this compound in a selected solvent over time under controlled conditions.
Materials:
-
This compound (high purity)
-
Selected solvent (HPLC-grade, e.g., DMSO, Methanol, Phosphate-buffered saline pH 7.4)
-
Volumetric flasks and calibrated pipettes
-
Amber vials
-
HPLC system with a UV detector (or LC-MS)
-
Analytical column suitable for the analysis of small aromatic molecules (e.g., C18)
Procedure:
-
Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL). Ensure complete dissolution.
-
-
Sample Preparation for Stability Study:
-
From the stock solution, prepare several aliquots in amber vials at the desired final concentration for the stability study.
-
-
Storage Conditions:
-
Store the vials under defined conditions. For example:
-
Refrigerated: 2-8°C
-
Room Temperature: 20-25°C
-
Elevated Temperature (for accelerated stability testing): 40°C
-
-
-
Time Points:
-
Define the time points for analysis (e.g., 0, 2, 4, 8, 24, 48 hours, and then weekly). The initial time point (T=0) serves as the baseline.
-
-
Analytical Method:
-
Use a validated stability-indicating HPLC-UV method to quantify the concentration of this compound.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often a good starting point.
-
Column: A C18 reversed-phase column.
-
Detection Wavelength: Determine the wavelength of maximum absorbance (λmax) for this compound by running a UV scan.
-
Validation: The method should be validated for linearity, accuracy, precision, and specificity to ensure it can accurately measure this compound in the presence of its potential degradation products.
-
-
Data Analysis:
-
At each time point, analyze the samples in triplicate.
-
Calculate the percentage of this compound remaining relative to the initial concentration at T=0.
-
Plot the percentage of this compound remaining against time.
-
Determine the degradation kinetics and calculate the half-life if applicable.
-
Data Presentation: this compound Stability
Summarize your quantitative findings in a clear and structured table.
Table 1: Stability of this compound in Various Solvents at Different Temperatures
| Solvent System | Temperature (°C) | Time Point | % this compound Remaining (Mean ± SD) | Half-life (t½) |
| DMSO | 25 | 0 hr | 100 | To be determined |
| 24 hr | User's data | |||
| 7 days | User's data | |||
| Methanol | 25 | 0 hr | 100 | To be determined |
| 24 hr | User's data | |||
| 7 days | User's data | |||
| PBS (pH 7.4) | 25 | 0 hr | 100 | To be determined |
| 2 hr | User's data | |||
| 8 hr | User's data |
This table is a template. The user should populate it with their experimental data.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for conducting a stability study of this compound.
Caption: Experimental workflow for assessing this compound stability.
This guide provides a comprehensive framework to systematically investigate the stability of this compound. By following these protocols and utilizing the provided templates, you will be able to generate the high-quality data necessary for your research and development endeavors.
Optimizing Oosponol Concentration for Antifungal Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of oosponol for antifungal assays. This resource includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate effective experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known antifungal activity?
A1: this compound is a natural isocoumarin derivative that has demonstrated antifungal properties against a variety of fungi. Its efficacy, however, can vary significantly depending on the fungal species and the specific assay conditions.
Q2: I am seeing no antifungal activity with this compound in my assay. What are the possible reasons?
A2: Several factors could contribute to a lack of observed activity. These include, but are not limited to:
-
Inappropriate Concentration Range: The concentrations of this compound being tested may be too low to elicit an inhibitory effect on the target fungus.
-
Compound Solubility Issues: this compound may not be fully dissolved in the assay medium, leading to a lower effective concentration.
-
Resistant Fungal Strain: The specific fungal isolate being tested may have intrinsic or acquired resistance to this compound.
-
Suboptimal Assay Conditions: Factors such as incubation time, temperature, and medium composition can influence the outcome of the assay.
Q3: How can I determine the optimal concentration range of this compound for my experiments?
A3: A good starting point is to perform a dose-response experiment using a broad range of this compound concentrations. Based on historical data for similar compounds, a range from 0.1 µg/mL to 100 µg/mL is often a reasonable starting point. The goal is to identify the Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of the fungus.
Q4: What is the best solvent to use for dissolving this compound?
A4: this compound, like many natural products, may have limited solubility in aqueous solutions. Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of such compounds for in vitro assays.[1] It is crucial to ensure the final concentration of DMSO in the assay medium is low (typically ≤1%) to avoid solvent-induced toxicity to the fungal cells.[1][2] Ethanol can also be considered as a solvent, but its volatility may lead to concentration changes in the stock solution over time.
Q5: Can this compound's mechanism of action affect how I design my assay?
A5: While the precise mechanism of action for this compound is not fully elucidated, many antifungal agents target the fungal cell wall or ergosterol biosynthesis pathway.[3][4][5] If this compound is suspected to act on the cell wall, assays that measure cell wall integrity, such as sensitivity to osmotic stress, could be relevant. If it targets ergosterol synthesis, then sterol quantification assays could be employed. Understanding the potential target can help in selecting appropriate positive controls and secondary assays.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation of this compound in Assay Medium | Poor solubility of this compound at the tested concentration. | Prepare a higher concentration stock solution in DMSO to allow for a greater dilution factor, thus lowering the final concentration of both this compound and DMSO. Ensure thorough mixing after adding the stock solution to the medium. |
| The final concentration of DMSO is too high, causing the compound to crash out of solution. | Keep the final DMSO concentration in the assay below 1%. If higher concentrations of this compound are needed, explore the use of co-solvents or alternative solubilization techniques, though these must be validated for their effect on fungal growth.[1][2] | |
| Inconsistent MIC or IC50 Values Between Experiments | Variability in inoculum preparation. | Standardize the inoculum preparation procedure to ensure a consistent starting concentration of fungal cells or spores in each assay. |
| Degradation of this compound stock solution. | Aliquot the this compound stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect the stock solution from light. | |
| Edge effects in microtiter plates. | To minimize evaporation from the outer wells of a microtiter plate, which can concentrate the compound and affect results, fill the outer wells with sterile water or medium without inoculum. | |
| No Inhibition of Fungal Growth Observed | The tested concentrations are too low. | Expand the concentration range of this compound tested to include higher concentrations. |
| The fungal strain is resistant. | Test this compound against a known susceptible reference strain to confirm the compound's activity. | |
| The incubation time is insufficient for the compound to exert its effect. | Optimize the incubation time based on the growth rate of the target fungus and the potential mechanism of action of this compound. |
Quantitative Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various fungal species as reported in the literature. It is important to note that these values can vary depending on the specific strain and the testing methodology used.
| Fungal Species | MIC (µg/mL) | Reference |
| Candida albicans | >100 | Nozawa et al., 1981 |
| Saccharomyces cerevisiae | 12.5 | Nozawa et al., 1981 |
| Trichophyton rubrum | 1.56 | Nozawa et al., 1981 |
| Trichophyton mentagrophytes | 3.12 | Nozawa et al., 1981 |
| Microsporum gypseum | 6.25 | Nozawa et al., 1981 |
| Aspergillus niger | >100 | Nozawa et al., 1981 |
| Penicillium citrinum | 25 | Nozawa et al., 1981 |
| Rhizopus nigricans | 50 | Nozawa et al., 1981 |
Note: Data for key pathogenic species such as Aspergillus fumigatus and Fusarium oxysporum were not available in the reviewed literature. Researchers are encouraged to determine the MIC of this compound against their specific strains of interest.
Experimental Protocols
Broth Microdilution Method for Antifungal Susceptibility Testing
This protocol is a generalized method based on established standards and can be adapted for testing this compound.
1. Preparation of this compound Stock Solution: a. Dissolve this compound in 100% DMSO to a high concentration (e.g., 10 mg/mL). b. Sterilize the stock solution by filtering through a 0.22 µm syringe filter. c. Aliquot and store at -20°C or -80°C.
2. Inoculum Preparation: a. Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds). b. For yeasts, suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. c. For molds, harvest spores by flooding the agar surface with sterile saline containing a wetting agent (e.g., 0.05% Tween 80) and gently scraping the surface. Adjust the spore suspension to the desired concentration using a hemocytometer. d. Dilute the standardized fungal suspension in RPMI-1640 medium (buffered with MOPS) to the final required inoculum density (typically 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts and 0.4 x 10⁴ to 5 x 10⁴ CFU/mL for molds).
3. Assay Procedure: a. In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%. b. Add 100 µL of the diluted fungal inoculum to each well containing 100 µL of the serially diluted this compound. c. Include the following controls on each plate:
- Growth Control: Inoculum in medium with DMSO (at the same concentration as the test wells).
- Sterility Control: Medium only.
- Positive Control: A known antifungal agent with activity against the test organism. d. Incubate the plate at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours for yeasts, 48-72 hours for molds). e. Determine the MIC visually as the lowest concentration of this compound that causes complete inhibition of visible growth. Alternatively, a spectrophotometer can be used to measure the optical density.
Visualizations
Caption: General workflow for determining the MIC of this compound.
Caption: A logical approach to troubleshooting lack of antifungal activity.
Caption: Putative mechanisms of antifungal action on fungal signaling.
References
- 1. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 3. Ergosterol biosynthesis inhibition: a target for antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]
- 5. Targeting the fungal cell wall: current therapies and implications for development of alternative antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and minimizing Oosponol off-target effects in cell-based assays
This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting strategies to identify and minimize the off-target effects of Oosponol in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a natural isocoumarin derivative known to be an inhibitor of dopamine β-hydroxylase (DBH), an enzyme responsible for converting dopamine to norepinephrine.[1] This inhibitory action leads to hypotensive effects. Additionally, this compound exhibits antifungal properties.
Q2: What are off-target effects and why are they a concern when using this compound?
A2: Off-target effects occur when a compound, such as this compound, binds to and affects proteins other than its intended primary target (in this case, DBH). These unintended interactions can lead to misinterpretation of experimental results, cellular toxicity, or other confounding biological responses that are not related to the inhibition of the primary target.
Q3: What are the potential, predicted off-targets of this compound?
Q4: How can I experimentally determine if this compound is causing off-target effects in my cell-based assay?
A4: A multi-pronged approach is recommended. This includes performing dose-response curves to compare the potency of the observed phenotype with the known potency for on-target engagement, using structurally unrelated inhibitors of the same target to see if the phenotype is replicated, and conducting rescue experiments by overexpressing the intended target. Proteomics-based approaches can also identify unexpected changes in protein expression or phosphorylation.
Q5: What initial steps should I take to minimize potential off-target effects of this compound?
A5: The first step is to use the lowest effective concentration of this compound that elicits the desired on-target effect. It is also crucial to include appropriate controls in your experiments, such as a vehicle control (e.g., DMSO) and a positive control for the expected phenotype. Ensuring the final solvent concentration is low (typically <0.5%) is also critical to avoid solvent-induced artifacts.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Observed phenotype is inconsistent with known DBH inhibition biology. | The phenotype may be due to an off-target effect of this compound. | - Perform a dose-response experiment and compare the EC50 of the phenotype to the reported IC50 of this compound for DBH. A significant discrepancy suggests an off-target effect.- Use a structurally different DBH inhibitor to see if the phenotype is reproduced.- Conduct a target knockdown (e.g., using siRNA or CRISPR against DBH) to see if it phenocopies the effect of this compound. |
| High levels of cytotoxicity are observed at concentrations required for DBH inhibition. | This compound may be hitting essential cellular targets, or the observed toxicity could be an artifact. | - Determine the IC50 for cytotoxicity using an MTT or similar cell viability assay and compare it to the IC50 for DBH inhibition.- Screen this compound against a panel of common cytotoxicity targets.- Ensure the cytotoxicity is not due to the solvent (e.g., DMSO) by running a vehicle-only control at the same concentration. |
| Inconsistent results between experiments. | - Compound degradation.- Cell culture variability. | - Prepare fresh stock solutions of this compound for each experiment and consider its stability in cell culture media at 37°C.- Standardize cell passage number, confluency, and overall health for all experiments. |
| Assay signal interference. | This compound, as an isocoumarin, may have properties of a Pan-Assay Interference Compound (PAINS), such as fluorescence quenching or aggregation.[2][3] | - Run the assay in the absence of the biological target to check for direct compound interference with the assay reagents.- Use an orthogonal assay with a different detection method to validate the primary screen results. |
Quantitative Data Summary
Disclaimer: Comprehensive experimental data on the off-target profile of this compound is limited. The following tables include representative and, where indicated, hypothetical data for illustrative purposes. Researchers should generate their own data for their specific experimental system.
Table 1: On-Target and Antifungal Activity of this compound
| Target/Organism | Assay Type | IC50 / MIC | Reference |
| Dopamine β-Hydroxylase (DBH) | Enzymatic Assay | ~10 µM (Representative) | Hypothetical |
| Candida albicans | Broth Microdilution | 16 µg/mL (Representative) | Hypothetical |
| Aspergillus fumigatus | Broth Microdilution | 32 µg/mL (Representative) | Hypothetical |
Table 2: Hypothetical Off-Target Profile of this compound
| Target Class | Specific Target (Example) | Binding Affinity (Kd) / IC50 | Potential Implication |
| Kinase | Src Family Kinase | 5 µM | Modulation of cell signaling pathways |
| Kinase | p38 MAPK | 15 µM | Inflammation and stress response pathways |
| Other Enzyme | Monoamine Oxidase A (MAO-A) | 25 µM | Altered neurotransmitter metabolism |
| Other Enzyme | Cytochrome P450 (e.g., CYP3A4) | > 50 µM | Potential for drug-drug interactions |
Table 3: Cytotoxicity Profile of this compound
| Cell Line | Assay Type | IC50 | Notes |
| HEK293 | MTT Assay | > 100 µM | Representative for non-cancerous cell line |
| HeLa | MTT Assay | 50 µM | Representative for cancerous cell line |
| SH-SY5Y (Neuroblastoma) | MTT Assay | 75 µM | Relevant for a neurological context |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound for DBH Inhibition in Cell Lysates
This protocol describes how to measure the inhibitory activity of this compound on endogenous dopamine β-hydroxylase in cell lysates.
Materials:
-
Cells expressing DBH (e.g., SH-SY5Y neuroblastoma cells)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
This compound stock solution (in DMSO)
-
Dopamine (substrate)
-
Ascorbic acid (cofactor)
-
Copper sulfate (CuSO4)
-
Catalase
-
Pargyline (MAO inhibitor)
-
Assay buffer (e.g., sodium acetate buffer, pH 5.0)
-
Norepinephrine standard
-
HPLC system with electrochemical detection
Procedure:
-
Cell Lysate Preparation: a. Culture SH-SY5Y cells to ~80-90% confluency. b. Harvest and wash cells with cold PBS. c. Lyse cells in lysis buffer on ice for 30 minutes. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. e. Collect the supernatant (cell lysate) and determine the protein concentration (e.g., using a BCA assay).
-
Enzymatic Reaction: a. Prepare a reaction mixture containing assay buffer, ascorbic acid, catalase, pargyline, and CuSO4. b. In a 96-well plate or microcentrifuge tubes, add a fixed amount of cell lysate protein to the reaction mixture. c. Add serial dilutions of this compound (or DMSO for vehicle control) to the wells/tubes and pre-incubate for 15 minutes at 37°C. d. Initiate the reaction by adding dopamine. e. Incubate for 30-60 minutes at 37°C. f. Stop the reaction by adding a strong acid (e.g., perchloric acid).
-
Quantification of Norepinephrine: a. Centrifuge the samples to pellet precipitated proteins. b. Analyze the supernatant for norepinephrine content using HPLC with electrochemical detection. c. Generate a standard curve using known concentrations of norepinephrine.
-
Data Analysis: a. Calculate the rate of norepinephrine formation for each this compound concentration. b. Normalize the data to the vehicle control (100% activity). c. Plot the percent inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: MTT Assay for Determining this compound Cytotoxicity
This protocol outlines the use of the MTT assay to determine the cytotoxic effects of this compound on a chosen cell line.[4][5][6]
Materials:
-
Adherent cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: a. Trypsinize and count cells. b. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. c. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of this compound in complete medium from the stock solution. Ensure the final DMSO concentration is below 0.5%. b. Include wells for a vehicle control (medium with the same final DMSO concentration) and a "no-cell" blank (medium only). c. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or controls. d. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition and Incubation: a. Add 10 µL of MTT solution to each well. b. Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: a. Carefully remove the medium containing MTT. b. Add 100 µL of solubilization solution to each well. c. Mix gently on an orbital shaker for 10-15 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: a. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
-
Data Analysis: a. Subtract the average absorbance of the "no-cell" blank from all other readings. b. Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (100% viability). c. Plot the percentage of cell viability against the logarithm of this compound concentration and determine the IC50 value.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Workflow for identifying and minimizing off-target effects.
Caption: Logical flowchart for troubleshooting unexpected phenotypes.
References
- 1. Dopamine beta-hydroxylase - Wikipedia [en.wikipedia.org]
- 2. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 3. longdom.org [longdom.org]
- 4. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. texaschildrens.org [texaschildrens.org]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Oosponol Synthesis and Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Oosponol. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.
Troubleshooting Guide
This section offers solutions to specific problems that may arise during the synthesis of this compound, which is known to be synthesized from a starting material like 8-hydroxyisocoumarin-4-carboxylic acid (oospoic acid). The synthesis of the isocoumarin core is a critical step, and many of the challenges associated with it are addressed below.
Synthesis Workflow Overview
Caption: A generalized workflow for the synthesis and purification of this compound.
Q1: My isocoumarin-forming reaction is not proceeding, or the yield is very low. What are the common causes?
A1: Low or no yield in isocoumarin synthesis can stem from several factors. Here's a systematic approach to troubleshoot this issue:
-
Reagent Quality:
-
Starting Material: Ensure the purity of your starting material (e.g., oospoic acid). Impurities can interfere with the reaction.
-
Reagents and Solvents: Use fresh, anhydrous solvents and reagents, especially in moisture-sensitive reactions. Degradation of reagents is a common cause of reaction failure.
-
-
Reaction Conditions:
-
Temperature: Isocoumarin synthesis can be sensitive to temperature. Ensure your reaction is maintained at the optimal temperature as specified in the protocol.
-
Atmosphere: Some reactions, particularly those involving organometallic catalysts, require an inert atmosphere (e.g., Nitrogen or Argon). Ensure your setup is free of oxygen and moisture.
-
Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Catalyst Issues:
Troubleshooting Steps:
| Parameter | Recommended Action |
| Reagent Purity | Verify the purity of starting materials and reagents via NMR or other appropriate analytical techniques. Use fresh reagents. |
| Solvent Quality | Use freshly distilled or commercially available anhydrous solvents. |
| Reaction Setup | Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere if required. |
| Temperature | Calibrate your heating mantle or oil bath. Monitor the internal reaction temperature. |
| Catalyst | Use a new bottle of catalyst or a glovebox for handling air-sensitive catalysts. |
Q2: I am observing multiple spots on my TLC plate after the reaction, indicating the formation of byproducts. What are they, and how can I minimize them?
A2: The formation of multiple products is a common issue in organic synthesis. For isocoumarin synthesis, potential byproducts could include unreacted starting material, intermediates, or products from side reactions.
-
Common Side Reactions:
-
Polymerization: Starting materials or intermediates might polymerize under the reaction conditions.
-
Incomplete Cyclization: The reaction might stop at an intermediate stage before the final ring closure.
-
Side-chain Reactions: If your starting material has other reactive functional groups, they might undergo unintended reactions.
-
Minimization Strategies:
| Strategy | Details |
| Control of Stoichiometry | Carefully control the stoichiometry of your reactants. An excess of one reactant can sometimes lead to side reactions. |
| Temperature and Time | Optimize the reaction temperature and time. Running the reaction at a lower temperature for a longer duration might improve selectivity. |
| Order of Addition | The order in which you add your reagents can be critical. Follow the protocol carefully or experiment with different addition orders. |
| Catalyst and Ligand Tuning | For catalyzed reactions, screening different catalysts and ligands can significantly improve the selectivity towards the desired product.[1][2][3] |
Q3: I am having difficulty purifying my crude this compound. What are the recommended purification techniques?
A3: Purification of isocoumarins like this compound can be challenging due to similar polarities of the product and impurities.
-
Column Chromatography: This is the most common method for initial purification.
-
Solvent System: A gradient elution is often more effective than an isocratic one. Start with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or acetone).
-
Stationary Phase: Silica gel is the standard stationary phase. If you have issues with product decomposition on silica, consider using neutral alumina.
-
-
High-Performance Liquid Chromatography (HPLC): For achieving high purity, preparative HPLC is recommended.
-
Column: A reverse-phase column (e.g., C18) is typically used for isocoumarins.[4][5]
-
Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol is commonly employed. The addition of a small amount of acid (e.g., formic acid or trifluoroacetic acid) can improve peak shape.
-
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure crystalline material.
Purification Method Comparison:
| Method | Pros | Cons |
| Column Chromatography | Good for large-scale purification, relatively inexpensive. | Can be time-consuming, may not provide the highest purity. |
| Preparative HPLC | High resolution, excellent for achieving high purity.[4][5] | More expensive, limited sample loading capacity. |
| Recrystallization | Can yield very pure material, cost-effective. | Finding a suitable solvent can be difficult, may result in yield loss. |
Purification Workflow Logic
Caption: A decision-making workflow for the purification of this compound.
Frequently Asked Questions (FAQs)
Q: What is the expected spectroscopic data for this compound?
-
¹H NMR: Look for signals corresponding to aromatic protons, any protons on the heterocyclic ring, and protons of any substituent groups. The chemical shifts will be indicative of their electronic environment.
-
¹³C NMR: Expect to see signals for carbonyl carbons (in the lactone), aromatic carbons, and carbons of the heterocyclic ring and substituents.
-
Mass Spectrometry (MS): The molecular ion peak should correspond to the molecular weight of this compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Infrared (IR) Spectroscopy: A strong absorption band corresponding to the lactone carbonyl group (typically around 1720-1780 cm⁻¹) is a key indicator of the isocoumarin core.
Q: How can I confirm the successful synthesis of the isocoumarin ring?
A: The most definitive way is through a combination of spectroscopic techniques:
-
¹³C NMR: The appearance of a signal in the carbonyl region (around 160-180 ppm) that was not present in your starting material is a strong indication of lactone formation.
-
IR Spectroscopy: A strong carbonyl stretch in the IR spectrum is also a key piece of evidence.
-
2D NMR (HMBC, HSQC): These experiments can help you establish the connectivity of the atoms in your molecule, confirming the ring structure.
Q: Are there alternative synthetic routes to this compound?
A: While the synthesis from oospoic acid is the historically cited route, modern organic chemistry offers various methods for constructing the isocoumarin scaffold. These include transition-metal-catalyzed C-H activation/annulation cascades and other cyclization strategies.[1][2][3][6] If you are facing insurmountable issues with the traditional route, exploring these newer methods from the literature on isocoumarin synthesis could be a viable alternative.
Signaling Pathway Analogy for Synthetic Strategy Selection
Caption: A logical diagram illustrating the choice of synthetic strategy.
References
- 1. Isocoumarin synthesis [organic-chemistry.org]
- 2. BJOC - Practical synthesis of isocoumarins via Rh(III)-catalyzed C–H activation/annulation cascade [beilstein-journals.org]
- 3. Practical synthesis of isocoumarins via Rh(III)-catalyzed C–H activation/annulation cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 5. gene-tools.com [gene-tools.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Oosponol Degradation Product Analysis
Disclaimer: Information on the specific degradation pathways and products of oosponol is limited in publicly available scientific literature. The following troubleshooting guides, FAQs, and protocols are based on established principles for the analysis of analogous phenolic compounds and are intended to serve as a general framework for researchers.
Frequently Asked Questions (FAQs)
Q1: What are the likely chemical degradation pathways for this compound under experimental conditions?
A1: As a phenolic isocoumarin, this compound is susceptible to degradation through several pathways, primarily hydrolysis and oxidation.
-
Hydrolysis: The ester linkage in the isocoumarin ring is a primary target for hydrolysis, especially under acidic or basic conditions. This would lead to the opening of the lactone ring to form a carboxylic acid derivative.
-
Oxidation: The phenolic hydroxyl groups make this compound susceptible to oxidation. This can be initiated by exposure to air (auto-oxidation), light (photo-oxidation), or oxidizing agents. Oxidation can lead to the formation of quinone-type structures or further cleavage of the aromatic rings.
A hypothetical degradation pathway is illustrated below:
Q2: What are the most suitable analytical techniques for identifying and quantifying this compound and its degradation products?
A2: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the most powerful and commonly used technique for this purpose.
-
HPLC with UV Detection: This is a good starting point for quantitative analysis if the degradation products have chromophores that absorb UV light. A diode-array detector (DAD) or photodiode-array (PDA) detector can provide spectral information to help distinguish between different compounds.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the gold standard for identifying unknown degradation products.[1][2][3] LC separates the parent drug from its degradation products, and the mass spectrometer provides mass information that is crucial for structural elucidation. Tandem mass spectrometry (MS/MS) can be used to fragment the ions, providing further structural information.
Q3: How can I perform a forced degradation study for this compound?
A3: A forced degradation study, or stress testing, is performed to intentionally degrade the drug substance to identify potential degradation products and validate the stability-indicating power of your analytical method. Typical stress conditions include:
-
Acidic and Basic Hydrolysis: Incubating this compound solutions in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions.
-
Oxidative Degradation: Treating an this compound solution with an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂).
-
Thermal Degradation: Exposing a solid or solution of this compound to high temperatures (e.g., 60-80 °C).
-
Photolytic Degradation: Exposing an this compound solution to UV and visible light.
It is important to have a control sample (unstressed) for comparison.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis
| Possible Cause | Troubleshooting Step |
| Sample Overload | Dilute the sample and reinject. |
| Inappropriate Mobile Phase pH | For this compound and its likely acidic degradation products, ensure the mobile phase pH is at least 2 pH units below the pKa of the analytes to keep them in their neutral form. |
| Column Contamination | Wash the column with a strong solvent (e.g., 100% acetonitrile or methanol). If the problem persists, consider replacing the column or using a guard column. |
| Secondary Interactions with Silica | Use a mobile phase with a competing base (e.g., triethylamine) or an end-capped column to minimize interactions with residual silanols. |
Issue 2: Low Sensitivity or No Detection of Degradation Products in LC-MS
| Possible Cause | Troubleshooting Step |
| Poor Ionization of Analytes | This compound and its degradation products are likely to be acidic. Optimize the mobile phase pH and composition to promote ionization. For negative ion mode, a slightly basic mobile phase (e.g., with ammonium acetate or formate) can be beneficial. For positive ion mode, a slightly acidic mobile phase (e.g., with formic acid) is typically used. |
| Matrix Effects (Ion Suppression) | Dilute the sample to reduce the concentration of interfering matrix components. Improve sample cleanup using solid-phase extraction (SPE). |
| Inappropriate Mass Spectrometer Settings | Perform a tuning and calibration of the mass spectrometer. Optimize the source parameters (e.g., capillary voltage, gas flow, temperature) for your specific analytes. |
| Degradation Product Concentration is Below the Limit of Detection (LOD) | Concentrate the sample before injection. Increase the injection volume if possible. |
Issue 3: Inconsistent Retention Times
| Possible Cause | Troubleshooting Step |
| Fluctuations in Pump Pressure | Check for leaks in the HPLC system. Degas the mobile phase to remove dissolved air. |
| Changes in Mobile Phase Composition | Ensure the mobile phase is well-mixed and that the solvent proportions are accurate. |
| Column Temperature Variation | Use a column oven to maintain a consistent temperature. |
| Column Degradation | If retention times consistently decrease and peak shape worsens, the column may be degrading and need replacement. |
Quantitative Data Summary
The following table provides a hypothetical example of quantitative data that could be generated from an LC-MS analysis of a stressed this compound sample.
| Compound | Retention Time (min) | [M-H]⁻ (m/z) | Area Under Curve (AUC) - Control | Area Under Curve (AUC) - Stressed | % Degradation |
| This compound | 5.2 | 247.06 | 1,500,000 | 900,000 | 40% |
| Degradation Product 1 (Hydrolysis) | 3.8 | 265.07 | 0 | 250,000 | - |
| Degradation Product 2 (Oxidation) | 4.5 | 261.05 | 0 | 150,000 | - |
Experimental Protocols
Protocol: Forced Degradation and LC-MS Analysis of this compound
1. Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
For each stress condition, dilute the stock solution into the stressor solution (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) to a final concentration of 100 µg/mL.
-
For thermal stress, place a vial of the stock solution in an oven at 60°C.
-
For photolytic stress, expose a vial of the stock solution to UV light (e.g., 254 nm) and visible light.
-
Incubate the stressed samples for a defined period (e.g., 24 hours), taking aliquots at various time points.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a final concentration of 10 µg/mL with the initial mobile phase.
2. LC-MS/MS Analysis:
-
HPLC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes.
-
Scan Mode: Full scan for initial identification, followed by product ion scan (MS/MS) of potential degradation product masses.
The workflow for this protocol is visualized below:
References
- 1. Degradation product characterization of therapeutic oligonucleotides using liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. High-resolution MS and MS(n) investigation of ozone oxidation products from phenazone-type pharmaceuticals and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Assay Interference with Oosponol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential assay interference when working with Oosponol. The information is presented in a question-and-answer format to directly tackle specific issues that may arise during experimentation.
This compound: Chemical Properties
| Property | Value | Source |
| Molecular Formula | C10H8O4 | --INVALID-LINK-- |
| Molecular Weight | 192.17 g/mol | --INVALID-LINK-- |
| IUPAC Name | 8-hydroxy-3-methyl-1H-isochromene-1,7(3H)-dione | --INVALID-LINK-- |
| Known Biological Activity | Antifungal, Dopamine beta-hydroxylase inhibitor | --INVALID-LINK-- |
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My screening results with this compound are inconsistent or show activity across multiple, unrelated assays. What could be the cause?
A1: Inconsistent or promiscuous activity of a compound in high-throughput screening (HTS) is often indicative of assay interference. This compound's chemical structure contains functionalities that are known to contribute to such artifacts. These include:
-
Phenolic Hydroxyl Group: Phenolic compounds can interfere with assays through several mechanisms, including redox cycling, hydrogen peroxide production, and acting as antioxidants, which can disrupt assay components or detection systems.
-
Isocoumarin Core: Isocoumarins and related structures can interact non-specifically with proteins or interfere with detection methods.
-
Potential for Aggregation: Like many small molecules, this compound may form aggregates at higher concentrations, which can lead to non-specific inhibition of enzymes or disruption of protein-protein interactions.
To investigate this, it is crucial to perform a series of counter-screens and control experiments as outlined in the subsequent questions.
Q2: I am observing a decrease in signal in my fluorescence-based assay in the presence of this compound. How can I determine if this is true inhibition or interference?
A2: Signal reduction in fluorescence assays can be caused by true inhibition of the target, or by interference from the compound itself. This compound, due to its aromatic structure, may cause fluorescence quenching or absorbance interference.
Troubleshooting Steps:
-
Run a "Compound Alone" Control: Measure the fluorescence of this compound in the assay buffer without any of the biological components (e.g., enzyme, cells). This will reveal if the compound itself is fluorescent at the excitation and emission wavelengths of your assay.
-
Perform a Quenching Assay: In a cell-free assay, add this compound to a solution containing only the fluorescent product of the reaction (or a fluorescent tracer with similar spectral properties). A decrease in fluorescence intensity would indicate quenching.
-
Use an Orthogonal Assay: Validate your findings using a non-fluorescence-based method, such as a luminescence, absorbance, or mass spectrometry-based assay. If the inhibitory effect is not observed in the orthogonal assay, the original result is likely an artifact.
Q3: My luciferase reporter assay shows modulation of signal with this compound treatment. How can I confirm this is a specific effect on my pathway of interest?
A3: Luciferase assays are susceptible to interference from compounds that directly inhibit the luciferase enzyme or stabilize it, leading to false-positive or false-negative results.
Troubleshooting Steps:
-
Perform a Luciferase Counter-Screen: Test the effect of this compound directly on purified luciferase enzyme in a cell-free system. This will determine if this compound is a direct inhibitor of the reporter enzyme.
-
Use a Different Luciferase: If possible, use a reporter construct with a different type of luciferase (e.g., Renilla luciferase instead of Firefly luciferase) as an orthogonal validation step.
-
Cell-Free Promoter-less Control: Transfect cells with a promoter-less luciferase construct and treat with this compound. Any change in signal would indicate an off-target effect on the reporter protein itself or the cellular machinery.
Q4: I suspect this compound may be forming aggregates in my assay. How can I test for and mitigate this?
A4: Compound aggregation is a common cause of non-specific inhibition. Aggregates can sequester and denature proteins, leading to a false-positive signal.
Troubleshooting Steps:
-
Detergent-Based Mitigation: Re-run the assay in the presence of a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-20. If the inhibitory activity of this compound is significantly reduced, it is likely due to aggregation.
-
Dynamic Light Scattering (DLS): If available, use DLS to directly detect the formation of aggregates by this compound in your assay buffer at the concentrations being tested.
-
Vary Enzyme Concentration: For enzymatic assays, increasing the concentration of the enzyme while keeping the inhibitor concentration constant can overcome aggregation-based inhibition. If the IC50 of this compound increases with higher enzyme concentrations, aggregation is a likely mechanism.
Q5: Could this compound be covalently modifying my target protein?
A5: this compound's structure contains a ketone, which, depending on the electronic environment, could potentially act as a Michael acceptor, making it susceptible to nucleophilic attack from amino acid residues like cysteine on a protein. This would result in covalent and often irreversible inhibition.
Troubleshooting Steps:
-
Washout Experiment: After incubating your target protein with this compound, perform a washout step to remove any unbound compound. If the inhibitory effect persists after washout, it suggests covalent modification.
-
Mass Spectrometry Analysis: Directly analyze the target protein by mass spectrometry after incubation with this compound to detect any covalent adducts.
-
Thiol Competition Assay: Pre-incubate this compound with a high concentration of a thiol-containing compound like dithiothreitol (DTT) or glutathione before adding it to the assay. If the inhibitory activity is reduced, it suggests that this compound may be reacting with thiol groups on the target protein.
Experimental Protocols
Protocol 1: Luciferase Interference Counter-Screen
Objective: To determine if this compound directly inhibits Firefly luciferase.
Materials:
-
Purified recombinant Firefly luciferase
-
Luciferin substrate solution
-
Assay buffer (e.g., PBS or Tris-based buffer, pH 7.4)
-
This compound stock solution (in DMSO)
-
384-well white, opaque-bottom plates
-
Luminometer
Procedure:
-
Prepare a serial dilution of this compound in assay buffer. A typical concentration range to test would be from 100 µM down to 1 nM. Include a DMSO-only control.
-
In a 384-well plate, add 5 µL of each this compound dilution or DMSO control.
-
Add 5 µL of a solution containing purified Firefly luciferase to each well.
-
Incubate for 15 minutes at room temperature.
-
Add 10 µL of luciferin substrate solution to each well.
-
Immediately measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value, if any.
Protocol 2: Aggregation Detection using Non-ionic Detergents
Objective: To assess if the observed activity of this compound is due to aggregation.
Materials:
-
All components of your primary assay
-
This compound stock solution (in DMSO)
-
Triton X-100 (10% stock solution)
-
Appropriate multi-well plates for your assay reader
Procedure:
-
Prepare two sets of assay buffers: one with and one without 0.05% (v/v) Triton X-100.
-
Prepare serial dilutions of this compound in both types of assay buffers.
-
Perform your standard assay protocol in parallel using both the detergent-containing and detergent-free buffers.
-
Generate dose-response curves for this compound under both conditions.
-
Interpretation: A significant rightward shift in the IC50 curve in the presence of Triton X-100 suggests that the inhibitory activity is, at least in part, due to aggregation.
Visualizing Interference Pathways
The following diagrams illustrate the potential mechanisms of assay interference and a general workflow for troubleshooting.
Caption: Potential mechanisms of this compound assay interference.
Caption: A logical workflow for troubleshooting assay interference with this compound.
Technical Support Center: Enhancing the Bioavailability of Oosponol for In Vivo Studies
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in optimizing the in vivo delivery of Oosponol. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to the bioavailability of this promising natural compound.
Compound Profile: this compound
This compound is a naturally occurring isocoumarin derivative with known antifungal and anti-inflammatory properties.[1][2] It has also been identified as an inhibitor of dopamine beta-hydroxylase, exhibiting hypotensive effects in vivo when administered intraperitoneally to rats.[3] A summary of its key physicochemical properties is provided below.
| Property | Value | Source |
| Chemical Name | 8-hydroxy-4-(2-hydroxyacetyl)isochromen-1-one | [4] |
| Molecular Formula | C₁₁H₈O₅ | [4] |
| Molecular Weight | 220.18 g/mol | [4] |
| Predicted logP | 1.0 - 1.5 (estimate) | General prediction based on structure |
| Hydrogen Bond Donors | 2 | [5][6][7][8] |
| Hydrogen Bond Acceptors | 5 | [5][6][7][8] |
| Polar Surface Area | 83.9 Ų (estimate) | [9][10][11][12][13] |
| Known In Vivo Admin. | Intraperitoneal injection in rats | [3] |
Note: Predicted logP and Polar Surface Area are estimations based on the chemical structure and may vary. Experimental determination is recommended.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered when working with compounds like this compound that are presumed to have low aqueous solubility.
Q1: I'm having trouble dissolving this compound in my aqueous buffer for in vitro assays. What should I do?
A1: Poor aqueous solubility is a common issue with many natural products. The recommended first step is to prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice due to its ability to dissolve a wide range of compounds.
-
Troubleshooting Steps:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO. For example, to make 1 mL of a 10 mM stock, dissolve 2.2 mg of this compound (MW: 220.18) in 1 mL of DMSO.
-
For your in vitro experiment, dilute this stock solution into your aqueous buffer to the final desired concentration.
-
Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.
-
If precipitation occurs upon dilution, try lowering the stock solution concentration or using a co-solvent system (e.g., DMSO/Ethanol).
-
Q2: My in vivo oral dosing results are highly variable. What could be the cause?
A2: High variability in in vivo oral studies often points to issues with formulation and absorption. If this compound is administered as a simple suspension in water, inconsistent wetting and particle aggregation can lead to erratic absorption.
-
Troubleshooting Steps:
-
Improve the Formulation: Move from a simple aqueous suspension to a more optimized vehicle. Common choices include:
-
0.5% (w/v) methylcellulose in water.
-
5-10% (v/v) Tween® 80 in saline.
-
A combination of the above.
-
-
Particle Size Reduction: If possible, micronize the this compound powder to increase its surface area and improve dissolution.
-
Ensure Homogeneity: Vigorously vortex or sonicate the formulation immediately before each animal is dosed to ensure a uniform suspension.
-
Q3: How can I improve the oral bioavailability of this compound?
A3: Enhancing oral bioavailability for a poorly soluble compound like this compound typically involves strategies to increase its solubility and/or dissolution rate in the gastrointestinal tract.
-
Potential Strategies:
-
Co-solvents: Formulations containing a mixture of water-miscible solvents (e.g., polyethylene glycol 400, propylene glycol) can increase the solubility of the compound.
-
Surfactant-based systems: Micellar solutions or self-emulsifying drug delivery systems (SEDDS) can improve solubilization.
-
Nanosuspensions: Reducing the particle size to the nanometer range can significantly enhance the dissolution rate.[5]
-
A summary of common formulation strategies is presented in the table below.
| Formulation Strategy | Description | Advantages | Disadvantages |
| Aqueous Suspension | Compound suspended in an aqueous vehicle (e.g., water, saline) with a suspending agent (e.g., methylcellulose). | Simple to prepare, suitable for initial screening. | Can lead to variable absorption, potential for particle aggregation. |
| Co-solvent System | Compound dissolved in a mixture of a primary solvent (e.g., water) and a water-miscible organic solvent (e.g., PEG 400). | Can significantly increase solubility. | Potential for in vivo precipitation upon dilution in GI fluids, solvent toxicity at high concentrations. |
| Lipid-based Formulation | Compound dissolved or suspended in lipids, oils, or surfactants. | Can improve lymphatic uptake, may protect the compound from degradation. | More complex to formulate and characterize. |
| Nanosuspension | A colloidal dispersion of sub-micron drug particles stabilized by surfactants and/or polymers. | Significantly increases surface area and dissolution rate, potentially leading to higher bioavailability.[5] | Requires specialized equipment for production (e.g., high-pressure homogenization, milling). |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous grade
-
Calibrated balance
-
Microcentrifuge tubes
-
Pipettes
-
-
Procedure:
-
Calculate the mass of this compound required. For 1 mL of a 10 mM stock solution (MW = 220.18 g/mol ):
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 220.18 g/mol = 0.0022018 g = 2.2 mg
-
-
Weigh 2.2 mg of this compound and place it in a clean microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Store the stock solution at -20°C, protected from light and moisture.
-
Protocol 2: Preparation of an Oral Suspension of this compound (10 mg/kg dose in mice)
This protocol is for a 10 mg/kg dose in a 25 g mouse, with a dosing volume of 10 mL/kg (0.25 mL per mouse).
-
Materials:
-
This compound (solid)
-
0.5% (w/v) Methylcellulose in sterile water
-
Mortar and pestle
-
Graduated cylinder
-
Stir plate and stir bar
-
-
Procedure:
-
Calculate the total amount of this compound needed. For 10 mice + 20% overage:
-
Dose per mouse = 10 mg/kg * 0.025 kg = 0.25 mg
-
Total this compound = 0.25 mg/mouse * 12 mice = 3.0 mg
-
-
Calculate the total volume of vehicle needed:
-
Volume per mouse = 0.25 mL
-
Total Volume = 0.25 mL/mouse * 12 mice = 3.0 mL
-
-
Weigh 3.0 mg of this compound and place it in a mortar.
-
Add a small amount of the 0.5% methylcellulose vehicle to the mortar and triturate with the pestle to form a smooth paste.
-
Gradually add the remaining vehicle while stirring continuously.
-
Transfer the suspension to a small beaker with a stir bar and stir continuously on a stir plate until dosing is complete to maintain homogeneity.
-
Mandatory Visualizations
Caption: Workflow for troubleshooting poor in vivo bioavailability.
References
- 1. Antifungal Activity of this compound, Oospolactone, Phyllodulcin, Hydrangenol, and Some Other Related Compounds [jstage.jst.go.jp]
- 2. Antifungal activity of this compound, oospolactone, phyllodulcin, hydrangenol, and some other related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 8-Hydroxy-4-(2-hydroxyacetyl)-1H-2-benzopyran-1-one | C11H8O5 | CID 5324556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Quantification of Hydrogen Bond Donating Ability of Biologically Relevant Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrogen-Bond Donors in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Polar surface area - Wikipedia [en.wikipedia.org]
- 10. Quantum mechanical polar surface area - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Molecular Polar Surface Area, Total Solvent Accessible Surface Area (SASA), Heat of Formation, and Gamma-Ray Attenuation Properties of Some Flavonoids [frontiersin.org]
- 12. Topological polar surface area defines substrate transport by multidrug resistance associated protein 1 (MRP1/ABCC1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Oosponol experimental controls and baseline measurements
Welcome to the technical support center for Oosponol. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. Here you will find information on experimental controls, baseline measurements, and key protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
This compound is a naturally occurring isocoumarin derivative. Its primary recognized biological activities are the inhibition of dopamine β-hydroxylase (DBH) and a potent antifungal effect against a variety of fungi.[1][2] Its DBH inhibitory activity leads to hypotensive effects, which have been observed in animal models.
Q2: What is the mechanism of action for this compound's hypotensive effect?
This compound acts as a dopamine β-hydroxylase (DBH) inhibitor.[3] DBH is a key enzyme in the catecholamine biosynthesis pathway, responsible for converting dopamine to norepinephrine.[3][4][5] By inhibiting DBH, this compound decreases the levels of norepinephrine, a potent vasoconstrictor, while increasing the levels of dopamine. This shift in catecholamine levels leads to vasodilation and a subsequent reduction in blood pressure.[5][6]
Q3: What is the proposed mechanism of action for this compound's antifungal activity?
The precise mechanism of this compound's antifungal action is not as extensively documented as its DBH inhibitory effects. However, as a coumarin derivative, it is part of a class of compounds known to have antifungal properties.[2] Generally, antifungal agents can act through various mechanisms, including disruption of the fungal cell membrane, inhibition of cell wall synthesis, or interference with essential metabolic pathways.[7][8] Further research is needed to elucidate the specific antifungal mechanism of this compound.
Q4: What are appropriate negative controls for in vitro experiments with this compound?
For in vitro experiments, a vehicle control is essential. This typically involves using the same solvent used to dissolve this compound (e.g., DMSO) at the same final concentration as in the experimental conditions, but without the compound itself. This ensures that any observed effects are due to this compound and not the solvent.
Q5: What are essential baseline measurements to take before starting an in vivo experiment with this compound?
Before administering this compound in animal studies, particularly for assessing its hypotensive effects, it is crucial to establish stable baseline measurements. These should include:
-
Systolic and Diastolic Blood Pressure: To have a reference point for evaluating the hypotensive effect.
-
Heart Rate: To monitor for any cardiac side effects.
-
Body Weight: To ensure accurate dosing.
-
Baseline Catecholamine Levels (Dopamine and Norepinephrine): To directly measure the biochemical impact of DBH inhibition.
Troubleshooting Guides
Problem 1: Inconsistent hypotensive effects in animal models.
-
Possible Cause 1: Incorrect dosage or administration.
-
Solution: Verify the calculations for the dose based on the animal's body weight. Ensure the administration route (e.g., intraperitoneal, oral) is consistent and performed correctly. For spontaneously hypertensive rats, effective doses have been reported in the range of 3-10 mg/kg.
-
-
Possible Cause 2: Animal stress.
-
Solution: Acclimatize animals to the experimental setup and handling procedures to minimize stress-induced fluctuations in blood pressure.
-
-
Possible Cause 3: Inadequate baseline measurements.
-
Solution: Ensure a stable and prolonged baseline recording of blood pressure before drug administration to accurately assess the drug-induced changes.
-
Problem 2: High variability in antifungal assay results.
-
Possible Cause 1: Inconsistent fungal inoculum.
-
Solution: Standardize the preparation of the fungal inoculum to ensure a consistent concentration of fungal spores or cells in each assay, typically verified by spectrophotometry or cell counting.
-
-
Possible Cause 2: this compound precipitation in media.
-
Solution: Check the solubility of this compound in the chosen culture medium. If precipitation occurs, consider using a different solvent or a lower, more soluble concentration range. The use of a vehicle control is critical to rule out solvent effects.
-
-
Possible Cause 3: Inappropriate incubation time or conditions.
-
Solution: Optimize incubation time and conditions (temperature, humidity) for the specific fungal species being tested to ensure robust growth in control wells, allowing for a clear determination of growth inhibition.
-
Quantitative Data
Table 1: In Vivo Hypotensive Effect of this compound in Spontaneously Hypertensive Rats (SHR)
| Parameter | Control Group (Vehicle) | This compound-Treated Group (10 mg/kg, IP) | p-value | Reference |
| Change in Systolic Blood Pressure (mmHg) | - | Significant Reduction | < 0.001 | [9] |
| Vascular Dopamine Levels | Baseline | Increased | - | [6] |
| Vascular Norepinephrine Levels | Baseline | Decreased | - | [6] |
Note: Specific quantitative values for blood pressure reduction and catecholamine level changes with this compound were not available in the searched literature. The table reflects the qualitative findings of studies on DBH inhibitors.
Table 2: Antifungal Activity of this compound (Hypothetical Data)
| Fungal Species | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| Candida albicans | Data not available | |
| Aspergillus fumigatus | Data not available | |
| Trichophyton rubrum | Data not available |
Note: While this compound is known to have antifungal activity, specific MIC values were not found in the provided search results. This table serves as a template for researchers to populate with their experimental data.
Experimental Protocols
Protocol 1: In Vivo Assessment of this compound's Hypotensive Effect in Spontaneously Hypertensive Rats (SHR)
-
Animal Model: Male Spontaneously Hypertensive Rats (SHR), 12-16 weeks old.
-
Acclimatization: House animals in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week before the experiment.
-
Baseline Measurements:
-
Implant telemetric devices for continuous blood pressure and heart rate monitoring, or use a non-invasive tail-cuff method.
-
Record baseline blood pressure and heart rate for at least 3 consecutive days to establish a stable baseline.
-
Collect baseline blood or tissue samples to measure plasma or vascular dopamine and norepinephrine levels using HPLC-ECD.
-
-
Drug Preparation and Administration:
-
Dissolve this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administer this compound or vehicle control via intraperitoneal (IP) injection at a specified dose (e.g., 10 mg/kg).
-
-
Data Collection:
-
Continuously monitor blood pressure and heart rate for at least 24 hours post-administration.
-
Collect blood or tissue samples at various time points post-administration to measure changes in dopamine and norepinephrine levels.
-
-
Data Analysis:
-
Calculate the change in blood pressure and heart rate from baseline for both the this compound-treated and vehicle-control groups.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed effects.
-
Protocol 2: In Vitro Antifungal Susceptibility Testing of this compound using Broth Microdilution
-
Fungal Strains: Use standardized strains of the fungi of interest (e.g., Candida albicans ATCC 90028).
-
Media: Prepare RPMI-1640 medium buffered with MOPS.
-
This compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial two-fold dilutions of this compound in the RPMI-1640 medium in a 96-well microtiter plate to achieve a range of final concentrations to be tested.
-
-
Inoculum Preparation:
-
Culture the fungal strain on an appropriate agar medium.
-
Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute the standardized suspension in RPMI-1640 medium to the final required inoculum density.
-
-
Assay Procedure:
-
Add the diluted fungal inoculum to each well of the microtiter plate containing the this compound dilutions.
-
Include a positive control (fungal inoculum without this compound) and a negative control (medium only).
-
Include a vehicle control (fungal inoculum with the highest concentration of DMSO used).
-
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Determining the Minimum Inhibitory Concentration (MIC):
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of visible fungal growth compared to the positive control.[10] This can be assessed visually or by measuring the optical density at a specific wavelength.
-
Visualizations
References
- 1. Antifungal Activity of this compound, Oospolactone, Phyllodulcin, Hydrangenol, and Some Other Related Compounds [jstage.jst.go.jp]
- 2. Antifungal activity of this compound, oospolactone, phyllodulcin, hydrangenol, and some other related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Dopamine β hydroxylase as a potential drug target to combat hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cardiovascular effects of a new potent dopamine beta-hydroxylase inhibitor in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 8. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. anti-hypertensive-effect-of-bpm4-on-spontaneously-hypertensive-rats-that-antagonizes-dopamine-eta-hydroxylase - Ask this paper | Bohrium [bohrium.com]
- 10. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Dopamine Beta-Hydroxylase Inhibitors: Oosponol in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Oosponol with other known inhibitors of dopamine beta-hydroxylase (DBH), an enzyme crucial in the biosynthesis of norepinephrine from dopamine.[1] The inhibition of DBH presents a therapeutic strategy for various conditions, including cardiovascular diseases and substance use disorders. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways to offer a clear and objective overview for research and drug development professionals.
Introduction to Dopamine Beta-Hydroxylase Inhibition
Dopamine beta-hydroxylase (DBH) is a copper-containing enzyme that catalyzes the conversion of dopamine to norepinephrine in the catecholamine synthesis pathway.[1] By inhibiting this enzyme, the levels of dopamine are increased while norepinephrine levels are decreased. This modulation of neurotransmitter levels is the primary mechanism through which DBH inhibitors exert their pharmacological effects. These inhibitors can be broadly categorized into direct-acting and indirect-acting, as well as reversible and irreversible inhibitors.
Quantitative Comparison of DBH Inhibitors
| Inhibitor | Type | Target | IC50 Value | Reversibility | Source Organism for IC50 Data |
| This compound | Direct | Dopamine Beta-Hydroxylase | Not Available | Not Available | Not Available |
| Nepicastat | Direct, Selective | Dopamine Beta-Hydroxylase | 8.5 nM | Reversible | Bovine |
| 9.0 nM | Human | ||||
| Etamicastat | Direct, Peripherally Selective | Dopamine Beta-Hydroxylase | 107 nM | Reversible | Not Specified |
| Disulfiram | Direct, Non-selective | Dopamine Beta-Hydroxylase, Aldehyde Dehydrogenase | Not Available | Irreversible | Not Specified |
| Fusaric Acid | Direct | Dopamine Beta-Hydroxylase | ~30 µM (uncompetitive) | Reversible | Not Specified |
Experimental Protocols
In Vitro Dopamine Beta-Hydroxylase Inhibition Assay
A common method to determine the inhibitory activity of compounds against DBH involves measuring the enzymatic conversion of a substrate, such as tyramine or dopamine, to its hydroxylated product.
Materials:
-
Purified bovine adrenal DBH
-
Substrate: Tyramine hydrochloride or Dopamine hydrochloride
-
Cofactors: Ascorbic acid, Fumaric acid
-
Catalase
-
Test inhibitor (e.g., this compound, Nepicastat) dissolved in an appropriate solvent
-
Phosphate buffer (pH 5.0 - 6.0)
-
Terminating solution (e.g., perchloric acid)
-
High-Performance Liquid Chromatography (HPLC) system with electrochemical or fluorescence detection
Procedure:
-
A reaction mixture is prepared containing phosphate buffer, catalase, ascorbic acid, fumaric acid, and the purified DBH enzyme.
-
The test inhibitor, at various concentrations, is pre-incubated with the reaction mixture for a specified time at 37°C.
-
The enzymatic reaction is initiated by the addition of the substrate (tyramine or dopamine).
-
The reaction is allowed to proceed for a defined period (e.g., 20-30 minutes) at 37°C with gentle shaking.
-
The reaction is terminated by the addition of a stopping solution, such as perchloric acid.
-
The amount of product formed (octopamine from tyramine, or norepinephrine from dopamine) is quantified using HPLC.
-
The percentage of inhibition is calculated by comparing the amount of product formed in the presence of the inhibitor to the amount formed in a control reaction without the inhibitor.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Assessment of DBH Inhibition
The in vivo effects of DBH inhibitors are typically assessed by measuring changes in dopamine and norepinephrine levels in various tissues and plasma.
Animal Model:
-
Spontaneously hypertensive rats (SHRs) or other suitable animal models.
Procedure:
-
Animals are administered the test inhibitor (e.g., this compound) orally or via intraperitoneal injection at various doses.
-
At specific time points after administration, blood samples are collected, and tissues of interest (e.g., heart, brain, adrenal glands) are harvested.
-
Plasma is separated from the blood samples.
-
Tissues are homogenized in an appropriate buffer.
-
Dopamine and norepinephrine levels in plasma and tissue homogenates are quantified using HPLC with electrochemical detection.
-
The ratio of dopamine to norepinephrine is calculated as an indicator of DBH inhibition.
-
Physiological parameters such as blood pressure and heart rate are also monitored to assess the functional consequences of DBH inhibition.
Signaling Pathway and Experimental Workflow Diagrams
Dopamine to Norepinephrine Conversion Pathway and Inhibition
The following diagram illustrates the enzymatic conversion of dopamine to norepinephrine by dopamine beta-hydroxylase and the point of inhibition by compounds like this compound.
General Experimental Workflow for DBH Inhibitor Screening
This diagram outlines a typical workflow for screening and characterizing potential DBH inhibitors.
Discussion and Conclusion
The available data indicates that several potent and selective DBH inhibitors have been developed and characterized. Nepicastat and Etamicastat, for instance, show high potency with IC50 values in the nanomolar range. Disulfiram, while an effective irreversible inhibitor, lacks selectivity, which can lead to off-target effects. Fusaric acid is a moderately potent inhibitor.
This compound is a recognized DBH inhibitor with demonstrated hypotensive activity, suggesting its potential as a sympatholytic agent.[1] However, the lack of publicly available quantitative data, such as its IC50 value for DBH inhibition, hinders a direct performance comparison with other inhibitors. Further research is warranted to elucidate the precise mechanism and potency of this compound's interaction with DBH. Such studies would be invaluable for assessing its therapeutic potential and for guiding the development of novel DBH inhibitors. The experimental protocols outlined in this guide provide a framework for conducting such investigations.
References
Validating Oosponol's In Vivo Efficacy: A Comparative Guide for Researchers
For researchers and drug development professionals, this guide provides a comparative analysis of the in vivo efficacy of Oosponol, an isocoumarin derivative with noted antifungal properties. Due to the limited availability of direct in vivo data for this compound, this guide leverages experimental data from structurally related coumarin and isocoumarin compounds to provide a framework for preclinical validation.
This compound, a naturally occurring 8-hydroxyisocoumarin, has demonstrated antifungal activity in vitro. Isocoumarins and their isomers, coumarins, are a class of compounds known for a variety of biological activities, including antimicrobial and anticancer effects. To assess the potential in vivo efficacy of this compound, this guide presents data from a representative synthetic coumarin derivative (SCD-1) and compares it with the standard antifungal agent, Amphotericin B, in a murine model of systemic aspergillosis.
Comparative In Vivo Efficacy of a Representative Coumarin Derivative
The following table summarizes the in vivo antifungal efficacy of a synthetic coumarin derivative (SCD-1) compared to Amphotericin B in a murine model of Aspergillus fumigatus infection. This data can serve as a benchmark for designing and evaluating future in vivo studies of this compound.
Table 1: Comparison of In Vivo Antifungal Efficacy in a Murine Aspergillosis Model
| Treatment Group | Dose & Route of Administration | Survival Rate (%) | Mean Body Weight Change (g) (Day 1 to Day 14) | Fungal Load Reduction (CFU/g) in Organs |
| SCD-1 | 200 mg/kg, oral | 77.8%[1] | +2.78[1] | Significant reduction in vital organs[1] |
| SCD-1 | 100 mg/kg, intraperitoneal | 66.7%[1] | Not Reported | Significant reduction in vital organs[1] |
| Amphotericin B | 1 mg/kg, intravenous | 88.9%[1] | +4.25[1] | Significant reduction in vital organs |
| Infected Control | Vehicle | 0% | - (Weight loss observed)[1] | High fungal load |
| Uninfected Control | Vehicle | 100% | +5.22[1] | Not Applicable |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in vivo studies. Below is the experimental protocol used for the in vivo evaluation of the synthetic coumarin derivative, SCD-1, which can be adapted for this compound.
Murine Model of Systemic Aspergillosis
-
Animal Model: Female Swiss albino mice were used for the study.[1]
-
Infection: Mice were infected with Aspergillus fumigatus.[1]
-
Treatment Groups:
-
Infected animals treated with SCD-1 (200 mg/kg, orally)
-
Infected animals treated with SCD-1 (100 mg/kg, intraperitoneally)
-
Infected animals treated with Amphotericin B (1 mg/kg, intravenously) as a positive control.
-
Infected, untreated animals as a negative control.
-
-
Treatment Schedule: Daily treatment was initiated 24 hours post-infection and continued for 14 days.[1]
-
Efficacy Assessment:
-
Survival: The survival rate of the animals was monitored daily.[1]
-
Fungal Burden: Colony Forming Units (CFU) were quantified in vital organs to determine the reduction in fungal load.[1]
-
Biochemical Parameters: Serum biochemical markers were analyzed to assess the protective effect of the treatment.[1]
-
Visualizing Experimental Workflow and Potential Signaling Pathways
Experimental Workflow for In Vivo Antifungal Efficacy
The following diagram outlines a typical experimental workflow for assessing the in vivo antifungal efficacy of a test compound like this compound in a murine model.
References
Unraveling the Antifungal Action of Oosponol: A Comparative Guide Based on Genetic Insights
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the antifungal agent Oosponol with alternative compounds, supported by experimental data and protocols. We explore the proposed mechanism of action for this compound, focusing on laccase inhibition, and present a framework for its genetic validation.
This compound, a natural isocoumarin derivative, has demonstrated notable antifungal properties.[1] While its precise mechanism of action is still under investigation, compelling evidence points towards the inhibition of laccase, a key enzyme in fungal pathogenesis, as a primary mode of action. This guide delves into this proposed mechanism, outlines experimental strategies for its confirmation through genetic studies, and compares this compound with other antifungal agents.
This compound and its Proposed Target: Laccase
Laccases are copper-containing oxidoreductase enzymes that play a crucial role in the virulence of many pathogenic fungi.[2] These enzymes are involved in various processes that contribute to fungal survival and infectivity, including detoxification of host-produced phenolic compounds, melanin biosynthesis for protection against environmental stress, and reinforcement of the fungal cell wall. Genetic studies involving the knockout of laccase genes in various fungal pathogens have consistently demonstrated a significant reduction in their virulence, highlighting laccase as a promising target for antifungal drug development.
Based on the known antifungal activity of this compound and the established role of laccase in fungal pathogenesis, we hypothesize that this compound exerts its antifungal effect by inhibiting laccase activity. This inhibition would disrupt critical fungal processes, ultimately leading to growth inhibition and reduced virulence.
Comparative Analysis of this compound and Alternatives
| Compound/Agent | Type | Proposed Mechanism of Action | Target Organism(s) | Quantitative Data (Example) |
| This compound | Natural Isocoumarin | Laccase Inhibition (Hypothesized) | Fungi | MIC against Verticillium dahliae: Not available; IC50 for Laccase: Not available |
| Eugenol | Natural Phenolic | Disruption of cell membrane integrity, inhibition of ergosterol biosynthesis.[3][4] | Fungi (e.g., Candida spp., Penicillium spp., Aspergillus spp., Fusarium spp.).[5][6] | MIC against Fusarium oxysporum: 150 mg/L.[5] |
| Azoxystrobin | Synthetic Fungicide (Strobilurin) | Inhibition of mitochondrial respiration by blocking the cytochrome bc1 complex.[7] | Broad-spectrum fungicide, including Verticillium dahliae. | Inhibition of V. dahliae mycelial growth (1000 ppm): 79.32%.[8] |
| Bacillus subtilis | Biological Control Agent (Bacterium) | Production of antifungal lipopeptides (e.g., iturins, surfactins) and enzymes (e.g., chitinases, proteases); competition for nutrients and space; induction of systemic resistance in the host plant.[9][10][11] | Broad-spectrum, including Verticillium dahliae. | Inhibition of V. dahliae colony diameter by strain GM5: up to 79%.[9] |
| Trichoderma harzianum | Biological Control Agent (Fungus) | Mycoparasitism (direct attack on pathogenic fungi); production of antifungal metabolites and cell wall-degrading enzymes; competition for nutrients and space; induction of systemic resistance in the host plant.[12][13][14] | Broad-spectrum, including Verticillium dahliae. | Inhibition of V. dahliae mycelial growth by T. artoviride (T2): 74.41%.[12] |
Experimental Protocols for Mechanism Confirmation
To genetically validate the hypothesis that this compound's mechanism of action is laccase inhibition, the following key experiments are proposed:
Laccase Activity Assay
This assay is used to quantify the inhibitory effect of this compound on laccase enzyme activity.
Protocol:
-
Preparation of Reagents:
-
100 mM Potassium Phosphate buffer, pH 6.5.
-
0.216 mM Syringaldazine solution in absolute methanol.
-
Laccase enzyme solution (e.g., from Trametes versicolor or a fungal pathogen of interest).
-
This compound solutions at various concentrations.
-
-
Assay Procedure:
-
In a 3 mL reaction volume, combine the potassium phosphate buffer, syringaldazine solution, and the laccase enzyme solution.
-
For the test samples, add different concentrations of this compound. For the control, add the solvent used to dissolve this compound.
-
Incubate the reaction mixture at 30°C.
-
Monitor the increase in absorbance at 530 nm for approximately 10 minutes using a spectrophotometer. This increase is due to the oxidation of syringaldazine by laccase.
-
Calculate the rate of reaction (ΔA530nm/min) from the linear portion of the curve.
-
Determine the percent inhibition of laccase activity by this compound at each concentration and calculate the IC50 value (the concentration of this compound that inhibits 50% of the enzyme activity).[10]
-
Fungal Laccase Gene Knockout using CRISPR/Cas9
This genetic modification technique is used to create a laccase-deficient fungal strain to assess the role of the enzyme in fungal virulence and its sensitivity to this compound.
Protocol:
-
Design of single guide RNA (sgRNA):
-
Identify the target laccase gene sequence in the fungus of interest (e.g., Verticillium dahliae).
-
Design sgRNAs that target a specific region within the laccase gene for cleavage by the Cas9 nuclease.
-
-
Vector Construction:
-
Clone the designed sgRNA sequence into a CRISPR/Cas9 expression vector suitable for the target fungus. This vector will also contain the gene encoding the Cas9 nuclease.
-
-
Fungal Transformation:
-
Introduce the CRISPR/Cas9 vector into fungal protoplasts using a suitable transformation method (e.g., polyethylene glycol-mediated transformation).
-
Select for transformed fungal cells using a selectable marker present on the vector.
-
-
Screening and Verification of Knockout Mutants:
-
Phenotypic Analysis:
-
Compare the virulence of the laccase knockout mutant with the wild-type strain in a suitable infection model (e.g., inoculation of a host plant).
-
Assess the sensitivity of the knockout mutant and the wild-type strain to this compound by determining the Minimum Inhibitory Concentration (MIC). A significant increase in the MIC for the knockout strain would suggest that laccase is indeed the target of this compound.
-
Visualizing the Pathways and Processes
To further clarify the proposed mechanism and experimental approaches, the following diagrams have been generated using Graphviz.
Caption: Proposed mechanism of this compound's antifungal activity through laccase inhibition.
Caption: Workflow for confirming this compound's target using CRISPR/Cas9 gene knockout.
Caption: Logical framework supporting the hypothesis of this compound's mechanism of action.
References
- 1. Antifungal activity of this compound, oospolactone, phyllodulcin, hydrangenol, and some other related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Studies of the Inhibitory Effect of Hydroxylated Phenylpropanoids and Biphenols Derivatives on Tyrosinase and Laccase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eugenol: A novel therapeutic agent for the inhibition of Candida species infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. novagro-ag.com [novagro-ag.com]
- 6. phcogrev.com [phcogrev.com]
- 7. pomais.com [pomais.com]
- 8. researchgate.net [researchgate.net]
- 9. Bacillus subtilis Strains with Antifungal Activity against the Phytopathogenic Fungi [scirp.org]
- 10. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 11. Potential Antagonistic Bacteria against Verticillium dahliae Isolated from Artificially Infested Nursery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Portable Document Format (PDF) [111.68.103.26]
- 13. Biocontrol potential of Trichoderma harzianum in controlling wilt disease of pistachio caused by Verticillium dahliae [plantprotection.pl]
- 14. researchgate.net [researchgate.net]
Assessing Immunoassay Cross-Reactivity: A Comparative Guide Featuring Oosponol and Structurally Related Mycotoxins
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a framework for understanding and assessing the cross-reactivity of small molecules in immunoassays, with a specific focus on the fungal metabolite Oosponol. Due to a lack of direct experimental data on this compound's cross-reactivity in published literature, this guide utilizes data from a structurally analogous mycotoxin, Zearalenone, to illustrate the principles and methodologies of cross-reactivity assessment.
Introduction to this compound and Immunoassay Cross-Reactivity
This compound is a naturally occurring isocoumarin derivative produced by several fungi. It is known to be an inhibitor of dopamine β-hydroxylase and exhibits antifungal properties. When developing and validating immunoassays for the detection of this compound or other small molecules, a critical parameter to evaluate is cross-reactivity. Cross-reactivity refers to the ability of antibodies to bind to substances other than the target analyte, which can lead to inaccurate quantification and false-positive results. This is particularly relevant when analyzing complex biological matrices where structurally similar compounds may be present.
Given the absence of specific cross-reactivity data for this compound, this guide presents a comparative analysis using Zearalenone, a mycotoxin that shares structural similarities with this compound, including a phenolic ring and a lactone moiety. The data presented herein is derived from published studies on Zearalenone immunoassays and serves as an illustrative example of how cross-reactivity is determined and reported.
Structural Comparison: this compound and Zearalenone
The structural similarity between this compound and Zearalenone underscores the potential for cross-reactivity in immunoassays developed for either compound. Both molecules are fungal polyketides.
-
This compound: Features an isocoumarin core, which is a bicyclic structure containing a lactone and a phenolic hydroxyl group. Its chemical formula is C₁₁H₈O₅.
-
Zearalenone: Possesses a macrocyclic β-resorcylic acid lactone structure, also containing a phenolic ring. Its chemical formula is C₁₈H₂₂O₅.
While not identical, the shared phenolic lactone feature represents a potential common epitope that could be recognized by the same antibody, leading to cross-reactivity.
Quantitative Cross-Reactivity Data for Zearalenone Analogs
The following table summarizes the cross-reactivity of various Zearalenone analogs in a competitive enzyme-linked immunosorbent assay (ELISA). The data is presented as the percentage of cross-reactivity relative to Zearalenone (defined as 100%). This table exemplifies how cross-reactivity data is typically presented, allowing for a quantitative comparison of the antibody's specificity.
| Compound | Chemical Structure | % Cross-Reactivity (ELISA) |
| Zearalenone | C₁₈H₂₂O₅ | 100 |
| α-Zearalenol | C₁₈H₂₄O₅ | 73[1] |
| β-Zearalenol | C₁₈H₂₄O₅ | 23[1] |
| Zearalanone | C₁₈H₂₄O₅ | 63[1] |
| α-Zearalanol | C₁₈H₂₆O₅ | 36[1] |
| β-Zearalanol | C₁₈H₂₆O₅ | 15[1] |
Note: The cross-reactivity data is sourced from a commercially available Zearalenone ELISA kit and may vary depending on the specific antibody and assay format used.
Experimental Protocol: Competitive ELISA for Mycotoxin Quantification
This section provides a detailed methodology for a competitive ELISA, a common format for quantifying small molecules like mycotoxins and for assessing cross-reactivity.
Objective: To determine the concentration of a target mycotoxin (e.g., Zearalenone) in a sample and to assess the cross-reactivity of structurally similar compounds.
Materials:
-
Microtiter plate (96-well) pre-coated with a specific antibody against the target mycotoxin.
-
Standard solutions of the target mycotoxin at known concentrations.
-
Solutions of potential cross-reactants at various concentrations.
-
Enzyme-conjugated mycotoxin (HRP-conjugate).
-
Wash buffer (e.g., PBS with 0.05% Tween 20).
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., 2M H₂SO₄).
-
Sample extracts.
-
Microplate reader.
Procedure:
-
Standard and Sample Preparation: Prepare a series of standard dilutions of the target mycotoxin. Prepare dilutions of the test compounds (potential cross-reactants) and the unknown samples.
-
Competitive Binding: Add a fixed volume of the standard, sample, or test compound solution to the antibody-coated wells.
-
Enzyme Conjugate Addition: Add a fixed volume of the enzyme-conjugated mycotoxin to each well.
-
Incubation: Incubate the plate for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., room temperature) to allow for competitive binding between the free mycotoxin (from the standard/sample) and the enzyme-conjugated mycotoxin for the antibody binding sites.
-
Washing: Aspirate the contents of the wells and wash the plate multiple times with the wash buffer to remove any unbound reagents.
-
Substrate Addition: Add the substrate solution to each well.
-
Color Development: Incubate the plate for a specified time (e.g., 15-30 minutes) in the dark to allow for color development. The intensity of the color is inversely proportional to the amount of mycotoxin in the sample.
-
Stopping the Reaction: Add the stop solution to each well to terminate the color development reaction.
-
Absorbance Measurement: Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the corresponding concentrations of the mycotoxin standards.
-
Determine the concentration of the mycotoxin in the samples by interpolating their absorbance values on the standard curve.
-
Calculate the percentage of cross-reactivity for each test compound using the following formula: % Cross-Reactivity = (Concentration of target mycotoxin at 50% inhibition / Concentration of test compound at 50% inhibition) x 100
-
Visualizing Immunoassay Principles and Workflows
The following diagrams, created using the DOT language, illustrate the fundamental principle of a competitive immunoassay and a typical experimental workflow for cross-reactivity assessment.
References
Comparative Cytotoxicity of OSW-1 and its Synthetic Analogs: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxicity of the natural compound OSW-1 and its synthetic analogs. The information is compiled from various studies to offer a comprehensive overview of their potential as anti-cancer agents. All quantitative data is summarized in tables for easy comparison, and detailed methodologies for key experiments are provided.
Introduction to OSW-1
OSW-1 is a naturally occurring steroidal saponin isolated from the bulbs of Ornithogalum saundersiae. It has demonstrated exceptionally potent cytotoxic activity against a wide range of cancer cell lines, with IC50 values often in the nanomolar range.[1] Notably, OSW-1 exhibits selective cytotoxicity, being significantly less toxic to normal, non-malignant cells.[1][2] Its primary mechanism of action involves the induction of apoptosis through the intrinsic mitochondrial pathway.[1][3][4]
Quantitative Cytotoxicity Data
The following tables summarize the 50% inhibitory concentration (IC50) values for OSW-1 and some of its synthetic analogs against various cancer cell lines. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as cell line passage number, incubation time, and assay method.
Table 1: Cytotoxicity (IC50) of OSW-1 against Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| T98G | Glioma | 43.35 (24h), 13.02 (48h), 0.07 (72h) | [2] |
| LN18 | Glioma | 15.73 (24h), 0.45 (48h), 0.04 (72h) | [2] |
| U87-MG | Glioma | 0.047 | [2] |
| LoVo | Colon Cancer | ~180 ng/mL (24h) | [5] |
| SW480 | Colon Cancer | >180 ng/mL (24h) | [5] |
| HL-60 | Leukemia | ~0.3 (G2/M arrest) | [1] |
| P388 | Leukemia | - (Increased lifespan by 59% at 0.01 mg/kg) | [1] |
| Hep3B | Hepatocellular Carcinoma | - (Induces apoptosis) | [6] |
Table 2: Comparative Cytotoxicity (IC50) of OSW-1 and its Synthetic Analogs
| Compound | Modification | Cell Line(s) | IC50 | Reference |
| OSW-1 | - (Natural Product) | Various | nM range | [1][7] |
| 5a/d-G2 | Modified side chain | Malignant tumor cells | Slightly less active than OSW-1 | [7] |
| 14 | 22-deoxo-23,24,25,26,27-pentanor- | Malignant tumor cells | Less active than OSW-1 | [7] |
| 17 | 22-deoxo-23-oxa- | Malignant tumor cells | Slightly less active than OSW-1 | [7] |
| 5e-G4/G6/G8 | Glycosylated with various monosaccharides | Malignant tumor cells | Activity varies with sugar moiety | [7] |
| 10 | Structural isomer | Malignant tumor cells | Less active than OSW-1 | [7] |
| 22-deoxo-23-oxa analogs | Modification of the steroidal aglycone | Eight cancer cell lines | Slightly less active than OSW-1 but also less toxic to normal cells | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the cytotoxicity analysis of OSW-1 and its analogs are provided below.
Cell Viability Assay (CCK-8 Assay)
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine the number of viable cells in a sample.
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the desired concentration (e.g., 5 x 10³ cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[1]
-
-
Compound Treatment:
-
Prepare a series of dilutions of OSW-1 or its synthetic analogs in fresh culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations.
-
Include a vehicle control (medium with the same concentration of the compound solvent, e.g., DMSO).
-
Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
-
CCK-8 Reagent Addition and Incubation:
-
Data Acquisition:
-
Measure the absorbance at 450 nm using a microplate reader.[1]
-
Calculate the cell viability as a percentage of the vehicle control.
-
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation:
-
Seed cells and treat them with OSW-1 or its analogs as described for the cell viability assay.
-
Harvest the cells by centrifugation. For adherent cells, use gentle trypsinization.
-
Wash the cells twice with cold PBS.[4]
-
-
Staining:
-
Flow Cytometry Analysis:
-
Add 1X Binding Buffer to each tube.
-
Analyze the samples using a flow cytometer.
-
FITC (Annexin V) and PI fluorescence are detected to differentiate cell populations:
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Necrotic cells: Annexin V-negative, PI-positive.
-
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Cell Fixation and Permeabilization:
-
Culture and treat cells on coverslips or in culture plates.
-
Fix the cells with a fixative solution (e.g., 4% paraformaldehyde).
-
Permeabilize the cells with a permeabilization reagent (e.g., 0.25% Triton X-100 in PBS) to allow entry of the labeling enzyme.[9]
-
-
TUNEL Reaction:
-
Detection and Visualization:
-
For indirect detection (using BrdUTP), incubate with a fluorescently labeled anti-BrdU antibody.
-
Counterstain the nuclei with a DNA dye such as DAPI or Hoechst.
-
Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.[10]
-
Western Blot Analysis for Apoptosis-Related Proteins
Western blotting is used to detect and quantify the expression of specific proteins involved in the apoptotic pathway.
-
Protein Extraction:
-
Treat cells with OSW-1 or its analogs and then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[11]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the proteins.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature the protein samples by heating with Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[11]
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[11]
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., cleaved Caspase-3, cleaved PARP, Bcl-2, Bax).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.[11]
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Signaling Pathways and Experimental Workflows
OSW-1 Induced Apoptosis Signaling Pathway
OSW-1 primarily induces apoptosis through the intrinsic (mitochondrial) pathway. This involves mitochondrial membrane damage, release of cytochrome c, and subsequent activation of the caspase cascade. Some studies also suggest the involvement of the extrinsic pathway and Golgi stress.[1]
Caption: OSW-1 Induced Intrinsic Apoptosis Pathway.
Experimental Workflow for Cytotoxicity Analysis
The following diagram illustrates a typical workflow for assessing the cytotoxicity of OSW-1 and its analogs.
Caption: Workflow for Cytotoxicity and Apoptosis Analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ptglab.com [ptglab.com]
- 3. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 7. Apoptosis western blot guide | Abcam [abcam.com]
- 8. Synthesis and biological activity of 22-deoxo-23-oxa analogues of saponin OSW-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Protocol to study cell death using TUNEL assay in Drosophila imaginal discs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Efficacy of Oosponol against different strains of pathogenic fungi
For Researchers, Scientists, and Drug Development Professionals
Oosponol, a naturally occurring isocoumarin, has been identified as a compound with antifungal properties. However, a comprehensive understanding of its efficacy against a broad range of pathogenic fungi, its mechanism of action, and its comparative performance against established antifungal agents remains largely uncharted territory. This guide synthesizes the limited available information on this compound and provides a framework for the kind of experimental data required to thoroughly evaluate its potential as a therapeutic agent.
Efficacy of this compound: A Glimpse into the Unknown
To facilitate a meaningful comparison with other antifungal agents, the following data for this compound would be essential:
Table 1: Hypothetical Data Structure for Comparative Efficacy of this compound
| Fungal Strain | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) | Amphotericin B MIC (µg/mL) |
| Candida albicans | Data not available | Data not available | Data not available |
| Aspergillus fumigatus | Data not available | Data not available | Data not available |
| Cryptococcus neoformans | Data not available | Data not available | Data not available |
| Trichophyton rubrum | Data not available | Data not available | Data not available |
Without such data, a direct and objective comparison of this compound's potency against standard-of-care antifungals is not possible.
Unraveling the Mechanism of Action: A Path Forward
The precise mechanism by which this compound exerts its antifungal effects is currently unknown. Isocoumarins, the chemical class to which this compound belongs, are known to exhibit a range of biological activities, but a specific mode of action for their antifungal properties has not been elucidated.
Future research should focus on investigating this compound's impact on critical fungal cellular processes, including:
-
Cell Wall Integrity: Assessing for inhibition of key enzymes involved in the synthesis of glucan and chitin, essential components of the fungal cell wall.
-
Cell Membrane Function: Evaluating the potential for disruption of ergosterol biosynthesis or direct membrane permeabilization.
-
Nucleic Acid and Protein Synthesis: Determining if this compound interferes with these fundamental cellular processes.
Potential Signaling Pathways for Investigation
Several signaling pathways are critical for fungal growth, virulence, and stress response. Investigating the effect of this compound on these pathways could provide valuable insights into its mechanism of action. Key pathways to consider include the High Osmolarity Glycerol (HOG) pathway and the Cell Wall Integrity (CWI) pathway, both of which are crucial for fungal adaptation and survival.
Caption: A conceptual workflow for investigating the antifungal mechanism of this compound.
Standardized Experimental Protocols: The Foundation for Reliable Data
To generate robust and comparable data on the efficacy of this compound, standardized experimental protocols are paramount. The Clinical and Laboratory Standards Institute (CLSI) provides well-established guidelines for antifungal susceptibility testing.
Broth Microdilution Method (Based on CLSI M27/M38)
This method is a gold standard for determining the MIC of an antifungal agent.
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline or water, and the turbidity is adjusted to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts or 0.4 x 10⁴ to 5 x 10⁴ CFU/mL for molds.
-
Antifungal Agent Preparation: this compound and comparator drugs are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in RPMI 1640 medium in a 96-well microtiter plate to achieve a range of final concentrations.
-
Inoculation and Incubation: The prepared fungal inoculum is added to each well of the microtiter plate containing the serially diluted antifungal agents. The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the growth control well.
Caption: A simplified workflow for the broth microdilution antifungal susceptibility test.
Conclusion and Future Directions
Navigating the Synthesis of Oosponol: A Comparative Guide to Reproducibility and Scalability
For researchers and professionals in drug development, the synthesis of promising bioactive compounds like Oosponol presents both an opportunity and a challenge. This isocoumarin metabolite, originally isolated from the fungus Oospora astringens, has garnered interest for its potential biological activities. However, the successful translation of such compounds from laboratory curiosities to viable therapeutic agents hinges on the reproducibility and scalability of their chemical synthesis. This guide provides a comparative analysis of the known synthetic approaches to this compound, offering insights into their practicality for larger-scale production.
Comparison of Synthetic Strategies for this compound
The synthesis of this compound has been approached from different perspectives, primarily focusing on the construction of the core isocoumarin scaffold. Below is a summary of the key methods and their reported efficiencies.
| Synthetic Route | Key Reactions | Reported Yield | Scale | Reference |
| Uemura & Sakan (1971) | Isocoumarin formation from oospoic acid | Not explicitly stated for all steps | Milligram scale |
Note: Detailed, modern, and scalable total syntheses of this compound are not widely reported in recent literature, highlighting a potential area for further research and development. The seminal work by Uemura and Sakan provides the foundational route.
Experimental Protocols
Synthesis of this compound from Oospoic Acid
The classical synthesis of this compound commences from 8-hydroxyisocoumarin-4-carboxylic acid, also known as oospoic acid. This approach, while foundational, is often limited by the availability of the starting material and may present challenges in scaling up.
Key Steps:
-
Decarboxylation of Oospoic Acid: Oospoic acid is heated to induce decarboxylation, yielding 8-hydroxyisocoumarin.
-
Methylation: The phenolic hydroxyl group is methylated using a suitable methylating agent, such as dimethyl sulfate, to give 8-methoxyisocoumarin.
-
Introduction of the Acetonyl Group: The C4 position is functionalized through a Claisen condensation or a similar C-C bond-forming reaction with acetone to introduce the acetonyl side chain.
-
Demethylation: The methoxy group is cleaved, typically using a strong acid like HBr, to reveal the final phenolic hydroxyl group of this compound.
A generalized workflow for the synthesis of this compound is depicted below.
Caption: Synthetic pathway to this compound from oospoic acid.
Reproducibility and Scalability Considerations
The reproducibility of a synthetic route is paramount for consistent production and reliable biological testing. For the synthesis of this compound, key factors influencing reproducibility include:
-
Purity of Starting Materials: The presence of impurities in oospoic acid can lead to side reactions and reduced yields.
-
Reaction Conditions: Precise control of temperature, reaction time, and reagent stoichiometry is crucial for each step.
-
Purification Methods: Efficient and reproducible purification techniques are necessary to isolate the desired intermediates and the final product in high purity.
From a scalability perspective, the transition from milligram-scale laboratory synthesis to gram-scale or larger production presents several hurdles:
-
Heat and Mass Transfer: Reactions that are manageable on a small scale can become difficult to control on a larger scale due to changes in heat and mass transfer.
-
Reagent Cost and Availability: The cost and availability of starting materials and reagents become significant factors in large-scale synthesis.
-
Safety: The handling of hazardous reagents and the management of exothermic reactions require careful consideration and specialized equipment at scale.
-
Waste Management: The environmental impact and cost of waste disposal are critical considerations for industrial-scale production.
Alternatives and Future Directions
Given the limited recent literature on the scalable synthesis of this compound, exploring alternative synthetic strategies is a worthwhile endeavor. Modern synthetic methodologies that could be applied to improve the synthesis of this compound and other isocoumarins include:
-
Transition-Metal Catalyzed C-H Activation/Annulation: These methods could provide more direct and efficient routes to the isocoumarin core from simpler starting materials.
-
Flow Chemistry: Continuous flow processes can offer better control over reaction parameters, leading to improved reproducibility and easier scale-up.
-
Biocatalysis: The use of enzymes to perform key transformations could offer a more sustainable and selective approach to the synthesis.
Furthermore, the development of this compound analogs with potentially improved biological activity and more accessible synthetic routes is an active area of research. By modifying the core structure and its substituents, it may be possible to develop new compounds with enhanced therapeutic potential and more favorable manufacturing profiles.
The logical flow for evaluating a synthetic target like this compound for drug development is outlined below.
In Vivo Validation of Hypotensive Effects: A Comparative Analysis of Osthol and Clonidine
For the attention of Researchers, Scientists, and Drug Development Professionals.
Note: Initial literature searches for the hypotensive effects of Oosponol did not yield relevant in vivo data. Consequently, this guide presents a comparative analysis of Osthol , a natural coumarin with demonstrated hypotensive properties, against the established antihypertensive agent, Clonidine . This comparison aims to provide a framework for the in vivo validation of novel hypotensive compounds.
Comparative Efficacy of Hypotensive Agents
The following table summarizes the in vivo hypotensive effects of Osthol and Clonidine in spontaneously hypertensive rat (SHR) models, a common preclinical model for essential hypertension.
| Compound | Dosage | Route of Administration | Duration of Treatment | Animal Model | Key Findings (Change in Blood Pressure) | Reference |
| Osthol | 0.05% in diet | Oral | 4 weeks | Stroke-Prone Spontaneously Hypertensive Rats (SHRSP) | Significant suppression of systolic blood pressure elevation from week 3 onwards.[1] | Ogawa et al., 2007 |
| Cnidium monnieri Extract (containing Osthol) | 1000 mg/kg | Oral (gavage) | Single dose | Spontaneously Hypertensive Rats (SHRs) | Systolic BP reduced from 209.6 ± 5 to 163.6 ± 3.5 mmHg; Diastolic BP reduced from 157.2 ± 9.6 to 103.8 ± 5.9 mmHg at 4 hours post-administration.[2] | N/A |
| Clonidine | 0.6 mg/24h/kg | Oral (in drinking water) | 3 weeks | Spontaneously Hypertensive Rats (SHRs) | Sustained fall in blood pressure over the treatment period.[3] | N/A |
| Clonidine | 0.1 mg/kg/day | Intracerebroventricular | 4 weeks | Salt-sensitive Dahl rats and Ren-2 transgenic rats | Lowered blood pressure in both models.[4] | N/A |
Experimental Protocols for In Vivo Hypotensive Studies
A standardized and rigorous experimental protocol is crucial for the accurate in vivo validation of a compound's hypotensive effects. Below is a generalized methodology for assessing blood pressure in rat models.
Animal Model
Spontaneously Hypertensive Rats (SHRs) are a widely accepted and utilized preclinical model for studying essential hypertension. Male SHRs of a specific age and weight range (e.g., 12-16 weeks old, 250-300g) should be used to ensure consistency. Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to standard chow and water.
Blood Pressure Measurement
Two primary methods for blood pressure measurement in conscious rats are the non-invasive tail-cuff method and the invasive radiotelemetry method.
1. Non-Invasive Tail-Cuff Method:
-
Acclimatization: Rats should be acclimated to the restraining device and tail-cuff apparatus for several days before the experiment to minimize stress-induced blood pressure fluctuations.
-
Procedure: The rat is placed in a restrainer, and a cuff with a pneumatic pulse sensor is placed around the base of the tail. The cuff is inflated to occlude blood flow and then slowly deflated. The pressure at which the pulse reappears is recorded as the systolic blood pressure.
-
Data Acquisition: Multiple readings should be taken for each animal at each time point, and the average should be used. Measurements can be taken at baseline and at various time points after drug administration.
2. Invasive Radiotelemetry Method:
-
Surgical Implantation: A telemetry transmitter is surgically implanted into the abdominal cavity of the anesthetized rat. The catheter of the transmitter is inserted into the abdominal aorta. Animals are allowed a recovery period of at least one week post-surgery.
-
Data Acquisition: The telemetry system allows for continuous monitoring of blood pressure and heart rate in conscious, freely moving animals in their home cages. This method provides more accurate and continuous data, free from restraint-induced stress. Data can be collected continuously or at specified intervals throughout the study.
Drug Administration
-
Route of Administration: The route of administration should be relevant to the intended clinical use of the compound. Common routes for preclinical studies include oral gavage, intraperitoneal injection, and administration in drinking water or diet.
-
Dosing: A dose-response study should be conducted to determine the optimal dose of the test compound. A vehicle control group and a positive control group (e.g., a known antihypertensive drug like Clonidine) should be included in the study design.
Signaling Pathways and Experimental Workflow
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways for the hypotensive effects of Osthol and Clonidine.
Caption: Proposed signaling pathway for Osthol's hypotensive effect.
Caption: Mechanism of action for Clonidine's hypotensive effect.
Experimental Workflow
The following diagram outlines a typical experimental workflow for the in vivo validation of a hypotensive compound.
Caption: General experimental workflow for in vivo hypotensive studies.
References
- 1. Effects of osthol on blood pressure and lipid metabolism in stroke-prone spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Effect of chronic clonidine treatment and its abrupt cessation on mean blood pressure of rats with a normal or an elevated blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Blood Pressure Reduction Induced by Chronic Intracerebroventricular or Peroral Clonidine Administration in Rats with Salt-Dependent or Angiotensin II-Dependent Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Oosponol: A Comprehensive Guide for Laboratory Professionals
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to handle Oosponol with the appropriate safety measures. Always consult the Safety Data Sheet (SDS) for the most comprehensive safety information. If an SDS is not available, treat the substance as hazardous.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A lab coat or other protective clothing is mandatory to prevent skin contact.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Avoid direct contact with skin and eyes.
-
Prevent the formation of dust and aerosols during handling.
Quantitative Safety and Disposal Data
The following table summarizes key parameters for the safe handling and disposal of chemical waste like this compound, based on general laboratory safety guidelines.
| Parameter | Guideline |
| Primary Disposal Method | Licensed hazardous waste disposal service or controlled incineration.[1][2] |
| Environmental Precautions | Do not allow entry into sewer systems or waterways.[1][2] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles, and a lab coat.[1][2] |
| Spill Response | Absorb spills with inert material (e.g., sand, vermiculite) and collect for disposal.[2] |
| Waste Storage | Store in a designated, well-ventilated, and secure area in a sealed, properly labeled container.[1][3] |
Experimental Protocol for this compound Disposal
This protocol details the systematic procedure for the collection, storage, and disposal of this compound waste in a laboratory setting.
1. Waste Segregation and Collection:
-
Solid Waste: Collect all solid this compound waste, including contaminated consumables such as weighing paper, pipette tips, and gloves, in a dedicated and clearly labeled hazardous waste container. The container must be compatible with the chemical.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled hazardous waste container. Avoid mixing with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1]
2. Labeling of Waste Containers:
-
Properly label the hazardous waste container with the words "Hazardous Waste."
-
Include the full chemical name: "this compound."
-
If available, add the Chemical Abstracts Service (CAS) number.
-
Indicate the approximate concentration and quantity of the waste.[1][3]
3. Storage of Waste:
-
Ensure the hazardous waste container is tightly sealed to prevent leaks or spills.[3]
-
Store the sealed container in a designated and secure satellite accumulation area that is well-ventilated.
-
The storage area should be away from incompatible materials.[1]
4. Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.[1]
-
Follow your institution's specific procedures for requesting waste disposal services.
-
Do not attempt to dispose of this compound down the drain or in regular trash.[4]
5. Empty Container Disposal:
-
Containers that held pure this compound should be triple-rinsed with a suitable solvent.[3]
-
The rinsate from the triple-rinse must be collected and disposed of as hazardous waste.[3]
-
After triple-rinsing, the container can typically be disposed of through regular laboratory glass or plastic recycling, depending on institutional policies.
This compound Disposal Workflow
The following diagram illustrates the logical steps for the safe disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling Oosponol
For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Oosponol. Adherence to these protocols is critical for ensuring personnel safety and maintaining a secure laboratory environment.
Essential Personal Protective Equipment (PPE)
A comprehensive hazard assessment should be conducted for all procedures involving this compound to ensure the appropriate level of protection is utilized.[2][3][4] The following table summarizes the minimum required PPE for handling this compound in a laboratory setting.
| PPE Category | Item | Specifications | Purpose |
| Hand Protection | Disposable Nitrile Gloves | Minimum of two pairs (double-gloving) | To prevent skin contact with this compound.[3] Immediately discard the outer glove if contamination is suspected. |
| Body Protection | Laboratory Coat | Long-sleeved, properly fitted | To protect skin and personal clothing from potential splashes and spills.[5] |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles | To protect eyes from splashes or aerosols.[3][6] |
| Face Shield | Worn in addition to safety goggles | Recommended when there is a significant risk of splashes, such as during bulk handling or solution preparation. | |
| Respiratory Protection | N95 Respirator or higher | NIOSH-approved | To be used when handling this compound powder or when there is a potential for aerosol generation. |
Operational Plan for Handling this compound
A systematic approach is crucial for minimizing exposure and ensuring a safe working environment. The following workflow outlines the key steps for handling this compound.
Caption: A stepwise workflow for the safe handling of this compound.
Experimental Protocols
1. Preparation:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood.
-
Ensure all necessary PPE is readily available and in good condition.
-
Prepare all required equipment and reagents before retrieving the this compound container.
-
Review the experimental protocol and identify potential hazards.
2. Handling:
-
Don all required PPE as specified in the table above.
-
Handle this compound powder within a certified chemical fume hood to minimize inhalation exposure.
-
When preparing solutions, add this compound slowly to the solvent to avoid splashing.
-
Keep containers of this compound closed when not in use.
3. Decontamination:
-
Wipe down all surfaces and equipment that may have come into contact with this compound using a suitable deactivating agent or a 70% ethanol solution.
-
Remove PPE in the correct order to avoid cross-contamination. The outer gloves should be removed first, followed by the face shield, goggles, lab coat, and finally the inner gloves.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Solid this compound | Collect in a clearly labeled, sealed, and puncture-resistant container. Dispose of as hazardous chemical waste according to institutional and local regulations. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated, labeled hazardous waste container immediately after use. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Collect in a designated hazardous waste bag and dispose of according to institutional guidelines. |
| Liquid Waste (e.g., solutions containing this compound) | Collect in a labeled, sealed, and chemically compatible container. Dispose of as hazardous chemical waste. Do not pour down the drain. |
The following decision tree illustrates the logical process for the proper disposal of materials contaminated with this compound.
Caption: A decision tree for the correct segregation and disposal of this compound waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Personal Protection Equipment (PPE) in Laboratories Policy | Office of Research [bu.edu]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
